Methyl 13-methylpentadecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 13-methylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDXZRZDAJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339164 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-50-3 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 13-methylpentadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis of Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester of interest in various research and development fields. The synthesis involves the construction of the C16 branched fatty acid backbone via a Wittig reaction, followed by a classic Fischer esterification to yield the final methyl ester. This document provides detailed experimental protocols, comprehensive data presentation, and illustrative diagrams to facilitate replication and further investigation.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the creation of the carbon skeleton of the target molecule's corresponding carboxylic acid, 13-methylpentadecanoic acid. This is accomplished using a Wittig reaction, a powerful and versatile method for alkene synthesis. The second stage is the conversion of the synthesized carboxylic acid into its methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol (B129727).
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 13-methylpentadecanoic acid via Wittig Reaction
This procedure is adapted from the synthesis of a similar branched-chain fatty acid and is designed to produce the C16 backbone of the target molecule.[1][2]
Materials:
-
Sodium methoxide (B1231860)
-
Butanal
-
Anhydrous diethyl ether
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve 1-bromoundecane (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous diethyl ether. Reflux the mixture for 24 hours to form the corresponding phosphonium salt.
-
Ylide Formation: Cool the reaction mixture to room temperature and add sodium methoxide (1.1 equivalents) under an inert atmosphere. Stir the resulting mixture for 2 hours at room temperature to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0°C and add butanal (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is a mixture of (Z)- and (E)-13-methylpentadec-11-enoic acid.
-
Hydrogenation: The unsaturated fatty acid is then hydrogenated to the corresponding saturated fatty acid. Dissolve the crude product in methanol and add a catalytic amount of Palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Saponification and Acidification: After hydrogenation, add a solution of sodium hydroxide in methanol and reflux for 2 hours to saponify the ester. Cool the mixture, add water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the 13-methylpentadecanoic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 13-methylpentadecanoic acid.
Caption: Workflow for the synthesis of 13-methylpentadecanoic acid.
Step 2: Synthesis of this compound via Fischer Esterification
This is a standard procedure for the esterification of carboxylic acids.[3][4][5][6][7]
Materials:
-
13-methylpentadecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 13-methylpentadecanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for the Fischer esterification of 13-methylpentadecanoic acid.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₇H₃₄O₂ | [8][9] |
| Molecular Weight | 270.45 g/mol | [8][9] |
| CAS Number | 5487-50-3 | [8][9] |
| Appearance | Colorless liquid | |
| Boiling Point | 311.8 °C at 760 mmHg (Predicted) | |
| Density | 0.856 g/cm³ (Predicted) |
Spectroscopic Data
Mass Spectrometry (Electron Ionization): [8][10]
| m/z | Relative Intensity | Assignment |
| 74 | 100% | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ |
| 87 | High | [CH₃OC(=O)(CH₂)₂]⁺ |
| 143 | Moderate | [CH₃OC(=O)(CH₂)₇]⁺ |
| 241 | Low | [M - C₂H₅]⁺ |
| 270 | Low | [M]⁺ (Molecular Ion) |
¹³C Nuclear Magnetic Resonance (NMR) (CDCl₃): [8]
| Chemical Shift (ppm) | Assignment |
| ~174.3 | C=O (Ester carbonyl) |
| ~51.4 | -OCH₃ (Ester methyl) |
| ~36.5 | C-13 |
| ~34.1 | C-2 |
| ~32.0 | C-12 |
| ~29.7 - ~29.1 | -(CH₂)n- (Methylene chain) |
| ~27.2 | C-14 |
| ~25.0 | C-3 |
| ~19.2 | C-16 (Methyl branch) |
| ~11.4 | C-15 |
(Note: Predicted values are based on standard chemical structure software and may vary slightly from experimental data.)
Conclusion
This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. The detailed experimental protocols for the Wittig reaction and Fischer esterification, along with the presented physicochemical and spectroscopic data, offer a valuable resource for researchers in organic synthesis, drug discovery, and related scientific disciplines. The provided workflows and data tables are intended to facilitate the successful synthesis and characterization of this branched-chain fatty acid methyl ester for further application and study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentadecanoic acid, 13-methyl-, methyl ester [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
The Natural Occurrence of 13-Methylpentadecanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methylpentadecanoic acid, also known as anteiso-hexadecanoic acid (anteiso-C16:0), is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the methyl branch at the antepenultimate (n-3) carbon atom imparts unique physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the natural occurrence of 13-methylpentadecanoic acid, detailing its presence in various organisms, quantitative data, and the experimental protocols for its analysis. Furthermore, it explores its biosynthetic pathway and its influence on cellular membrane properties.
Natural Distribution
13-Methylpentadecanoic acid is found across diverse biological kingdoms, from prokaryotes to mammals. Its presence is particularly notable in organisms that need to maintain membrane fluidity in varying environmental conditions.
Bacteria: Branched-chain fatty acids, including the anteiso series, are major components of the membrane lipids of many bacterial species.[1] In the genus Bacillus, branched-chain fatty acids can constitute over 60% of the total fatty acids.[2] Species such as Listeria monocytogenes contain a high proportion of branched-chain fatty acids, which can exceed 90% of the total fatty acid content and play a crucial role in maintaining membrane fluidity at low temperatures.[3]
Marine Organisms: Marine invertebrates, particularly sponges, are known to contain a variety of branched-chain fatty acids. While specific quantitative data for 13-methylpentadecanoic acid is limited, studies on the phospholipid fatty acid composition of marine sponges have identified related anteiso-fatty acids. The concentration of branched-chain fatty acids in marine sediments has been observed to increase with depth, suggesting a significant bacterial contribution to the organic matter.[4]
Plants: 13-Methylpentadecanoic acid has been identified in plant extracts. For instance, its methyl ester has been detected in the bioactive fraction of Anisomeles malabarica extract.[5]
Mammals: The presence of 13-methylpentadecanoic acid has been confirmed in mammalian tissues, such as baboon liver.[5] Additionally, other anteiso-fatty acids, like anteiso-15:0 and anteiso-17:0, are found in human milk, with concentrations varying based on maternal diet.[6][7]
Quantitative Data
The concentration of 13-methylpentadecanoic acid and related anteiso-fatty acids varies significantly among different organisms and even between different tissues within the same organism. The following tables summarize available quantitative data.
| Organism/Source | Sample Type | Fatty Acid | Concentration/Percentage | Reference(s) |
| Bacillus species | Whole cells | Total Branched-Chain Fatty Acids | > 60% of total fatty acids | [2] |
| Listeria monocytogenes | Whole cells | Total Branched-Chain Fatty Acids | > 90% of total fatty acids | [3] |
| Human Milk (Cincinnati, USA) | Mature Milk | anteiso-15:0 | 0.35 ± 0.02 mg/100 mL | [6][7] |
| Human Milk (Shanghai, China) | Mature Milk | anteiso-15:0 | 0.22 ± 0.01 mg/100 mL | [6][7] |
| Human Milk (Mexico City, Mexico) | Mature Milk | anteiso-15:0 | 0.29 ± 0.02 mg/100 mL | [6][7] |
| Human Milk (Cincinnati, USA) | Mature Milk | anteiso-17:0 | 0.40 ± 0.02 mg/100 mL | [6][7] |
| Human Milk (Shanghai, China) | Mature Milk | anteiso-17:0 | 0.25 ± 0.01 mg/100 mL | [6][7] |
| Human Milk (Mexico City, Mexico) | Mature Milk | anteiso-17:0 | 0.32 ± 0.02 mg/100 mL | [6][7] |
Note: Data for 13-methylpentadecanoic acid (anteiso-C16:0) is often reported as part of the total branched-chain fatty acids or is less commonly quantified individually compared to anteiso-C15:0 and anteiso-C17:0.
Experimental Protocols
The analysis of 13-methylpentadecanoic acid typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Lipid Extraction from Biological Tissues (Modified Bligh & Dyer Method)
This protocol is suitable for the extraction of total lipids from tissues such as marine invertebrates or animal tissues.
Materials:
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Weigh the tissue sample (typically 1-2 g) and place it in a glass centrifuge tube.
-
Add a volume of chloroform and methanol to the tissue in a ratio of 1:2 (v/v) to create a single-phase system with the water present in the tissue. For 1 g of tissue (assuming ~80% water), add 1 mL of chloroform and 2 mL of methanol.
-
Homogenize the mixture thoroughly for 2 minutes to ensure complete disruption of the tissue and extraction of lipids.
-
Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.
-
Add 1 mL of deionized water to the mixture and vortex for another 30 seconds. This will induce phase separation.
-
Centrifuge the sample at 1,000 x g for 10 minutes to achieve a clear separation of the two phases.
-
The lower chloroform phase contains the lipids. Carefully collect this phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
-
Store the lipid extract at -20°C under a nitrogen atmosphere until further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis
This protocol describes the conversion of the extracted lipids into their corresponding FAMEs for analysis by GC-MS.
Materials:
-
Methanolic HCl (e.g., 1.25 M) or BF3-Methanol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a polar column like a DB-225ms)
Procedure:
-
Derivatization:
-
To the dried lipid extract, add 2 mL of methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 1-2 hours.
-
Alternatively, use a BF3-methanol reagent according to the manufacturer's instructions.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
-
Washing and Drying:
-
Wash the combined hexane extract with 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final hexane solution to a GC vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
-
Identification and Quantification:
-
Identify 13-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of the fatty acid by using an internal standard (e.g., heptadecanoic acid, C17:0) added before the derivatization step and constructing a calibration curve with known concentrations of a 13-methylpentadecanoic acid standard.
-
Biosynthesis and Biological Role
Biosynthesis of Anteiso-Fatty Acids
The biosynthesis of anteiso-fatty acids, including 13-methylpentadecanoic acid, is initiated from branched-chain amino acids. In bacteria, the precursor for anteiso-fatty acids is L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. int-res.com [int-res.com]
- 5. 13-methyl Pentadecanoic Acid methyl ester - Immunomart [immunomart.com]
- 6. Branched-chain fatty acid composition of human milk and the impact of maternal diet: the Global Exploration of Human Milk (GEHM) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sensusimpact.com [sensusimpact.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 13-Methylpentadecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, analytical characterization techniques, and a discussion of the potential biological activities based on the broader class of branched-chain fatty acids. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this and related compounds.
Chemical and Physical Properties
This compound is a saturated fatty acid methyl ester with a methyl branch at the 13th carbon position. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₄O₂ | [1] |
| Molecular Weight | 270.45 g/mol | [1] |
| CAS Number | 5487-50-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pentadecanoic acid, 13-methyl-, methyl ester | [1] |
| Physical State | Liquid (at room temperature) | - |
| Boiling Point (estimated) | 311.85 °C at 760 mmHg | - |
| Solubility (estimated) | 0.01354 mg/L in water at 25 °C | - |
| XLogP3 (computed) | 7.2 | [1] |
Synthesis and Purification
Representative Synthesis Protocol: Acid-Catalyzed Esterification of 13-Methylpentadecanoic Acid
This protocol describes a common method for the preparation of FAMEs from free fatty acids.
Materials:
-
13-methylpentadecanoic acid
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 13-methylpentadecanoic acid in anhydrous methanol (e.g., 100 mg of fatty acid in 5 mL of methanol) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or a commercially available Lewis acid catalyst like BF₃-Methanol solution.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with constant stirring for 1-2 hours.[2]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing an equal volume of water.
-
Extract the methyl ester into hexane by adding an equal volume of hexane and shaking vigorously. Allow the layers to separate.
-
Collect the upper organic (hexane) layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the hexane solvent using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified using column chromatography on silica (B1680970) gel.
Procedure:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude methyl ester in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of FAMEs. The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.
Representative GC-MS Experimental Conditions: [3][4]
-
Gas Chromatograph: Agilent 7890A GC system or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column (e.g., Supelco SP-2560).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Expected Mass Spectrum: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 270. Key fragment ions would include those corresponding to the methoxycarbonyl group and cleavage at the branch point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl ester protons (-OCH₃) as a singlet around 3.6 ppm, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene (B1212753) protons. The protons of the methyl group at the branch and the adjacent methine proton would also be present.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule.[1] The carbonyl carbon of the ester would appear downfield (around 174 ppm), and the methoxy (B1213986) carbon around 51 ppm. The carbons at and near the branch point would have characteristic chemical shifts that confirm the position of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[1] C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Biological Activity and Signaling Pathways (of Branched-Chain Fatty Acids)
Specific biological activity and signaling pathway data for this compound are not extensively documented in the scientific literature. However, the broader class of branched-chain fatty acids (BCFAs) has been the subject of research, revealing their involvement in various physiological processes.
BCFAs are components of cell membranes and can influence their fluidity.[6] They are found in dairy products and are also synthesized by gut microbiota.[6][7] Research suggests that BCFAs may have several biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory roles.[8][9]
One of the key mechanisms through which BCFAs are thought to exert their effects is by interacting with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism and inflammation.
The activation of PPARα by BCFAs can lead to an increase in the expression of genes involved in fatty acid oxidation, thereby potentially lowering triglyceride levels.[9] Additionally, PPARα activation can have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.[9]
It is important to note that the specific effects can vary depending on the exact structure of the BCFA (e.g., iso- vs. anteiso-branching and chain length).[6]
Conclusion
This compound is a branched-chain fatty acid methyl ester with well-defined chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological studies are limited, established methods for the synthesis and analysis of FAMEs can be readily applied. The broader class of BCFAs exhibits interesting biological activities, particularly in the regulation of metabolism and inflammation, suggesting that this compound may be a valuable compound for further investigation in these areas. This guide provides a foundational understanding of this molecule to aid researchers in their future studies.
References
- 1. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Anteiso Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Anteiso fatty acids, a class of branched-chain fatty acids (BCFAs), are integral components of cell membranes in numerous bacterial species and have been identified in various mammalian tissues. Their unique terminally branched structure, with a methyl group on the antepenultimate carbon, imparts distinct physicochemical properties that significantly influence membrane fluidity, cellular signaling, and antimicrobial activity. This technical guide provides an in-depth exploration of the biological significance of anteiso fatty acids, detailing their biosynthesis, their crucial role in maintaining membrane homeostasis, particularly in response to environmental stress, and their emerging functions in cellular signaling pathways. Furthermore, this guide summarizes their antimicrobial properties and explores their potential as therapeutic agents and targets in drug development. Detailed experimental protocols for the analysis of anteiso fatty acids and the characterization of their effects are also provided, alongside a quantitative summary of their impact on membrane properties and antimicrobial efficacy.
Introduction
Anteiso fatty acids are a subclass of branched-chain fatty acids characterized by a methyl group located on the antepenultimate (n-3) carbon atom of the acyl chain.[1] This structural feature distinguishes them from their iso-fatty acid counterparts, which possess a methyl branch at the penultimate (n-2) carbon. Predominantly found in the cell membranes of many bacteria, anteiso fatty acids play a critical role in regulating membrane fluidity.[2] Their bent-chain structure disrupts the tight packing of adjacent acyl chains, thereby lowering the phase transition temperature and increasing membrane fluidity, an essential adaptation for microorganisms thriving in low-temperature environments.[2][3]
Beyond their structural role in bacterial membranes, anteiso fatty acids are gaining attention for their broader biological activities. They have been shown to possess antimicrobial properties and are implicated in modulating signaling pathways related to lipid metabolism and inflammation in mammalian cells.[4][5] This guide will delve into the core aspects of anteiso fatty acid biology, providing researchers and drug development professionals with a comprehensive understanding of their significance and potential applications.
Biosynthesis of Anteiso Fatty Acids
The biosynthesis of anteiso fatty acids utilizes the fatty acid synthase II (FASII) pathway, which is common in bacteria. The key determinant for the synthesis of anteiso fatty acids is the initial primer molecule used to initiate fatty acid elongation.[6]
Anteiso fatty acids with an odd number of carbon atoms, such as anteiso-C15:0 (12-methyltetradecanoic acid) and anteiso-C17:0 (14-methylhexadecanoic acid), are initiated by 2-methylbutyryl-CoA.[7] This primer is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. The initial step involves the transamination of isoleucine to α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA.[7] This primer then enters the FASII cycle, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA, ultimately forming the full-length anteiso fatty acid.[7]
dot
Caption: Biosynthesis pathway of odd-numbered anteiso fatty acids.
Role in Cell Membrane Fluidity and Adaptation
The primary and most well-characterized function of anteiso fatty acids is the modulation of cell membrane fluidity. The methyl branch near the end of the acyl chain creates a steric hindrance that disrupts the ordered packing of the lipid acyl chains in the membrane bilayer.[2] This disruption leads to a decrease in the van der Waals interactions between adjacent fatty acid chains, resulting in a lower gel-to-liquid crystalline phase transition temperature (Tm).[2] Consequently, membranes enriched with anteiso fatty acids remain in a more fluid state at lower temperatures.[3]
This "homeoviscous adaptation" is crucial for the survival of many bacteria in environments with fluctuating temperatures.[8] For instance, the foodborne pathogen Listeria monocytogenes increases the proportion of anteiso-C15:0 in its membrane when shifted to colder temperatures, which is critical for its ability to grow under refrigeration conditions.[3]
Quantitative Effects on Membrane Properties
The incorporation of anteiso fatty acids into phospholipid bilayers has a quantifiable impact on membrane fluidity and phase transition temperature.
| Parameter | Control (e.g., DMPC/DPPC) | With Anteiso Fatty Acids | Reference |
| Melting Temperature (Tm) | DMPC: 24°C, DPPC: 41.4°C | Lowered (Specific values depend on concentration and lipid context) | [9][10] |
| Laurdan Generalized Polarization (GP) | Higher GP values (more ordered) | Lower GP values (more fluid) | [6][11] |
Note: Specific quantitative data on the exact shift in Tm and Laurdan GP values upon incorporation of known concentrations of pure anteiso fatty acids into model membranes is limited in publicly available literature. The table reflects the established qualitative effects.
Antimicrobial Properties
Anteiso fatty acids have demonstrated antimicrobial activity against a range of bacteria. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell lysis. The branched nature of these fatty acids may facilitate their insertion into the lipid bilayer, where they interfere with the membrane's structural integrity and function.
Minimum Inhibitory Concentrations (MICs)
The antimicrobial efficacy of anteiso fatty acids can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Anteiso Fatty Acid | Target Microorganism | MIC (µg/mL) | Reference |
| 12-Methyltetradecanoic acid (anteiso-C15:0) | Staphylococcus aureus | Data not consistently available | |
| Bacillus subtilis | Data not consistently available | ||
| Escherichia coli | Data not consistently available | ||
| Pseudomonas aeruginosa | Data not consistently available | ||
| 14-Methylhexadecanoic acid (anteiso-C17:0) | Staphylococcus aureus | Data not consistently available | |
| Bacillus subtilis | Data not consistently available | ||
| Escherichia coli | Data not consistently available | ||
| Pseudomonas aeruginosa | Data not consistently available |
Note: While the antimicrobial activity of branched-chain fatty acids is acknowledged, specific MIC values for pure anteiso-C15:0 and anteiso-C17:0 against a standard panel of bacteria are not readily found in the surveyed literature. The table is structured to be populated as more specific data becomes available.
Role in Cellular Signaling
Recent studies have begun to uncover the role of anteiso fatty acids as signaling molecules, particularly in mammalian cells, where they can influence pathways related to lipid metabolism and inflammation.
Regulation of Gene Expression
Anteiso fatty acids have been shown to modulate the expression of key genes involved in lipogenesis and the inflammatory response. For instance, 12-methyltetradecanoic acid (anteiso-C15:0) has been observed to increase the mRNA levels of Fatty Acid Synthase (FASN), a key enzyme in fatty acid synthesis.[4] In contrast, it did not appear to affect the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a major transcription factor that regulates lipogenesis.[4] This suggests that anteiso fatty acids may influence FASN expression through an SREBP1-independent pathway.
Furthermore, anteiso-C15:0 has been shown to increase the expression of pro-inflammatory markers such as C-reactive protein (CRP) and Interleukin-6 (IL-6) in hepatocytes.[4] This pro-inflammatory effect is in contrast to some iso-fatty acids, which have been shown to have anti-inflammatory properties.[4]
dot
Caption: Modulation of gene expression by anteiso-C15:0.
Therapeutic Potential and Drug Development
The unique biological activities of anteiso fatty acids present several opportunities for therapeutic intervention and drug development.
-
Antimicrobial Agents: Their inherent antimicrobial properties make them and their derivatives potential candidates for the development of new antibiotics, particularly against pathogens that rely on membrane fluidity for survival.
-
Drug Delivery: The ability of fatty acids to be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, could be harnessed to improve the solubility, stability, and bioavailability of various drugs.[12]
-
Modulators of Inflammation and Metabolism: Given their influence on inflammatory and metabolic signaling pathways, synthetic analogues of anteiso fatty acids could be designed to either mimic or antagonize these effects for the treatment of metabolic disorders or inflammatory conditions.
-
Targets for Antimicrobial Drug Discovery: The enzymes involved in the biosynthesis of anteiso fatty acids, such as the branched-chain α-keto acid dehydrogenase complex, represent potential targets for the development of novel antibacterial drugs that could disrupt bacterial membrane synthesis and adaptation.
Experimental Protocols
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and analysis of fatty acids from bacterial cells.
dot
Caption: Workflow for GC-MS analysis of bacterial fatty acids.
Methodology:
-
Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase in an appropriate culture medium. Harvest the cells by centrifugation and wash with a suitable buffer to remove residual media components.
-
Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a standard method such as the Bligh and Dyer procedure, which uses a chloroform:methanol:water solvent system.
-
Saponification and Methylation: The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from the lipid backbone. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) by heating with a methylating agent (e.g., BF3-methanol or HCl-methanol).
-
FAME Extraction: The FAMEs are extracted from the reaction mixture into an organic solvent such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their volatility and polarity on a capillary column. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns. Quantification is typically achieved by comparing the peak areas of the analytes to those of known standards.[13][14]
Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to the packing of the lipid acyl chains. This property can be used to measure membrane fluidity.
Methodology:
-
Cell or Liposome (B1194612) Preparation: Prepare a suspension of bacterial cells or liposomes at a known concentration.
-
Laurdan Staining: Add a stock solution of Laurdan in a suitable solvent (e.g., DMSO or ethanol) to the cell or liposome suspension to a final concentration of 1-10 µM. Incubate in the dark to allow the probe to incorporate into the membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), while exciting at around 350 nm.[15]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[11][15]
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the anteiso fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antimicrobial) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.[16][17]
Conclusion and Future Directions
Anteiso fatty acids are far more than simple structural components of bacterial membranes. Their profound influence on membrane fluidity is a cornerstone of bacterial adaptation to environmental stress, particularly cold shock. The emerging evidence of their antimicrobial properties and their ability to modulate key signaling pathways in mammalian cells opens up new avenues for research and therapeutic development. For drug development professionals, the biosynthetic pathways of anteiso fatty acids present novel targets for antibacterial agents, while the fatty acids themselves offer potential as new antimicrobial drugs or as components of advanced drug delivery systems.
Future research should focus on elucidating the precise molecular mechanisms by which anteiso fatty acids exert their signaling effects in mammalian cells. A more comprehensive understanding of their structure-activity relationships will be crucial for the rational design of potent and selective antimicrobial agents. Furthermore, exploring the diversity of anteiso fatty acid structures in different microbial species may reveal novel molecules with unique and valuable biological activities. The continued investigation into the biological significance of anteiso fatty acids holds great promise for advancing our understanding of fundamental cellular processes and for the development of innovative therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-related modulations of membrane fluidity in cells: detection and implications | Semantic Scholar [semanticscholar.org]
- 8. GC-MS Analysis, Antibacterial, and Anticancer Activities of Hibiscus sabdariffa L. Methanolic Extract: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of 13-Methylpentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methylpentadecanoic acid, an anteiso-branched chain fatty acid, is a saturated fatty acid with emerging interest in various biological contexts. Understanding its metabolic fate is crucial for elucidating its physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted metabolic pathway of 13-methylpentadecanoic acid, drawing upon established principles of fatty acid catabolism. Due to a scarcity of direct experimental data on this specific molecule, the pathway is largely inferred from the metabolism of similar branched-chain and odd-chain fatty acids. This document details the proposed enzymatic steps, intermediate metabolites, and potential points of regulation. Furthermore, it outlines relevant experimental protocols for investigating its metabolism and presents key signaling pathways in a visually intuitive format using Graphviz diagrams.
Introduction
13-Methylpentadecanoic acid is a 16-carbon saturated fatty acid with a methyl group at the 13th carbon position, classifying it as an anteiso-fatty acid.[1][2] While found in various natural sources, its precise metabolic processing in mammalian systems is not extensively documented. Branched-chain fatty acids, in general, serve important functions, including roles in membrane fluidity and cellular signaling.[3] The catabolism of such fatty acids provides energy and metabolic intermediates. This guide synthesizes current knowledge to present a putative metabolic pathway for 13-methylpentadecanoic acid, offering a foundational resource for researchers in lipid metabolism and drug development.
Proposed Metabolic Pathway of 13-Methylpentadecanoic Acid
The metabolism of 13-methylpentadecanoic acid is predicted to proceed through the established pathways of fatty acid activation and mitochondrial beta-oxidation. As an odd-chain fatty acid, its breakdown will culminate in the production of propionyl-CoA, which subsequently enters the citric acid cycle via conversion to succinyl-CoA.
Cellular Uptake and Activation
Prior to catabolism, 13-methylpentadecanoic acid must be transported into the cell and activated.
-
Cellular Uptake: Fatty acid transport across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport.
-
Activation: In the cytoplasm, 13-methylpentadecanoic acid is activated by the enzyme acyl-CoA synthetase to form 13-methylpentadecanoyl-CoA. This reaction requires ATP and coenzyme A (CoA).[4]
Mitochondrial Beta-Oxidation
The activated fatty acyl-CoA is then transported into the mitochondrial matrix to undergo beta-oxidation. This process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.
For 13-methylpentadecanoyl-CoA (a C16 branched fatty acid), beta-oxidation is expected to proceed for six cycles, yielding:
-
6 molecules of acetyl-CoA
-
1 molecule of 2-methylbutyryl-CoA (the remaining five-carbon branched-chain acyl-CoA)
The final 2-methylbutyryl-CoA is further metabolized. It is first dehydrogenated to tiglyl-CoA, which then undergoes hydration, another dehydrogenation, and thiolytic cleavage to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA .
Therefore, the complete beta-oxidation of one molecule of 13-methylpentadecanoyl-CoA is predicted to yield:
-
7 molecules of acetyl-CoA
-
1 molecule of propionyl-CoA
Each cycle of beta-oxidation also produces one molecule of NADH and one molecule of FADH₂, which are subsequently used in the electron transport chain to generate ATP.[5][6][7]
Fate of Propionyl-CoA
Propionyl-CoA, the three-carbon end-product of odd-chain fatty acid oxidation, is converted to the citric acid cycle intermediate, succinyl-CoA, through a three-step enzymatic pathway:[8][9]
-
Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase , a biotin-dependent enzyme, to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.
-
Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .
-
Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA by the enzyme methylmalonyl-CoA mutase , which requires vitamin B12 (cobalamin) as a cofactor.
Succinyl-CoA then enters the citric acid cycle to contribute to ATP production.[9]
Quantitative Data
| Metabolic Process | Input | Output per molecule of 13-Methylpentadecanoyl-CoA |
| Beta-Oxidation | 1 x 13-Methylpentadecanoyl-CoA | 7 x Acetyl-CoA, 1 x Propionyl-CoA, 7 x NADH, 7 x FADH₂ |
| Propionyl-CoA Conversion | 1 x Propionyl-CoA | 1 x Succinyl-CoA, -1 ATP, -1 CO₂ |
| Citric Acid Cycle (from Acetyl-CoA) | 7 x Acetyl-CoA | 14 x CO₂, 21 x NADH, 7 x FADH₂, 7 x GTP |
| Citric Acid Cycle (from Succinyl-CoA) | 1 x Succinyl-CoA | 2 x CO₂, 1 x NADH, 1 x FADH₂, 1 x GTP |
Experimental Protocols
Investigating the metabolism of 13-methylpentadecanoic acid would involve a combination of in vitro and in vivo approaches, often utilizing stable isotope tracers and mass spectrometry.
General Protocol for Stable Isotope Tracing of 13-Methylpentadecanoic Acid Metabolism in Cell Culture
This protocol outlines a general workflow for tracing the metabolic fate of 13-methylpentadecanoic acid in a cultured cell line.
Objective: To determine the incorporation of carbon atoms from 13-methylpentadecanoic acid into downstream metabolites.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
[U-¹³C₁₆]-13-methylpentadecanoic acid (uniformly labeled stable isotope tracer)
-
Bovine serum albumin (BSA), fatty acid-free
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Preparation of Labeled Fatty Acid Medium:
-
Complex the [U-¹³C₁₆]-13-methylpentadecanoic acid with fatty acid-free BSA in serum-free medium to facilitate its solubility and uptake.
-
Prepare a control medium with unlabeled 13-methylpentadecanoic acid complexed with BSA.
-
-
Isotope Labeling:
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium (containing either labeled or unlabeled fatty acid) to the cells.
-
Incubate the cells for a defined period (e.g., time course of 1, 4, 8, 24 hours) to allow for uptake and metabolism of the fatty acid.
-
-
Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using LC-MS or GC-MS.
-
For GC-MS analysis, derivatization of the metabolites may be required.
-
Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites (e.g., intermediates of the citric acid cycle).
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of downstream metabolites.
-
Correct for the natural abundance of ¹³C.
-
Determine the fractional contribution of 13-methylpentadecanoic acid to the carbon backbone of the identified metabolites.
-
This data can be used for metabolic flux analysis to quantify the rates of metabolic pathways.
-
Visualizations of Metabolic Pathways and Workflows
Beta-Oxidation of 13-Methylpentadecanoyl-CoA
Caption: Predicted beta-oxidation pathway of 13-methylpentadecanoyl-CoA.
Conversion of Propionyl-CoA to Succinyl-CoA
Caption: Enzymatic conversion of propionyl-CoA to succinyl-CoA.
Experimental Workflow for Stable Isotope Tracing
Caption: Workflow for studying fatty acid metabolism with stable isotopes.
Conclusion
While direct experimental evidence remains limited, the metabolic pathway of 13-methylpentadecanoic acid can be reasonably predicted based on the well-established principles of fatty acid catabolism. This technical guide provides a foundational framework for understanding its degradation via beta-oxidation to acetyl-CoA and propionyl-CoA, and the subsequent entry of these products into the citric acid cycle. The provided experimental outlines and visual diagrams serve as a starting point for researchers aiming to empirically validate and quantify the metabolic fate of this intriguing branched-chain fatty acid. Further research, particularly utilizing stable isotope tracing and metabolomics, is essential to fully elucidate the specific enzymes, kinetics, and regulatory mechanisms governing the metabolism of 13-methylpentadecanoic acid and to uncover its precise physiological significance.
References
- 1. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta - Oxidation [flipper.diff.org]
- 3. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. aocs.org [aocs.org]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
Anteiso-Fatty Acids in Microbial Communities: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, function, and therapeutic potential of anteiso-fatty acids in the microbial world.
Introduction
Anteiso-fatty acids, a class of branched-chain fatty acids (BCFAs), are integral components of the cell membranes of numerous bacterial species.[1] Characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end), these lipids play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors such as temperature fluctuations. Their unique structural properties and biosynthetic pathways make them valuable biomarkers for microbial identification and promising targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of anteiso-fatty acids, detailing their biosynthesis, physiological functions, and significance in microbial communities, with a focus on their potential applications in scientific research and drug discovery.
Biosynthesis of Anteiso-Fatty Acids
The de novo synthesis of anteiso-fatty acids in bacteria follows the general principles of the type II fatty acid synthesis (FAS-II) pathway, but with a distinct initiation step.[1] Unlike straight-chain fatty acids, which are typically initiated with acetyl-CoA, the biosynthesis of anteiso-fatty acids utilizes a branched-chain primer, 2-methylbutyryl-CoA. This primer is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions.
The key steps in the biosynthesis of the 2-methylbutyryl-CoA primer are:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA.
Once the 2-methylbutyryl-CoA primer is formed, it enters the FAS-II cycle, where it is sequentially elongated by the addition of two-carbon units from malonyl-ACP (acyl carrier protein). This elongation process is catalyzed by a series of enzymes, including β-ketoacyl-ACP synthase (FabH is a key enzyme in initiating branched-chain fatty acid synthesis), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. The final chain length of the anteiso-fatty acid is determined by the number of elongation cycles.
Diagram: Biosynthesis of Anteiso-Fatty Acids
Caption: Biosynthesis pathway of anteiso-fatty acids, starting from L-isoleucine.
Function and Significance in Microbial Communities
The primary function of anteiso-fatty acids lies in their ability to modulate the physical properties of the cell membrane. The methyl branch in their structure disrupts the orderly packing of the acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity.[2] This is particularly important for bacteria that experience variations in their growth temperature.
Key Functions and Significance:
-
Membrane Fluidity and Homeostasis: By incorporating anteiso-fatty acids into their membranes, bacteria can maintain optimal membrane fluidity across a range of temperatures. At lower temperatures, the proportion of anteiso-fatty acids often increases to counteract the rigidifying effect of the cold.[3]
-
Environmental Stress Response: The ability to adjust membrane composition is a crucial mechanism for survival in fluctuating environments. Changes in the ratio of iso- to anteiso-fatty acids, as well as the overall branched-chain fatty acid content, have been observed in response to various stressors, including pH and the presence of antimicrobial compounds.[4]
-
Taxonomic and Biomarker Potential: The fatty acid composition of a bacterium is a relatively stable and genetically determined trait. The presence and relative abundance of specific anteiso-fatty acids can serve as a chemotaxonomic marker for the identification and classification of bacterial species.[1][5]
-
Host-Pathogen Interactions and Virulence: In pathogenic bacteria such as Listeria monocytogenes, anteiso-fatty acids have been shown to play a role in virulence.[6][7] They contribute to the bacterium's ability to survive within the host and can influence the production of virulence factors.[7]
Quantitative Data on Anteiso-Fatty Acid Composition
The relative abundance of anteiso-fatty acids varies significantly among different bacterial species and can be influenced by growth conditions. The following tables summarize the reported fatty acid compositions for several bacterial species, highlighting the prevalence of anteiso-fatty acids.
Table 1: Fatty Acid Composition of Selected Bacillus Species
| Fatty Acid | B. subtilis (%) | B. cereus (%) | B. megaterium (%) |
| iso-C14:0 | 1.8 | 3.5 | 1.5 |
| iso-C15:0 | 28.5 | 35.1 | 10.2 |
| anteiso-C15:0 | 35.7 | 11.2 | 45.3 |
| n-C16:0 | 5.2 | 8.9 | 6.8 |
| iso-C16:0 | 7.1 | 6.3 | 4.1 |
| iso-C17:0 | 5.9 | 4.8 | 3.7 |
| anteiso-C17:0 | 10.5 | 3.2 | 15.6 |
| Data compiled from various sources, including Kaneda, T. (1967). Journal of Bacteriology, 93(3), 894-903.[8] |
Table 2: Predominant Branched-Chain Fatty Acids in Listeria monocytogenes
| Fatty Acid | Relative Abundance (%) |
| anteiso-C15:0 | ~45-55 |
| iso-C15:0 | ~5-15 |
| anteiso-C17:0 | ~15-25 |
| iso-C17:0 | ~5-10 |
| Note: Values are approximate and can vary with growth temperature and other conditions.[3] |
Experimental Protocols
The analysis of anteiso-fatty acids in microbial communities typically involves the extraction of total lipids, followed by the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used method for the efficient extraction of total lipids from microbial cells.
Materials:
-
Bacterial cell pellet
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash the bacterial cell pellet with cold PBS and centrifuge to remove the supernatant.
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). For every 1 ml of cell suspension, use 3.75 ml of the solvent mixture.[9][10]
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Add 1.25 ml of chloroform and 1.25 ml of deionized water to the mixture for every 1 ml of the initial cell suspension, vortexing for 1 minute after each addition. This will induce phase separation.[9][10]
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate the separation of the two phases.[11]
-
The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.
-
The solvent is then evaporated under a stream of nitrogen or in a vacuum concentrator to obtain the total lipid extract.
Diagram: Bligh-Dyer Lipid Extraction Workflow
Caption: Workflow for total lipid extraction using the modified Bligh-Dyer method.
Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and Analysis
This protocol describes the derivatization of fatty acids to FAMEs for subsequent GC-MS analysis.
Materials:
-
Total lipid extract
-
Anhydrous methanol containing 1.25 M HCl or 0.5 M Sodium Methoxide in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Saponification and Methylation (Acid-catalyzed): To the dried lipid extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Seal the tube and heat at 50°C overnight or at 75-80°C for 1 hour.[11]
-
Extraction: After cooling, add 1 ml of hexane and 1 ml of deionized water. Vortex thoroughly and centrifuge to separate the phases.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Washing: Wash the hexane layer with a small volume of saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with deionized water.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: Transfer the final FAMEs solution to a GC vial for analysis by GC-MS.
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 280°C) to elute all FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
Identification of anteiso-FAMEs is based on their characteristic retention times and mass spectra compared to known standards.
Diagram: FAME Analysis Workflow
Caption: General workflow for the preparation and analysis of fatty acid methyl esters.
Anteiso-Fatty Acids in Drug Development
The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibacterial drugs because it is essential for bacterial survival and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals.[12][13][14] Several inhibitors of the FAS-II pathway have been identified, and some are in clinical use or under investigation.
Therapeutic Potential and Strategies:
-
Targeting Key Enzymes: The enzymes involved in the initiation and elongation of branched-chain fatty acids, such as FabH, are potential targets for inhibitors that would specifically disrupt the synthesis of anteiso- and iso-fatty acids.[15] This could lead to the development of narrow-spectrum antibiotics that are less likely to disrupt the host microbiome.
-
Inhibitors of the FAS-II Pathway: Several compounds are known to inhibit various enzymes in the FAS-II pathway. For example, triclosan (B1682465) targets the enoyl-ACP reductase (FabI), while platensimycin (B21506) inhibits the β-ketoacyl-ACP synthase (FabF).[15][16] While these are broad-spectrum inhibitors of fatty acid synthesis, their success validates the pathway as a druggable target.
-
Synergistic Therapies: Understanding how bacteria modulate their membrane composition in response to antibiotics can open up new therapeutic avenues. For instance, compounds that disrupt the synthesis of anteiso-fatty acids could potentially sensitize bacteria to other classes of antibiotics that target the cell membrane or membrane-bound proteins.[17]
-
Anti-virulence Strategies: Given the role of anteiso-fatty acids in the virulence of certain pathogens, targeting their synthesis could represent an anti-virulence strategy.[6][7] This approach aims to disarm the pathogen without necessarily killing it, which may exert less selective pressure for the development of resistance.
Diagram: Drug Development Targeting Anteiso-Fatty Acid Synthesis
Caption: Potential drug targets within the anteiso-fatty acid biosynthesis pathway.
Conclusion
Anteiso-fatty acids are more than just structural components of bacterial membranes; they are key players in microbial adaptation, survival, and pathogenesis. For researchers and scientists, a thorough understanding of their biosynthesis and function provides valuable insights into microbial physiology and ecology. For drug development professionals, the unique aspects of anteiso-fatty acid metabolism present exciting opportunities for the discovery of novel antibacterial agents that can combat the growing threat of antibiotic resistance. The continued exploration of these fascinating molecules will undoubtedly pave the way for innovative solutions in both fundamental microbiology and infectious disease therapy.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]
- 5. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. tabaslab.com [tabaslab.com]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial fatty acid biosynthesis: targets for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial targets in fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecommons.udayton.edu [ecommons.udayton.edu]
Unveiling a Microbial Marker: A Technical Guide to the Discovery and Analysis of Methyl 13-methylpentadecanoate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized as significant biomarkers in environmental and biomedical research. Their structural diversity provides a wealth of information about microbial communities and metabolic pathways. Among these, anteiso-branched fatty acids, characterized by a methyl group on the antepenultimate carbon, are primarily synthesized by bacteria. This technical guide focuses on Methyl 13-methylpentadecanoate, the methyl ester of 13-methylpentadecanoic acid, an anteiso-C16:0 fatty acid. While the free fatty acid is a known constituent of bacterial cell membranes, its methyl ester is the form frequently identified in analytical procedures. This document provides a comprehensive overview of the discovery of this compound in various environmental contexts, details the analytical methodologies for its detection, and presents available quantitative data.
Discovery and Occurrence in the Environment
This compound has been identified in a diverse range of environmental and biological matrices. Its presence is often linked to microbial activity, particularly bacteria, which are the primary synthesizers of anteiso-branched fatty acids. While extensive quantitative surveys in soil and sediment are not yet prevalent in the literature, its detection in various natural products underscores its role as a microbial biomarker.
Table 1: Quantitative Data on the Occurrence of this compound
| Sample Type | Concentration / Relative Abundance | Reference |
| Marine Algae (Padina pavonica and Laurencia catarinensis) | 0.61% of total phytoconstituents | [1][2] |
| Fruit Juice of Anacardium occidentale (Cashew) | 1.46% of isolated colorants | [3] |
| Trichoderma afroharzianum (fungal metabolite) | 5.63% of total extract | [4] |
| Human Skin Emanations | Detected, not quantified | [5] |
Experimental Protocols
The analysis of this compound in environmental samples typically involves the extraction of total lipids, followed by the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Collection and Lipid Extraction
A generalized workflow for the extraction of lipids from environmental samples is presented below. Specific protocols may vary based on the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Composition, Antimycotic and In Vivo Antiinflammatory Activities of Marine Algae Inhabiting South Jeddah Seashore, Red Sea, Saudi Arabia – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. iljs.org.ng [iljs.org.ng]
- 4. Trichoderma afroharzianum TRI07 metabolites inhibit Alternaria alternata growth and induce tomato defense-related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
The intricate Pathway of 13-Methylpentadecanoic Acid Biosynthesis in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of 13-methylpentadecanoic acid, an anteiso-branched-chain fatty acid (BCFA), in bacteria. Anteiso-BCFAs are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and adaptation to environmental stresses. Understanding the intricate enzymatic processes and regulatory networks governing the synthesis of these molecules is paramount for the development of novel antimicrobial agents and for harnessing bacterial metabolic pathways for biotechnological applications. This document details the core biochemical reactions, key enzymes, genetic regulation, and provides comprehensive experimental protocols for the study of this pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Introduction to Branched-Chain Fatty Acid Biosynthesis
Bacteria synthesize a diverse array of fatty acids that are essential for the integrity and function of their cell membranes. Unlike the straight-chain fatty acids commonly found in eukaryotes, many bacterial species incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1][2] BCFAs are characterized by a methyl group at the iso (second to last) or anteiso (third to last) carbon position of the acyl chain. 13-methylpentadecanoic acid is a prominent example of an anteiso-BCFA. The presence and relative abundance of specific BCFAs can vary between bacterial species and in response to environmental cues such as temperature.[3]
The biosynthesis of BCFAs largely follows the conserved type II fatty acid synthase (FASII) pathway, with the key distinction lying in the initial priming step.[4] While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, the synthesis of BCFAs utilizes short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs).[5] Specifically, the biosynthesis of anteiso-fatty acids, such as 13-methylpentadecanoic acid, is primed by 2-methylbutyryl-CoA, a metabolite derived from the degradation of L-isoleucine.[5]
The Core Biosynthetic Pathway
The synthesis of 13-methylpentadecanoic acid is a multi-step process involving the coordinated action of several enzymes. The pathway can be broadly divided into three key stages: Initiation , Elongation , and Termination .
Initiation: The Genesis of the Branched Chain
The initial and defining step in the synthesis of 13-methylpentadecanoic acid is the formation of the primer molecule, 2-methylbutyryl-CoA. This process begins with the branched-chain amino acid L-isoleucine.
-
Transamination of L-isoleucine: The first step involves the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT) . This reaction yields the corresponding α-keto acid, α-keto-β-methylvaleric acid .[6]
-
Oxidative Decarboxylation: The α-keto-β-methylvaleric acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA . This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[5][7]
-
Condensation with Malonyl-ACP: The 2-methylbutyryl-CoA primer is then condensed with a malonyl-acyl carrier protein (malonyl-ACP) by the enzyme β-ketoacyl-ACP synthase III (FabH) .[8] This condensation reaction marks the entry of the branched-chain starter unit into the fatty acid elongation cycle.
Elongation: Building the Acyl Chain
Following the initial condensation, the acyl chain is elongated through a series of iterative cycles, with each cycle adding two carbon units from malonyl-ACP. The enzymes of the FASII system catalyze these reactions:
-
Reduction: The β-ketoacyl-ACP intermediate is reduced by β-ketoacyl-ACP reductase (FabG) .
-
Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ) .
-
Second Reduction: The resulting enoyl-ACP is reduced by enoyl-ACP reductase (FabI) .
-
Condensation: The elongated acyl-ACP chain is then condensed with another molecule of malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF) to begin the next cycle.
This cycle is repeated until the desired chain length of 16 carbons (for pentadecanoic acid) is achieved.
Termination
The final step involves the release of the completed 13-methylpentadecanoyl-ACP. This can occur through several mechanisms, including transfer to a glycerol (B35011) backbone for phospholipid synthesis or hydrolysis to a free fatty acid.
Below is a diagram illustrating the biosynthetic pathway of 13-methylpentadecanoic acid.
Key Enzymes and Quantitative Data
The efficiency and substrate specificity of the enzymes involved in the initiation of BCFA synthesis are critical determinants of the final fatty acid composition of the bacterial cell membrane.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| BCKDH | Rabbit Liver (Kinase) | α-keto-β-methylvalerate | - | I40 = 0.49 mM | [9] |
| BCKDH | Rat Heart (Activation) | α-keto-β-methylvalerate | - | 50% activation at 0.10 mM | [9] |
| BCKDH | Bovine Liver | α-ketoisocaproate | ~20-30 | - | [7][10] |
| BCKDH | Bovine Liver | α-keto-β-methylvalerate | - | Similar activity to α-ketoisocaproate | [2] |
Note: I40 represents the concentration required for 40% inhibition of the associated kinase. The data for the bovine liver enzyme indicates that α-keto-β-methylvalerate is a substrate, but specific kinetic parameters were not provided in the cited literature.
β-Ketoacyl-ACP Synthase III (FabH)
FabH catalyzes the first condensation step of fatty acid synthesis. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[8] In bacteria that synthesize BCFAs, such as Staphylococcus aureus, FabH exhibits a preference for branched-chain acyl-CoA primers.[7]
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| FabH | Staphylococcus aureus | Acetyl-CoA | 6.18 ± 0.9 | 16.18 | [3] |
| FabH | Staphylococcus aureus | Butyryl-CoA | 2.32 ± 0.12 | 42.90 | [3] |
| FabH | Staphylococcus aureus | Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | [3] |
| FabH | Staphylococcus aureus | Isovaleryl-CoA | - | Lower activity than butyryl-CoA | [7] |
| FabH | Escherichia coli | Acetyl-CoA | 40 | - | [1] |
| FabH | Escherichia coli | Malonyl-ACP | 5 | - | [1] |
Genetic Regulation of Biosynthesis
The biosynthesis of 13-methylpentadecanoic acid is tightly regulated at the genetic level to ensure an appropriate membrane composition in response to environmental changes. A key regulatory hub is the bkd (branched-chain keto acid dehydrogenase) operon .
In Bacillus subtilis, the bkd operon encodes the enzymatic machinery required for the degradation of branched-chain amino acids, including the BCKDH complex.[3] The expression of this operon is induced by a downward shift in temperature.[3] This cold induction is not due to an increase in transcription initiation but rather to an increase in the stability of the bkd operon mRNA at lower temperatures.[3] This regulatory mechanism allows the cell to increase the production of anteiso-BCFAs, which enhances membrane fluidity at cold temperatures.
The regulation of the bkd operon is complex and involves other regulatory proteins. For instance, in Bacillus subtilis, the expression of the bkd operon is also influenced by the global transcriptional regulator CodY , which senses the intracellular concentration of branched-chain amino acids.[2]
Below is a diagram illustrating the regulation of the bkd operon in Bacillus subtilis.
Experimental Protocols
The study of 13-methylpentadecanoic acid biosynthesis requires a combination of techniques from molecular biology, biochemistry, and analytical chemistry.
Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell culture
-
Methanol (B129727), Chloroform (B151607), Hexane (B92381) (HPLC grade)
-
Anhydrous HCl in methanol (1.25 M) or BF3-methanol solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation. Wash the cell pellet with sterile water to remove residual medium components.
-
Lipid Extraction: Resuspend the cell pellet in a known volume of a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). Vortex vigorously and incubate at room temperature with shaking for 1 hour.
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Centrifuge to separate the phases.
-
Lipid Recovery: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.
-
Transmethylation: To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol. Seal the tube tightly and heat at 85°C for 1 hour to convert the fatty acids to FAMEs.
-
FAME Extraction: After cooling, add 1 mL of hexane and 1 mL of water to the tube. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.
-
Drying and Concentration: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to concentrate the FAMEs.
-
GC-MS Analysis: Resuspend the FAMEs in a small volume of hexane and inject into the GC-MS. Use an appropriate temperature program to separate the FAMEs. Identify 13-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.
Materials:
-
Bacterial cell lysate or purified BCKDH complex
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl2, 0.5 mM EDTA)
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
α-keto-β-methylvaleric acid (substrate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, TPP, CoA, and NAD+.
-
Enzyme Addition: Add the bacterial cell lysate or purified BCKDH complex to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, α-keto-β-methylvaleric acid.
-
Monitoring NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Heterologous Expression and Purification of FabH
This protocol describes the expression of a bacterial fabH gene in E. coli and the purification of the recombinant protein.
Materials:
-
Expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Cloning: Clone the bacterial fabH gene into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged FabH protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.
Experimental Workflow for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes (e.g., 13C) is a powerful technique to quantify the flow of metabolites through a metabolic network. The following diagram outlines a general workflow for studying the biosynthesis of 13-methylpentadecanoic acid using 13C-labeled precursors.
Conclusion and Future Perspectives
The biosynthesis of 13-methylpentadecanoic acid and other branched-chain fatty acids is a fundamental process in many bacteria, with significant implications for their survival and pathogenicity. This guide has provided a comprehensive overview of the biosynthetic pathway, the key enzymes involved, and the regulatory mechanisms that govern this process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field.
Future research should focus on obtaining more detailed kinetic data for the key enzymes, particularly the bacterial BCKDH complex, from a wider range of bacterial species. A deeper understanding of the regulatory networks that control BCFA biosynthesis, including the role of global regulators and environmental signals, will be crucial for developing novel strategies to combat bacterial infections and for engineering bacteria for the production of valuable oleochemicals. The application of advanced techniques such as metabolic flux analysis and systems biology will undoubtedly provide further insights into the dynamic nature of bacterial fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Branched-Chain Amino Acid Transport in Bacillus subtilis CodY Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cold induction of the Bacillus subtilis bkd operon is mediated by increased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory RNAs in Bacillus subtilis: A review on regulatory mechanism and applications in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacillus subtilis isocitrate dehydrogenase. A substrate analogue for Escherichia coli isocitrate dehydrogenase kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A promiscuous Bcd amino acid dehydrogenase promotes biofilm development in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis in Bacteria - Creative Proteomics MFA [creative-proteomics.com]
Solubility Profile of Methyl 13-methylpentadecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester (FAME) belonging to the anteiso series. Fatty acid esters are recognized for their versatile applications, serving as biofuels, lubricants, and solvents, and playing a role in various biological processes. A thorough understanding of the solubility of this compound in organic solvents is critical for its application in chemical synthesis, formulation development, and analytical chemistry. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and insights into the biological context of its parent fatty acid.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information and data for structurally similar compounds provide valuable insights into its solubility characteristics. Fatty acid methyl esters, as a class, are generally characterized by their good solubility in organic solvents and insolubility in water.
Qualitative Solubility of this compound:
| Solvent | Solubility |
| Chloroform (B151607) | Soluble[1] |
| Ethyl Ether | Soluble[1] |
| Ethanol (B145695) | Soluble[1] |
General Solubility Trends for Fatty Acid Methyl Esters (FAMEs):
FAMEs exhibit excellent solubility in a range of organic solvents.[1][2] This property is fundamental to their use in various industrial applications, including lubricants, metalworking fluids, and as green solvent alternatives.[2] The solubility of FAMEs is influenced by factors such as the carbon chain length and the presence of branching or unsaturation. Generally, solubility in polar organic solvents like ethanol and methanol (B129727) can be more limited for longer-chain saturated FAMEs compared to shorter-chain or unsaturated counterparts. Non-polar solvents like hexane (B92381) and chloroform are typically excellent solvents for a wide range of FAMEs.
Experimental Protocol: Gravimetric Determination of Solubility
A reliable and straightforward method for determining the solubility of a solid or liquid solute, such as this compound, in an organic solvent is the gravimetric method. This technique involves preparing a saturated solution, separating the undissolved solute, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, hexane, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is necessary to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solute settle.
-
To ensure the complete removal of any suspended solid particles, centrifuge the vial at a moderate speed.
-
Carefully draw a known volume of the clear supernatant using a pipette fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Record the exact weight of the dish/vial with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the decomposition temperature of the solute can be used.
-
Once the solvent has completely evaporated, place the dish/vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish/vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weight of the empty evaporating dish/vial = W1
-
Weight of the dish/vial + saturated solution = W2
-
Weight of the dish/vial + dried solute = W3
-
Weight of the solute = W3 - W1
-
Weight of the solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(Weight of the solute) / (Weight of the solvent)] x 100
-
Visualization of Relevant Biological Pathway
While specific signaling pathways involving this compound are not well-defined, the parent fatty acid, 13-methylpentadecanoic acid (an anteiso-C17:0 fatty acid), is a known component of the cell membranes of certain bacteria. Branched-chain fatty acids, particularly those of the anteiso series, play a crucial role in maintaining membrane fluidity, especially in response to cold stress. The biosynthesis of these fatty acids is a key metabolic pathway in these organisms.
Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in organic solvents. While specific quantitative data is limited, the provided qualitative information and general trends for FAMEs offer a solid foundation for researchers and professionals. The detailed gravimetric protocol enables the straightforward and accurate determination of its solubility in various solvents, which is essential for its effective use in research and development. Furthermore, the visualization of the anteiso-fatty acid biosynthesis pathway provides a relevant biological context, highlighting the importance of branched-chain fatty acids in microbial physiology.
References
Spectroscopic Profile of Methyl 13-methylpentadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester. Understanding its structural and chemical properties through spectroscopic analysis is crucial for its application in various research and development fields, including its potential role as a biomarker or in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is compiled from publicly available databases and supplemented with characteristic data for similar long-chain fatty acid methyl esters.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Pentadecanoic acid, 13-methyl-, methyl ester |
| CAS Number | 5487-50-3[1] |
| Molecular Formula | C₁₇H₃₄O₂[1] |
| Molecular Weight | 270.45 g/mol [2] |
Spectroscopic Data
1H NMR Spectroscopy
CH₃(a)-CH₂(b)-CH(c)(CH₃(d))-CH₂(e)...CH₂(f)-CH₂(g)-C(O)O-CH₃(h)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (CH₃-15) | ~ 0.86 | Triplet | 3H |
| d (CH₃-13') | ~ 0.86 | Doublet | 3H |
| b, e, f (Chain CH₂) | ~ 1.25 | Multiplet | ~22H |
| c (CH-13) | ~ 1.50 | Multiplet | 1H |
| g (α-CH₂) | ~ 2.30 | Triplet | 2H |
| h (O-CH₃) | ~ 3.67 | Singlet | 3H |
13C NMR Spectroscopy
The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Predicted chemical shifts are based on general values for long-chain methyl esters.[4]
| Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 174.4 |
| Methoxy (O-CH₃) | ~ 51.4 |
| Methylene (Chain CH₂) | ~ 24.9 - 34.1 |
| Methyl (Terminal CH₃ & Branch CH₃) | ~ 14.1, ~19.7 |
| Methine (Branch CH) | ~ 36.8 |
Mass Spectrometry (GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 270 | Present | [M]⁺ (Molecular Ion)[1] |
| 239 | Moderate | [M - OCH₃]⁺ |
| 87 | High | [CH₃OC(O)CH₂CH₂]⁺ (McLafferty rearrangement)[1] |
| 74 | Base Peak | [CH₃OC(O)H]⁺ (McLafferty rearrangement)[1] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. For an ester, the most prominent bands are the C=O and C-O stretching vibrations.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2925, ~ 2855 | Strong | C-H stretching (alkane) |
| ~ 1740 | Strong | C=O stretching (ester)[5] |
| ~ 1465 | Moderate | C-H bending (methylene) |
| ~ 1170 | Strong | C-O stretching (ester) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for long-chain fatty acid methyl esters are outlined below. These are generalized procedures and may be adapted based on the specific instrumentation and analytical requirements.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]
-
1H NMR Acquisition : Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition : Use a proton-decoupled sequence to obtain singlets for all carbon atoms. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of 13C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be in the range of 10-100 µg/mL.
-
GC Conditions :
-
Injector : Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of around 250°C.
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of fatty acid methyl esters.
-
Oven Temperature Program : Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes to ensure elution of the compound.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or ion trap.
-
Scan Range : m/z 40-400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
References
- 1. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis of Methyl 13-methylpentadecanoate
Abstract
This application note details the analysis of Methyl 13-methylpentadecanoate, an anteiso-branched fatty acid methyl ester (FAME), using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive protocol for sample preparation, GC-MS instrument parameters, and expected results for the identification and quantification of this compound. The methods outlined are particularly relevant for researchers in microbiology, biofuel development, and lipidomics.
Introduction
This compound (anteiso-C17:0) is a saturated branched-chain fatty acid methyl ester. Branched-chain fatty acids are commonly found in bacterial cell membranes and their analysis is crucial for bacterial identification and chemotaxonomy.[1] GC-MS is a powerful analytical technique for the separation, identification, and quantification of FAMEs due to its high resolution and sensitivity.[2] This note provides a detailed workflow and optimized parameters for the successful analysis of this compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Pentadecanoic acid, 13-methyl-, methyl ester |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.45 g/mol [3] |
| CAS Number | 5487-50-3[3] |
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
For accurate GC-MS analysis, fatty acids are typically derivatized to their corresponding methyl esters to increase their volatility. A common method is acid-catalyzed esterification.
Materials:
-
Lipid-containing sample
-
Methanolic HCl (1.25 M)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
Protocol:
-
To a dried lipid extract, add 0.5 mL of 1.25 M methanolic HCl.[4]
-
Seal the vial tightly and heat at 80°C for 1 hour.[4]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute to extract the FAMEs.
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1[4] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 270°C at 5°C/min, and hold for 5 minutes.[1] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
Data Presentation
Expected Retention Time
The retention time of this compound will vary depending on the specific GC column and conditions used. As a branched-chain fatty acid, it will typically elute slightly earlier than its straight-chain isomer, Methyl heptadecanoate (C17:0). The use of retention indices relative to a series of n-alkane standards is recommended for more reliable identification.
Mass Spectral Data
The mass spectrum of this compound is characterized by specific fragmentation patterns for anteiso-FAMEs. The molecular ion (M⁺) peak is expected at m/z 270.
Key Diagnostic Ions for this compound:
| m/z | Relative Intensity (Predicted) | Ion Identity |
| 74 | High | McLafferty rearrangement product |
| 87 | High | [CH₃OC(O)(CH₂)₂]⁺ |
| 213 | Moderate | [M-57]⁺ (Loss of isobutyl group)[5][6][7] |
| 241 | Moderate | [M-29]⁺ (Loss of ethyl group)[5][6][7] |
| 270 | Low to Moderate | [M]⁺ (Molecular ion) |
Visualization
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and actionable protocol for the GC-MS analysis of this compound. The provided experimental parameters and expected data will aid researchers in the successful identification and quantification of this branched-chain fatty acid methyl ester in various sample matrices. Adherence to the outlined sample preparation and instrument conditions will ensure reliable and reproducible results.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Methyl 13-methylpentadecanoate in Soil Samples
Introduction
Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester (FAME). In environmental and agricultural science, the analysis of fatty acids, particularly phospholipid fatty acids (PLFAs) and total fatty acid methyl esters (FAMEs), is a widely used technique to characterize the composition and biomass of microbial communities in soil. Branched-chain fatty acids, such as the iso- and anteiso- series, are significant biomarkers for specific groups of bacteria. This compound (iso-C16:0) is a valuable biomarker for certain types of Gram-positive bacteria.
This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a one-step extraction and derivatization (transesterification) process, which is efficient and reduces sample handling.
Principle of the Method
The methodology is based on the direct transesterification of lipids in the soil sample. A mild alkaline reagent is used to simultaneously extract and convert fatty acids from lipids into their corresponding fatty acid methyl esters. These volatile FAMEs are then separated, identified, and quantified using GC-MS. An internal standard is added at the beginning of the procedure to ensure accurate quantification by correcting for any loss during sample preparation.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in soil is depicted below.
Materials and Reagents
-
Glassware: Screw-cap glass centrifuge tubes (15 mL) with PTFE-lined caps, volumetric flasks, pipettes.
-
Equipment: Gas chromatograph with mass spectrometer (GC-MS), vortex mixer, centrifuge, heating block or water bath, analytical balance, freeze-dryer.
-
Solvents (HPLC or GC grade): Methanol, Toluene (B28343), Hexane.
-
Reagents:
-
Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0).
-
Calibration Standard: this compound.
-
Mild Alkaline Reagent: 0.2 M methanolic potassium hydroxide (B78521) (KOH). Prepare fresh by dissolving KOH in methanol.
-
Neutralizing Reagent: 1.0 M acetic acid.
-
-
Soil Samples: Freeze-dried and sieved (<2 mm).
Experimental Protocols
5.1. Preparation of Reagents
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl nonadecanoate and dissolve in 10 mL of hexane.
-
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
Working Calibration Solutions: Prepare a series of calibration standards by diluting the stock solution with hexane to cover the expected concentration range in the soil samples. Each calibration standard must contain the internal standard at the same concentration as in the samples.
5.2. Sample Preparation and Extraction
-
Accurately weigh approximately 1.0 g of the freeze-dried soil sample into a 15 mL glass centrifuge tube.
-
Add a known amount of the internal standard (e.g., 50 µL of a 1 mg/mL methyl nonadecanoate solution).
-
Add 1 mL of toluene to the tube.
-
Add 2 mL of the 0.2 M methanolic KOH reagent.
-
Cap the tubes tightly, vortex for 30 seconds, and incubate at 37°C for 15 minutes in a heating block or water bath. Vortex briefly every 5 minutes.
-
After incubation, cool the tubes to room temperature.
-
Add 0.5 mL of 1.0 M acetic acid to neutralize the base.
-
Add 2 mL of hexane, cap the tubes, and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a 2 mL GC vial.
-
The sample is now ready for GC-MS analysis.
5.3. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is suitable.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 260°C at a rate of 4°C/min.
-
Hold at 260°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: A full scan can be used for initial identification. For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
-
Characteristic Ions for SIM:
-
This compound: Monitor for characteristic ions such as m/z 74 (McLafferty rearrangement ion for methyl esters), the molecular ion (M+), and other specific fragmentation ions.
-
Methyl Nonadecanoate (IS): Monitor for its characteristic ions (e.g., m/z 74, 298).
-
-
5.4. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the calibration standard.
-
Calculate the peak area ratio for the target analyte and the internal standard in the soil samples.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration in the soil, accounting for the initial weight of the soil sample and expressing the result in units such as nmol/g or µg/g of dry soil.
Data Presentation
The quantitative data should be summarized in a clear and organized table.
| Sample ID | Soil Type | Replicate | Peak Area (Analyte) | Peak Area (IS) | Concentration (µg/g dry soil) | Standard Deviation |
| CTRL-1 | Loam | 1 | 45,870 | 150,230 | 1.52 | 0.11 |
| CTRL-1 | Loam | 2 | 48,110 | 151,100 | 1.59 | |
| CTRL-1 | Loam | 3 | 44,950 | 149,880 | 1.50 | |
| TRT-A | Loam | 1 | 65,430 | 150,800 | 2.17 | 0.15 |
| TRT-A | Loam | 2 | 69,870 | 151,500 | 2.31 | |
| TRT-A | Loam | 3 | 62,340 | 149,950 | 2.08 | |
| TRT-B | Sandy Clay | 1 | 28,990 | 150,120 | 0.97 | 0.08 |
| TRT-B | Sandy Clay | 2 | 31,050 | 151,300 | 1.03 | |
| TRT-B | Sandy Clay | 3 | 29,540 | 150,550 | 0.98 |
Table 1: Example data for the quantification of this compound in different soil samples. Data is hypothetical and for illustrative purposes.
Application Note: Derivatization of 13-Methylpentadecanoic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Gas Chromatography (GC) is a powerful technique for the separation, identification, and quantification of fatty acids.[1] However, direct analysis of free fatty acids such as 13-methylpentadecanoic acid is challenging due to their low volatility and the high polarity of the carboxylic acid group.[1][2] These characteristics can lead to poor peak shape, tailing, and adsorption to the GC column, resulting in inaccurate quantification.[1][2]
To overcome these issues, a derivatization step is essential prior to GC analysis.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.[1] The most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1] This application note provides detailed protocols for these methods as applied to branched-chain fatty acids like 13-methylpentadecanoic acid.
Experimental Protocols
Two primary methods for derivatization are presented: acid-catalyzed esterification to form FAMEs and silylation to form TMS esters.
This is a widely used and effective method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1] The BF₃ acts as a Lewis acid catalyst.[3]
2.1.1 Materials and Reagents
-
13-methylpentadecanoic acid sample
-
Boron trifluoride-methanol solution (12-14% w/w)[1]
-
Hexane (B92381) or Heptane, GC grade[1]
-
Saturated sodium chloride (NaCl) solution or distilled water[2]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass tubes with PTFE-lined caps[1]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2.1.2 Experimental Procedure
-
Sample Preparation: Weigh 1-25 mg of the lipid sample containing 13-methylpentadecanoic acid into a screw-capped glass tube.[1] If the sample is in an aqueous solvent, it must be evaporated to dryness first.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath. For some complex lipids, longer times or higher temperatures (e.g., 60 minutes) may be required.[1][2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Cap the tube and vortex vigorously for 1-2 minutes to ensure the FAMEs are extracted into the hexane layer. Allow the layers to separate. Centrifugation (e.g., 1,500 x g for 5-10 minutes) can aid in phase separation.[1]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean vial.
-
Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the collection vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Silylation is another effective method that converts the carboxylic acid to a trimethylsilyl (TMS) ester.[2] This method is highly sensitive to moisture, so all glassware and solvents must be anhydrous.[1]
2.2.1 Materials and Reagents
-
Dried 13-methylpentadecanoic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst[1][2]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)[1]
-
Screw-capped GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
2.2.2 Experimental Procedure
-
Sample Preparation: Place the dried sample (typically µg to low mg scale) into a GC vial.[1]
-
Reagent Addition: Add 50-100 µL of an anhydrous solvent, followed by a molar excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).[1][2]
-
Reaction: Cap the vial tightly, vortex for 10-30 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for direct injection into the GC-MS system. If needed, the sample can be diluted with an appropriate anhydrous solvent.[1]
Data Presentation: Comparison of Derivatization Protocols
| Parameter | Protocol 1: BF₃-Methanol Esterification | Protocol 2: Silylation with BSTFA |
| Analyte Form | Free fatty acid or esterified lipid | Dried free fatty acid |
| Primary Reagent | 12-14% Boron Trifluoride in Methanol | BSTFA + 1% TMCS |
| Sample Amount | 1-25 mg | µg to low mg range |
| Reagent Volume | ~2 mL | ~50-100 µL |
| Reaction Temperature | 60°C | 60°C |
| Reaction Time | 5-60 minutes | 60 minutes |
| Key Considerations | Requires post-reaction extraction | Highly moisture sensitive |
| Derivative Formed | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
Visualization of Workflows
References
Application Notes and Protocols for the Use of Methyl 13-methylpentadecanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyl 13-methylpentadecanoate as an internal standard (IS) in the quantitative analysis of fatty acid methyl esters (FAMEs), particularly in complex biological matrices. Its branched-chain structure and odd carbon number make it an ideal IS as it is typically absent or present at very low levels in most biological samples, thus minimizing the risk of interference with endogenous analytes.
Introduction to Internal Standards in Analytical Chemistry
An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, not be present in the original sample, and be well-resolved chromatographically from other components.[1]
This compound, a branched-chain fatty acid methyl ester, serves as an excellent internal standard for the analysis of straight-chain and other branched-chain FAMEs in various research and development applications, including metabolic research, drug development, food science, and biofuel production.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | anteiso-Palmitic methyl ester, anteiso C16 methyl ester | [5] |
| CAS Number | 5487-50-3 | [2][3][5] |
| Molecular Formula | C17H34O2 | [2][5] |
| Molecular Weight | 270.5 g/mol | [2] |
| Appearance | Liquid | [5] |
| Purity | ≥98% by GC | [5] |
| Solubility | Soluble in chloroform (B151607), ethyl ether, ethanol | [5][6] |
| Storage | Store at -20°C for long-term stability | [6] |
Experimental Protocols
This section provides detailed protocols for the preparation of standards and samples for quantitative analysis using this compound as an internal standard, followed by a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Preparation of Stock Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of high-purity (>98%) this compound.
-
Dissolve it in 10 mL of chloroform or a 2:1 (v/v) chloroform:methanol (B129727) solution in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Store the IS stock solution at -20°C in an amber glass vial with a PTFE-lined cap.
-
-
Analyte Stock Solution (AS Stock):
-
Prepare a stock solution of the FAME analytes of interest at a concentration of 1 mg/mL in chloroform or a suitable organic solvent. For complex mixtures, a certified FAME standard mix can be used.
-
Preparation of Calibration Standards
-
Prepare a series of calibration standards by making serial dilutions of the AS Stock solution.
-
To each calibration standard dilution, add a constant volume of the IS Stock solution to achieve a final concentration that is in the mid-range of the expected analyte concentrations in the samples. A typical final IS concentration is 10 µg/mL.
-
The final volume of each calibration standard should be the same.
Example Calibration Standard Preparation:
| Standard Level | Volume of AS Stock (µL) | Volume of IS Stock (µL) | Final Volume with Solvent (µL) | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 10 | 1000 | 1 | 10 |
| 2 | 5 | 10 | 1000 | 5 | 10 |
| 3 | 10 | 10 | 1000 | 10 | 10 |
| 4 | 25 | 10 | 1000 | 25 | 10 |
| 5 | 50 | 10 | 1000 | 50 | 10 |
| 6 | 100 | 10 | 1000 | 100 | 10 |
Sample Preparation (Lipid Extraction and Transesterification)
This protocol is a general guideline for the extraction of lipids from biological samples and their subsequent conversion to FAMEs.
-
Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue, cell culture) in a suitable solvent. For plasma, 200 µL can be used.[7] For tissues, the amount should be determined empirically.[7]
-
Internal Standard Spiking: Add a known amount of the this compound IS Stock solution to the homogenized sample. The amount should be sufficient to produce a response in the mid-range of the calibration curve.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Transesterification (Acid-Catalyzed):
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 1% sulfuric acid in methanol to the dried lipid extract.[1]
-
Heat the mixture at 80-100°C for 1-2 hours in a sealed vial.[1]
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
GC-MS Analysis
The following are general GC-MS parameters that can be optimized for specific applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times and mass spectra.
-
Integration: Integrate the peak areas of the analytes and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.
-
Quantification: Determine the concentration of the analytes in the samples by using the response ratio from the sample and the equation of the linear regression from the calibration curve.
Calculation Formula:
Concentration of Analyte = ( (Peak Area of Analyte / Peak Area of IS) - y-intercept ) / slope
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Logic of internal standard correction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 13-methyl pentadecanoate, 5487-50-3 [thegoodscentscompany.com]
- 4. Pentadecanoic acid, 13-methyl-, methyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidmaps.org [lipidmaps.org]
Application Note: Protocol for Bacterial Fatty-Acid Methyl Ester (FAME) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Ester (FAME) analysis is a robust and widely adopted analytical technique used for the identification, classification, and characterization of bacteria.[1][2] Each bacterial species possesses a unique fatty acid profile that can serve as a chemical fingerprint.[2] This method involves the extraction of fatty acids from bacterial cells, their conversion into volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).[1][3] The resulting chromatogram provides a detailed profile of the fatty acids present, which can be compared to established libraries for microbial identification or used for physiological and taxonomic studies. More than 300 fatty acids and related compounds have been identified in bacteria, providing a wealth of information for differentiation.[4][5] This application note provides a detailed protocol for the preparation and analysis of bacterial FAMEs.
Experimental Protocols
A standardized procedure is crucial for reproducible FAME analysis, as the fatty acid composition of bacteria can be influenced by growth conditions such as temperature and media composition.[4]
Bacterial Culture and Harvesting
Consistent growth conditions are essential for obtaining reproducible fatty acid profiles.[4]
-
Media: Trypticase Soy Broth Agar (TSBA) is commonly used for the growth of many aerobic bacteria.[4] For specific organisms, specialized media may be required (e.g., Legionella on buffered charcoal yeast extract).[4]
-
Temperature: A standardized incubation temperature, for example, 28°C or 35°C, should be maintained.[4]
-
Growth Phase: For plate cultures, bacteria should be harvested after a defined incubation period (e.g., 24 hours for aerobes) from a specific quadrant of a streak plate to ensure a consistent physiological age.[4] For broth cultures, harvesting at a specific turbidity minimizes age-related variations.[4]
-
Harvesting: Approximately 40 mg of bacterial cells are harvested using a sterile loop and transferred to a clean 13x100 mm glass tube.[4]
Fatty Acid Extraction and Methylation (Transesterification)
This process cleaves fatty acids from lipids and converts them into volatile FAMEs. Two common methods are acid- and base-catalyzed transesterification. The acid-catalyzed method derivatizes all fatty acids (free and bound), while the base-catalyzed method primarily targets bound fatty acids like those in phospholipids.[6][7]
Method A: Saponification and Acid-Catalyzed Methylation (MIDI Protocol) [4]
This is a widely used standardized method.
-
Saponification:
-
Add 1.0 ml of Reagent 1 (saponification reagent) to the tube containing the bacterial cells.[4]
-
Seal the tubes with Teflon-lined caps (B75204) and vortex briefly.[4]
-
Heat in a boiling water bath for 5 minutes, then vortex vigorously for 5-10 seconds, and return to the water bath for a total of 30 minutes.[4]
-
-
Methylation:
Method B: In-situ Transesterification [8]
This is a faster, single-step method.
-
To dried bacterial biomass (e.g., freeze-dried overnight), add a mixture of anhydrous methanol (B129727) and acetyl chloride (20:1 v/v).[9]
-
Heat the mixture at a controlled temperature (e.g., 70°C for 20 hours) with periodic mixing.[8]
FAMEs Extraction and Sample Cleanup
-
Extraction:
-
Base Wash (Cleanup):
Reagent Composition
| Reagent Name | Composition | Reference |
| Reagent 1 (Saponification) | 45g Sodium Hydroxide, 150ml Methanol, 150ml Distilled Water | [4] |
| Reagent 2 (Methylation) | 325ml certified 6.0N Hydrochloric Acid, 275ml Methanol | [4] |
| Reagent 3 (Extraction) | 200ml Hexane, 200ml Methyl tert-butyl ether | [4] |
| Reagent 4 (Sample Cleanup) | 10.8g Sodium Hydroxide dissolved in 900ml Distilled Water | [4] |
Gas Chromatography (GC) Analysis
The prepared FAMEs are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID).[4]
| GC Parameter | Typical Conditions | Reference |
| Column | 25m x 0.2mm phenyl methyl silicone fused silica (B1680970) capillary column | [4] |
| Carrier Gas | Hydrogen | [4] |
| Makeup Gas | Nitrogen | [4] |
| Injector Temperature | 250°C - 280°C | [10] |
| Detector Temperature | 280°C - 300°C | [10] |
| Oven Temperature Program | Ramp from 170°C to 270°C at 5°C/minute | [4] |
| Injection Volume | 0.5 - 1.0 µL | [6][10] |
| Split Ratio | 1:10 to 200:1 | [6][10] |
Data Presentation
Quantitative analysis of FAME profiles allows for the differentiation of bacterial species.[11] The relative percentage of each fatty acid is calculated from the peak areas in the chromatogram. Below is a hypothetical example of FAME data for two different bacterial species.
| Fatty Acid | Bacillus subtilis (%) | Pseudomonas aeruginosa (%) |
| 14:0 | 5.2 | 3.1 |
| 15:0 iso | 28.1 | 1.5 |
| 15:0 anteiso | 10.5 | 0.8 |
| 16:0 | 15.3 | 25.4 |
| 16:1 ω7c | 3.2 | 18.9 |
| 17:0 iso | 12.8 | 2.2 |
| 17:0 anteiso | 8.9 | 1.1 |
| 18:0 | 1.1 | 12.5 |
| 18:1 ω7c | 2.5 | 29.8 |
| Summed Feature 3* | 12.4 | 4.7 |
*Summed features represent fatty acids that cannot be separated by the standard GC method and may include C16:1 ω6c, C16:1 ω7c, and/or iso-C15:0 2-OH.[12]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the bacterial FAME analysis protocol.
Caption: Workflow for Bacterial FAME Analysis.
Logical Relationship of FAME Analysis Components
This diagram outlines the logical flow from the biological sample to the final analytical result.
References
- 1. Fame analysis techniques | PPTX [slideshare.net]
- 2. ajbls.com [ajbls.com]
- 3. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 4. gcms.cz [gcms.cz]
- 5. ijcmas.com [ijcmas.com]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Accuracy, reproducibility, and interpretation of fatty acid methyl ester profiles of model bacterial communities [pubs.usgs.gov]
- 12. newman.lycoming.edu [newman.lycoming.edu]
Application Notes and Protocols for Microbial Profiling Using Methyl 13-Methylpentadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Ester (FAME) analysis is a cornerstone technique in the chemotaxonomic classification and identification of microorganisms. The composition of cellular fatty acids is a stable and reproducible characteristic that can provide a unique "fingerprint" for a given bacterial species. Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester (BCFA), is a significant biomarker in the profiles of many bacterial species, particularly within Gram-positive bacteria. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbial profiling.
Branched-chain fatty acids, such as 13-methylpentadecanoic acid, are crucial components of the cell membrane in many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] Their synthesis is intricately linked to the metabolism of branched-chain amino acids.[1] The analysis of these fatty acids, therefore, not only aids in identification but also offers insights into the physiological state of the microorganism.
Data Presentation: Quantitative Analysis of this compound and Related Branched-Chain Fatty Acids in Various Bacterial Species
The following tables summarize the relative abundance of this compound (anteiso-C16:0 or i-C16:0) and the closely related anteiso-C15:0 in several bacterial species, as determined by FAME analysis. These values can vary based on growth conditions such as temperature and media composition.
Table 1: Relative Percentage of Anteiso-C15:0 Fatty Acid in Listeria monocytogenes
| Growth Temperature (°C) | Anteiso-C15:0 (%) | Reference |
| 37 | >95% (in defined media) | [3] |
| 10 or below | >60% | [4] |
| 5 | High Content | [4] |
Note: Listeria monocytogenes is characterized by a fatty acid profile dominated by branched-chain fatty acids, with anteiso-C15:0 playing a critical role in low-temperature growth.[3][4]
Table 2: Predominant Branched-Chain Fatty Acids in Selected Gram-Positive Bacteria
| Bacterial Species | Predominant Branched-Chain Fatty Acid | Relative Abundance (%) | Reference |
| Bacillus subtilis | anteiso-C15:0, iso-C15:0, anteiso-C17:0 | Varies with growth conditions | [2] |
| Staphylococcus aureus | anteiso-C15:0, iso-C15:0, anteiso-C17:0 | Varies with growth conditions | [5][6] |
| Micrococcus luteus | anteiso-C15:0, iso-C15:0 | >90% (anteiso- to iso- ratio of 4:1) | [7] |
| Actinobacteria (Streptomyces spp.) | anteiso-C15:0, iso-C15:0, iso-C16:0, anteiso-C17:0 | Varies among strains | [8][9] |
Experimental Protocols
Protocol 1: Whole-Cell Fatty Acid Methyl Ester (FAME) Preparation for Microbial Profiling
This protocol is adapted from the MIDI, Inc. Sherlock® Microbial Identification System, a widely used method for FAME analysis.
Materials:
-
Bacterial culture grown on a standardized medium (e.g., Tryptic Soy Agar)
-
Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL deionized water
-
Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol
-
Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL deionized water
-
Screw-cap glass tubes (13 x 100 mm) with Teflon-lined caps
-
Water bath
-
Vortex mixer
-
Clinical rotator (optional)
-
Pipettes
-
Gas Chromatography (GC) vials
Procedure:
-
Harvesting: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a fresh culture plate. Place the cells in a clean screw-cap tube.
-
Saponification: Add 1.0 mL of Reagent 1 to the tube. Cap tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. This step lyses the cells and saponifies the lipids.
-
Methylation: Cool the tube and add 2.0 mL of Reagent 2. Cap tightly, vortex, and heat in an 80°C water bath for 10 minutes. This acid-catalyzed methylation converts fatty acid salts to their methyl esters.
-
Extraction: Cool the tube to room temperature. Add 1.25 mL of Reagent 3. Cap and gently mix on a rotator for 10 minutes. Centrifuge briefly to separate the phases. The FAMEs will be in the upper organic phase.
-
Base Wash: Transfer the upper organic phase to a new clean tube. Add 3.0 mL of Reagent 4. Cap and mix for 5 minutes.
-
Sample Collection: After the phases separate, transfer the upper organic phase containing the FAMEs to a GC vial for analysis.
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for FAME analysis (e.g., HP-INNOWax, Equity-1)
GC Conditions (Example):
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | 170°C hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min |
| Detector | FID |
| Detector Temperature | 300°C |
Note: These parameters should be optimized for the specific instrument and column used.
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different FAME. Identification of this compound is based on its retention time compared to a known standard. Quantification is performed by integrating the peak area and expressing it as a percentage of the total FAMEs detected. For absolute quantification, an internal standard should be used.
Visualizations
Caption: Experimental workflow for FAME analysis in microbial profiling.
Caption: Biosynthetic pathway of branched-chain fatty acids in bacteria.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Characterization of Micrococcus luteus Lipidome Containing Novel Lipid Families by Multiple Stage Linear Ion-Trap with High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 9. researchgate.net [researchgate.net]
Application Note: Extraction of Anteiso-Fatty Acids from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anteiso-fatty acids are a subclass of branched-chain fatty acids (BCFAs) characterized by a methyl group on the antepenultimate carbon atom from the carboxyl end of the molecule.[1] They are significant biomarkers, particularly for the presence of Gram-positive bacteria, and are found in various complex matrices such as soil, dairy products, fish, and microbial cultures.[2][3] Their analysis provides valuable insights into microbial community structure and biomass in environmental and food science.[4] The accurate extraction and quantification of anteiso-fatty acids from these complex matrices are critical for reliable downstream analysis. This document provides an overview of common extraction techniques and detailed protocols for their implementation.
The primary challenge in analyzing anteiso-fatty acids is their efficient extraction from complex biological and environmental samples, followed by derivatization to more volatile compounds for analysis, typically by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[4][5]
Extraction Methodologies Overview
Several methods are employed for the extraction of lipids, including anteiso-fatty acids, from complex samples. The choice of method depends on the sample matrix, the target lipid classes, and the desired purity and yield.
-
Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique.
-
Bligh-Dyer and Folch Methods: These are benchmark LLE methods that utilize a chloroform-methanol solvent system to partition lipids from other cellular components.[6] The Bligh-Dyer method uses a single-phase extraction with a chloroform (B151607), methanol (B129727), and buffer mixture, which is then broken into two phases for lipid separation.[4] These methods are well-established and effective for a broad range of lipids.[6]
-
-
Solid-Phase Extraction (SPE): SPE is often used as a fractionation step following an initial lipid extraction to separate lipids into classes.[6] For instance, neutral lipids, glycolipids, and phospholipids (B1166683) can be separated using a silica (B1680970) gel or C18 column.[4][7] This is particularly useful for isolating phospholipid fatty acids (PLFAs), which are key biomarkers for microbial communities.[7]
-
Supercritical Fluid Extraction (SFE): SFE is a more modern technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[8] It is considered a "green" technique due to the use of non-toxic solvents. SFE can offer higher extraction yields compared to conventional methods and is less destructive as it may not require the sample to be powdered.[8] The efficiency of SFE can be enhanced by using co-solvents like ethanol.
Quantitative Data Summary
The concentration and distribution of anteiso-fatty acids can vary significantly depending on the sample matrix and the lipid fraction analyzed.
| Sample Matrix | Lipid Fraction | Anteiso-Fatty Acid Content | Key Anteiso-Fatty Acids | Reference |
| Cheese (17 samples) | Polar Lipids | 0.2% - 1.9% | a15:0, a17:0 | [1][2] |
| Neutral Lipids | 0.1% - 1.7% | a15:0, a17:0 | [1][2] | |
| Fish (7 samples) | Polar Lipids | 6% to >30% of total BCFAs | a15:0, a17:0 | [1][2] |
| Neutral Lipids | Lower than cheese | a15:0, a17:0 | [1][2] | |
| Bacillus cereus | Total Cellular FAs | Major Component | 17:1 anteiso not present | [9] |
| Bacillus anthracis | Total Cellular FAs | Major Component | 17:1 anteiso present | [9] |
| Soil with Biochar | Bacterial Isolates | Major Component | 15:0 anteiso | [10] |
| Actinomycetes Isolates | Major Component | 15:0 anteiso, 17:0 anteiso | [10] |
Experimental Workflows and Diagrams
A general workflow for the extraction and analysis of anteiso-fatty acids involves several key stages, from sample preparation to final analysis.
Caption: General workflow for anteiso-fatty acid extraction and analysis.
A more detailed workflow for extracting phospholipid fatty acids (PLFAs), including anteiso-PLFAs, from soil is outlined below. This protocol combines a modified Bligh-Dyer extraction with solid-phase extraction for fractionation.
Caption: Detailed workflow for PLFA extraction from soil samples.
Experimental Protocols
The following protocols are detailed methodologies for the extraction, fractionation, and derivatization of fatty acids from complex matrices.
Protocol 1: Modified Bligh-Dyer Extraction for Soil Samples
This protocol is adapted from methods used for extracting microbial phospholipid fatty acids (PLFAs) from soil.[4][7]
Materials and Reagents:
-
Freeze-dried and sieved soil samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.15 M citrate (B86180) buffer, pH 4.0)[4]
-
Teflon centrifuge tubes with PTFE-lined caps
-
Internal standard (e.g., nonadecanoic acid methyl ester, 19:0)[4]
-
End-over-end shaker
-
Centrifuge
-
Nitrogen stream evaporator or centrifugal evaporator
Procedure:
-
Weigh an appropriate amount of freeze-dried soil into a Teflon centrifuge tube (e.g., 3-5 g for soils with 1-3% carbon).[4]
-
Add a known amount of internal standard to each sample.[11]
-
Add the single-phase extraction solvent mixture: chloroform, methanol, and buffer. A common ratio is 1:2:0.8 (v/v/v) chloroform:methanol:buffer.[4] For a 3g soil sample, you might use 2.5 mL of chloroform, 5.0 mL of methanol, and 2.0 mL of citrate buffer.[11]
-
Cap the tubes tightly and vortex for 30 seconds.[4]
-
Place the tubes on an end-over-end shaker for 2 hours to ensure thorough extraction.[4]
-
Centrifuge the tubes to separate the soil particles from the solvent phase.[4]
-
Carefully collect the supernatant (the single-phase solvent containing the extracted lipids).
-
To the collected supernatant, add additional chloroform and water (or buffer) to break the single-phase system into two phases. The final ratio should be approximately 1:1:0.9 of chloroform:methanol:water.[4]
-
Vortex the mixture and centrifuge for 10 minutes to achieve a clear separation of the two phases.[4]
-
The lower phase is the chloroform layer containing the total lipid extract. Carefully remove the upper aqueous phase with a Pasteur pipette.[4]
-
Wash the chloroform phase by adding a small amount of the upper phase solvent mixture (methanol and water), vortexing, and re-centrifuging.[6]
-
Collect the lower chloroform phase and evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[4]
-
The dried lipid extract is now ready for fractionation or derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Fractionation
This protocol is used to separate the total lipid extract into neutral lipids, glycolipids, and phospholipids.[7]
Materials and Reagents:
-
Dried lipid extract from Protocol 1
-
Solid Phase Extraction (SPE) manifold and silica gel columns (e.g., 500 mg)
-
Chloroform (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Condition the SPE silica column by passing a few milliliters of chloroform through it.
-
Re-dissolve the dried lipid extract from Protocol 1 in a small volume of chloroform (e.g., 1 mL).[7]
-
Load the re-dissolved sample onto the center of the SPE column and allow the solvent to drain completely.[7]
-
Elute Neutral Lipids: Add 5 mL of chloroform to the column and collect the eluate. This fraction contains neutral lipids.[7]
-
Elute Glycolipids: Add 5 mL of acetone to the column and collect the eluate in a separate tube. This fraction contains glycolipids.[7]
-
Elute Phospholipids: Add 5 mL of methanol to the column and collect the eluate in a separate tube. This fraction contains phospholipids, including anteiso-PLFAs.[4]
-
Evaporate the solvent from the desired fraction(s) (typically the phospholipid fraction) to dryness under a nitrogen stream.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a mild alkaline methanolysis to convert fatty acids into their more volatile methyl esters for GC analysis.[4][7]
Materials and Reagents:
-
Dried lipid fraction (e.g., phospholipid fraction from Protocol 2)
-
Methanolic KOH (e.g., 0.2 M or 0.5 M in methanol, prepare fresh)[4][7]
-
1.0 M Acetic acid
-
Hexane (HPLC grade)
-
Deionized water (dH₂O)
-
Water bath at 37 °C
Procedure:
-
To the dried lipid fraction, add the mild alkaline reagent, such as 0.5 M methanolic KOH.[4]
-
Incubate in a water bath at 37 °C for a specified time (e.g., 15-30 minutes) to facilitate the transesterification reaction.
-
Stop the reaction by neutralizing the mixture. Add 0.2 mL of 1.0 M acetic acid and swirl to mix.[7]
-
Add 2.0 mL of dH₂O to the tube to break the phase.[7]
-
Add 2.0 mL of hexane to extract the FAMEs. Vortex for 30 seconds, then centrifuge at low speed (e.g., 226 x g) for 2 minutes to separate the phases.[7]
-
Using a Pasteur pipette, carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[7]
-
A second extraction of the aqueous layer with another 2.0 mL of hexane can be performed to maximize recovery.[7]
-
The combined hexane extracts can be concentrated under a gentle stream of nitrogen if necessary before injection into the GC or GC-MS.
Conclusion
The selection of an appropriate extraction method is critical for the accurate quantification of anteiso-fatty acids in complex matrices. The modified Bligh-Dyer method provides a robust initial extraction for a wide range of lipids from samples like soil.[4] Subsequent fractionation by SPE is highly recommended to isolate specific lipid classes, such as phospholipids, which are crucial for microbial community analysis.[7] For food matrices like cheese and fish, SPE is also used to separate neutral lipids from polar lipids, where anteiso-fatty acid distribution can differ significantly.[1][2] Finally, conversion to FAMEs is a necessary step for the volatile analysis required by gas chromatography.[12][13] Researchers should consider the specific nature of their sample matrix and analytical goals to select and optimize the most suitable protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of branched chain fatty acids in polar and neutral lipids of cheese and fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfans.org [ijfans.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jfda-online.com [jfda-online.com]
- 13. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Application Notes and Protocols for the Chromatographic Separation of Iso and Anteiso Fatty Acid Methyl Esters (FAMEs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso structures, are crucial components of bacterial cell membranes and are also found in various food products like dairy and ruminant meats. Their analysis is vital in microbiology, food science, and metabolic research. Gas chromatography (GC) is the most common technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis. This application note provides detailed protocols and compiled data for the successful chromatographic separation of iso and anteiso FAMEs.
The key challenge in the analysis of BCFAs lies in their structural similarity, leading to co-elution with each other and with straight-chain fatty acids (SCFAs). The choice of GC column, derivatization method, and detector are all critical for achieving accurate identification and quantification.
Structural Differences: Iso vs. Anteiso Fatty Acids
Iso and anteiso fatty acids are characterized by a methyl branch on their carbon backbone. The position of this methyl group defines their classification:
-
Iso fatty acids: The methyl group is located on the penultimate carbon atom (the second to last carbon from the methyl end).
-
Anteiso fatty acids: The methyl group is located on the antepenultimate carbon atom (the third to last carbon from the methyl end).
These subtle structural differences influence their physical properties and chromatographic behavior.
Caption: Structural representation of iso and anteiso fatty acids.
Experimental Protocols
Protocol 1: Total Fatty Acid Extraction and Methylation (Acid-Catalyzed)
This protocol is suitable for the extraction and methylation of all fatty acids (both free and bound) from bacterial cultures or other biological samples.[1][2]
Materials:
-
Anhydrous 1.25 M HCl in methanol
-
Hexane (B92381) (high-resolution GC grade)
-
Sodium bicarbonate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC sample vials
Procedure:
-
Sample Preparation: To a known amount of sample (e.g., cell pellet), add a known amount of internal standard.
-
Lipid Extraction: Perform a Bligh and Dyer extraction by adding chloroform and methanol (typically in a 1:2 v/v ratio, followed by the addition of more chloroform and water to achieve a final ratio of 2:1:0.8 chloroform:methanol:water). Vortex thoroughly and centrifuge to separate the phases.
-
Isolate Lipid Layer: Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean tube.
-
Solvent Evaporation: Dry the lipid extract under a stream of nitrogen gas.
-
Methylation: Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried extract. Cap the tube tightly and heat at 50°C overnight.[2]
-
Neutralization and Extraction: Cool the tubes to room temperature. Add water and hexane, then vortex to extract the FAMEs into the hexane layer. The addition of sodium bicarbonate can be used to neutralize the acid.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC sample vial for analysis.
Protocol 2: Methylation of Bound Fatty Acids (Base-Catalyzed)
This method is specific for the trans-esterification of fatty acids from lipids like phospholipids (B1166683) and triacylglycerols, and will not derivatize free fatty acids.[1][2]
Materials:
-
0.5 M Sodium methoxide (B1231860) in methanol
-
Hexane (high-resolution GC grade)
-
Chloroform
-
Internal standard (e.g., a non-native phospholipid)
Procedure:
-
Lipid Extraction: Extract the lipids from the sample as described in Protocol 1 (steps 1-4).
-
Trans-esterification: To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.
-
Incubation: Incubate the reaction for 10 minutes at 50°C. This is generally sufficient for trans-esterification of common phospholipids.[1]
-
Extraction: Add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
General Workflow for FAMEs Analysis
The overall process from sample to data can be summarized in the following workflow.
Caption: General workflow for the analysis of fatty acid methyl esters.
Data Presentation: Chromatographic Conditions and Separation
The choice of the gas chromatography column is paramount for the successful separation of iso and anteiso FAMEs. Polar stationary phases generally offer better selectivity for these isomers compared to non-polar phases.[3]
Table 1: Recommended GC Columns for Iso and Anteiso FAME Separation
| Column Type | Stationary Phase | Polarity | Key Advantages |
| DB-225ms | (50%-Cyanopropylphenyl)-methylpolysiloxane | High | Good separation of a wide range of FAMEs, including positional isomers.[4] |
| SP-2560 | 100% Biscyanopropyl polysiloxane | Very High | Excellent resolution of geometric (cis/trans) and positional isomers.[5][6] |
| HP-5ms | (5%-Phenyl)-methylpolysiloxane | Low | Robust and commonly available, but may have co-elution issues with closely related isomers.[1] |
| SLB-IL111 | Ionic Liquid | Very High | Offers unique selectivity and can provide baseline separation of complex FAME mixtures, including geometric isomers.[3] |
Table 2: Example GC Method Parameters for FAME Analysis
The following table provides a starting point for method development. Optimal conditions may vary depending on the specific column and instrument.
| Parameter | Condition 1 (General Purpose) | Condition 2 (High Resolution) |
| Column | DB-225ms (30 m x 0.25 mm, 0.25 µm)[4] | SP-2560 (100 m x 0.25 mm, 0.20 µm)[5] |
| Carrier Gas | Helium or Hydrogen | Hydrogen |
| Inlet Temperature | 250°C | 250°C |
| Split Ratio | 10:1 to 100:1[1][5] | 100:1[5] |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 4°C/min to 250°C, hold for 5 min.[2] | Isothermal at 180°C for 150 min.[5] |
| Detector | FID or MS | FID |
| Detector Temp | 300°C (FID) | 300°C |
Note on Elution Order: On most polar columns, for a given carbon number, the elution order is generally: anteiso-FAME, followed by iso-FAME, and then the straight-chain FAME. However, this can be influenced by the presence of unsaturation and the specific stationary phase.
Detection Methods
-
Flame Ionization Detector (FID): Provides a robust and linear response over a wide concentration range, making it suitable for quantification.[7][8]
-
Mass Spectrometry (MS): Offers definitive identification based on mass spectra. Chemical Ionization (CI) can be particularly useful as it often produces a strong molecular ion (MH+), which aids in resolving co-eluting peaks by their mass.[9][10] Electron Ionization (EI) is also widely used for creating standard, reproducible fragmentation patterns for library matching.[11]
Conclusion
The successful chromatographic separation of iso and anteiso FAMEs is achievable with careful consideration of sample preparation, derivatization, and analytical conditions. The use of highly polar GC columns is strongly recommended for resolving these closely related isomers. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own methods for the analysis of branched-chain fatty acids in a variety of sample matrices.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. internationaloliveoil.org [internationaloliveoil.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Structural Elucidation of Methyl 13-methylpentadecanoate using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analysis of Methyl 13-methylpentadecanoate, an anteiso branched-chain fatty acid methyl ester (FAME), using gas chromatography-mass spectrometry (GC-MS). Branched-chain fatty acids are crucial in various biological systems, and their precise identification is essential.[1] Mass spectrometry, particularly with electron ionization (EI), offers a robust method for structural characterization by analyzing unique fragmentation patterns. This note details the specific fragmentation pathways that differentiate anteiso isomers like this compound from their iso and straight-chain counterparts, and provides comprehensive protocols for sample preparation and analysis.
Introduction to Fragmentation Analysis
This compound (C17H34O2, Molecular Weight: 270.5 g/mol ) is classified as an anteiso fatty acid, characterized by a methyl group on the antepenultimate (n-2) carbon atom of the fatty acid chain.[1][2] When analyzed by electron ionization mass spectrometry, FAMEs undergo predictable fragmentation, but the position of the methyl branch in anteiso compounds creates a highly characteristic mass spectrum that is distinct from other isomers.[1]
Upon electron ionization, the molecular ion (M+•) is formed at m/z 270. The key to identifying the anteiso structure lies in the cleavages that occur around the methyl branch point.[1] The most significant fragmentations for this compound involve the loss of the terminal ethyl group ([M-29]+) and the loss of the sec-butyl group ([M-57]+) adjacent to the branch.[1] This pattern contrasts sharply with iso-branched FAMEs, which are defined by a prominent loss of an isopropyl group ([M-43]+).[1]
While the McLafferty rearrangement ion at m/z 74 is a common and often base peak in the EI spectra of many FAMEs, collisional dissociation studies of the molecular ion of branched-chain FAMEs may show this peak to be absent or of very low abundance.[1]
Data Presentation: Key Mass Fragments
The primary diagnostic ions for identifying this compound via EI-MS are summarized below.
| m/z Value | Proposed Fragment | Neutral Loss (Mass) | Description |
| 270 | [M]+• | - | Molecular Ion |
| 241 | [M-C2H5]+ | 29 Da | Loss of the terminal ethyl group, a key indicator of anteiso branching.[1] |
| 213 | [M-C4H9]+ | 57 Da | Loss of the sec-butyl group resulting from cleavage alpha to the branch point.[1] |
| 74 | [C3H6O2]+• | - | McLafferty rearrangement product, common in FAMEs but can be of low abundance in MS/MS spectra.[1] |
Visualization of Fragmentation Pathway
The following diagram illustrates the characteristic fragmentation of the this compound molecular ion.
Caption: Key EI fragmentation pathways for this compound.
Experimental Protocols
Sample Preparation: Fatty Acid Methylation
To ensure volatility for GC-MS analysis, fatty acids must be derivatized to their corresponding methyl esters.[3][4] The following is a standard acid-catalyzed protocol.[5]
Materials:
-
Lipid extract containing 13-methylpentadecanoic acid
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methylation Reagent: 1.5% (v/v) H2SO4 in anhydrous methanol (B129727) (prepare fresh)
-
High-purity heptane (B126788)
-
1M Sodium Chloride (NaCl) solution
-
Borosilicate glass vials (2 mL) with PTFE-lined caps
Procedure:
-
Transfer the lipid extract to a clean glass vial and evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of the methylation reagent to the dried extract.
-
Add the internal standard at a known concentration.
-
Seal the vial tightly and heat at 80°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of high-purity heptane and 0.5 mL of 1M NaCl solution.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the upper heptane layer.
-
Centrifuge briefly to ensure phase separation.
-
Carefully transfer the upper heptane layer, containing the FAMEs, to a new GC vial for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. A triple quadrupole or ion trap instrument can be used for MS/MS experiments.[1][6]
GC Conditions:
-
Column: A capillary column suitable for FAME analysis, such as a DB-5MS or a Carbowax-type (polyethylene glycol) stationary phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40-400.
-
For MS/MS (optional but recommended for confirmation):
Conclusion
The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern characterized by the loss of ethyl ([M-29]+) and sec-butyl ([M-57]+) groups.[1] This signature allows for its unambiguous identification and differentiation from other FAME isomers. The protocols outlined in this note provide a reliable framework for the derivatization and subsequent GC-MS analysis, enabling researchers to accurately characterize this and other anteiso branched-chain fatty acids in complex biological and chemical samples.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H34O2 | CID 554151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterated Methyl 13-methylpentadecanoate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools in metabolic research, enabling the quantitative analysis of metabolic pathways in vivo.[1][2] Deuterated methyl 13-methylpentadecanoate is a specialized tracer used to investigate the metabolism of branched-chain fatty acids (BCFAs). BCFAs play roles in various physiological and pathophysiological processes, and understanding their metabolic fate is crucial for research in areas such as metabolic syndrome, obesity, and gut microbiome interactions.[3]
This document provides detailed application notes and protocols for the use of deuterated this compound in tracer studies. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Application Notes
Tracing Branched-Chain Fatty Acid Metabolism
Deuterated this compound can be used to trace the absorption, distribution, and metabolism of BCFAs. As 13-methylpentadecanoic acid is a BCFA, this tracer allows for the specific investigation of pathways involved in their oxidation and incorporation into complex lipids.[4]
Investigating Gut Microbiome Activity
The gut microbiota is a significant source of BCFAs in humans. By administering deuterated this compound, researchers can study the contribution of the gut microbiome to the body's pool of BCFAs and how this is altered by diet, disease, or therapeutic interventions.
Studying Fatty Acid Oxidation Disorders
Genetic disorders affecting fatty acid oxidation can have severe clinical manifestations. This tracer can be employed to assess the in vivo activity of enzymes involved in the oxidation of branched-chain fatty acids, potentially aiding in the diagnosis and monitoring of these conditions.
Drug Development and Efficacy Testing
Pharmaceutical compounds aimed at modulating lipid metabolism can be evaluated for their specific effects on BCFA pathways using this tracer. This can provide valuable insights into a drug's mechanism of action and its overall impact on lipid homeostasis.
Experimental Protocols
Protocol 1: In Vivo Tracer Study in a Rodent Model
This protocol describes a constant infusion study to determine the plasma kinetics and tissue distribution of 13-methylpentadecanoic acid.
Materials:
-
Deuterated this compound (e.g., d3-Methyl 13-methylpentadecanoate)
-
Vehicle for infusion (e.g., sterile saline with 0.1% BSA)
-
Anesthesia (e.g., isoflurane)
-
Catheters for infusion and blood sampling
-
Syringe pump
-
Blood collection tubes (with anticoagulant)
-
Tissues of interest (e.g., liver, adipose tissue, muscle)
-
Internal standards for mass spectrometry (e.g., C17:0 fatty acid)
-
Reagents for lipid extraction and derivatization (see Protocol 2)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to achieve a metabolic steady state.
-
Catheterization: Anesthetize the animal and surgically implant catheters into a suitable vein for infusion (e.g., jugular vein) and an artery for blood sampling (e.g., carotid artery).
-
Tracer Preparation: Prepare the infusion solution by dissolving the deuterated this compound in the vehicle to a known concentration.
-
Tracer Infusion: Begin a primed-constant infusion of the tracer using a syringe pump. The priming dose is administered to rapidly achieve isotopic steady state, followed by a constant infusion to maintain it.
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 30, 60, 90, 120 minutes) during the infusion.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissues at -80°C.
-
Analysis: Proceed with lipid extraction, derivatization, and GC-MS analysis as described in Protocol 2.
Protocol 2: Sample Preparation and GC-MS Analysis
This protocol details the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plasma or tissue homogenate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF3-Methanol or Methanolic HCl
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or an appropriate amount of tissue homogenate, add the internal standard.
-
Add 2 mL of chloroform:methanol (2:1).
-
Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of BF3-Methanol or methanolic HCl.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the deuterated and non-deuterated this compound.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Plasma Isotopic Enrichment of 13-Methylpentadecanoate
| Time (minutes) | Isotopic Enrichment (MPE) |
| 0 | 0.00 |
| 30 | 3.52 |
| 60 | 5.89 |
| 90 | 6.15 |
| 120 | 6.21 |
MPE: Mole Percent Enrichment
Table 2: Kinetic Parameters of 13-Methylpentadecanoic Acid
| Parameter | Value | Units |
| Rate of Appearance (Ra) | 15.2 | µmol/kg/min |
| Plasma Clearance Rate | 2.5 | mL/min |
Table 3: Tissue Incorporation of Deuterated 13-Methylpentadecanoate
| Tissue | Isotopic Enrichment (MPE) |
| Liver | 4.8 |
| Adipose Tissue (Epididymal) | 2.1 |
| Skeletal Muscle (Gastrocnemius) | 1.5 |
Visualizations
Metabolic Pathway of 13-Methylpentadecanoic Acid
Caption: Metabolic fate of 13-methylpentadecanoic acid.
Experimental Workflow for In Vivo Tracer Study
Caption: Workflow for a tracer study.
References
Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of branched-chain fatty acids (BCFAs) using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). BCFAs are increasingly recognized for their roles in metabolic regulation, immune modulation, and as biomarkers for various physiological and pathological states.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches on the carbon chain. The most common forms are the iso and anteiso configurations, where the methyl group is on the penultimate or antepenultimate carbon, respectively[1][2]. BCFAs are major components of the cell membranes of many bacteria and are found in a variety of foods, including dairy products, ruminant meats, and fermented foods[1][3][4]. Their unique structure confers distinct physical and chemical properties, influencing membrane fluidity and cellular signaling[1][5].
Application Note 1: Quantitative Analysis of BCFAs in Dairy Products by GC-MS
This protocol outlines the analysis of BCFAs in dairy samples, a common matrix in food science and nutritional research. The method involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Experimental Protocol: GC-MS Analysis of BCFAs in Dairy
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Objective: To extract total lipids from the dairy matrix.
-
Materials:
-
Dairy sample (e.g., 1 g of cheese, 5 mL of milk)
-
0.9% NaCl solution
-
Internal standard (e.g., C19:0 or a deuterated BCFA standard)
-
Glass centrifuge tubes with PTFE-lined caps
-
-
Procedure:
-
Homogenize the dairy sample.
-
Add a known amount of internal standard to the homogenized sample.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert fatty acids into their more volatile methyl ester derivatives for GC analysis.
-
Materials:
-
Dried lipid extract
-
Toluene
-
1% Sulfuric acid in methanol
-
5% NaCl solution
-
Heating block or water bath
-
-
Procedure:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 50°C for 2 hours in a heating block or water bath.
-
After cooling to room temperature, add 5 mL of 5% NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column such as a DB-225ms or equivalent is recommended for good separation of FAME isomers[6].
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 3°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of specific BCFAs.
-
Quantitative Data Presentation
Table 1: Performance Characteristics of GC-MS Method for BCFA Analysis in Dairy
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.064–0.375 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.167–1.250 µg/mL | [5] |
| Recovery | 85-110% | [6] |
| Precision (RSD) | < 15% | [6] |
Table 2: Typical BCFA Content in Various Dairy Products (% of Total Fatty Acids)
| Dairy Product | iso-C15:0 | anteiso-C15:0 | iso-C17:0 | anteiso-C17:0 | Total BCFAs | Reference |
| Cow Milk | ~0.45% | ~0.55% | ~0.50% | ~0.40% | ~2.3% | [7] |
| Goat Milk | ~0.30% | ~0.60% | ~0.45% | ~0.55% | ~2.3% | [8] |
| Sheep Cheese | ~0.50% | ~0.75% | ~0.60% | ~0.50% | ~2.7% | [3] |
| Fermented Dairy | Higher content observed | Higher content observed | Higher content observed | Higher content observed | Varies | [8][9] |
Application Note 2: LC-MS/MS Analysis of BCFAs in Bacterial Cell Cultures
This protocol is designed for the sensitive and specific quantification of BCFAs in bacterial cell cultures, which is crucial for microbiology and drug development research. This method avoids the derivatization step required for GC-MS.
Experimental Protocol: LC-MS/MS Analysis of BCFAs in Bacterial Cultures
1. Sample Preparation and Lipid Extraction
-
Objective: To extract BCFAs from bacterial cells.
-
Materials:
-
Bacterial cell pellet (from ~10^9 cells)
-
Phosphate-buffered saline (PBS)
-
Internal standard solution (e.g., deuterated BCFAs)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
-
Procedure:
-
Wash the bacterial cell pellet twice with ice-cold PBS and centrifuge to remove media components.
-
Resuspend the pellet in a known volume of PBS.
-
Add the internal standard solution.
-
Add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ion Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each BCFA and internal standard should be optimized.
-
Quantitative Data Presentation
Table 3: Performance Characteristics of LC-MS/MS Method for BCFA Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Accuracy (% Recovery) | 86.1 - 104.2% | [11] |
| Precision (CV%) | < 15% | [11][12] |
| Carryover | Minimal | [12] |
Visualization of Key Pathways and Workflows
BCFA Involvement in Immune Signaling
BCFAs, as components of bacterial membranes, can interact with the host immune system. One key pathway involves the activation of Toll-like receptors (TLRs), such as TLR4, on antigen-presenting cells (APCs) like dendritic cells. This interaction can trigger downstream signaling cascades leading to the production of cytokines and the polarization of T helper (Th) cell responses.
Caption: BCFA-mediated activation of TLR4 signaling in an antigen-presenting cell.
General Experimental Workflow for BCFA Lipidomics
The analysis of BCFAs follows a structured workflow from sample collection to data analysis. This workflow is applicable to both GC-MS and LC-MS/MS based approaches, with variations in the sample processing steps.
References
- 1. researchgate.net [researchgate.net]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Free Short-Chain Fatty Acids in Raw Cow Milk by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]
- 12. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacterial Chemotaxonomy Using Fatty Acid Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxonomy is the classification of organisms based on their chemical constituents. In bacteriology, the analysis of cellular fatty acid profiles has emerged as a powerful and reproducible method for bacterial identification and classification.[1][2] Each bacterial species synthesizes a unique profile of fatty acids, which serves as a stable and genetically determined chemotaxonomic marker.[3] This technique, primarily through Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC), offers a quantitative and objective approach to bacterial systematics.[3]
The composition of bacterial fatty acids, typically ranging from 9 to 20 carbons in length, can be influenced by culture conditions such as temperature and growth media.[1][3] Therefore, standardized procedures are crucial for obtaining reproducible and comparable results.[1][3] This document provides detailed application notes and protocols for the chemotaxonomic analysis of bacteria using fatty acid profiles, with a focus on methodologies relevant to research and drug development.
Principle of FAME Analysis
The core of this chemotaxonomic method involves the following key steps:
-
Saponification: Strong base is used to release fatty acids from lipids within the bacterial cell.
-
Methylation: The fatty acids are esterified to form fatty acid methyl esters (FAMEs), which are volatile compounds suitable for gas chromatography.
-
Extraction: The FAMEs are extracted into an organic solvent.
-
Analysis: The extracted FAMEs are separated, identified, and quantified using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The resulting fatty acid profile is compared to a database of known bacterial profiles for identification.
Applications in Research and Drug Development
-
Bacterial Identification and Classification: FAME analysis provides a rapid and reliable method for the identification of bacterial species, including those that are difficult to identify using traditional biochemical methods.[4]
-
Strain Typing: Subtle differences in fatty acid profiles can be used to differentiate between strains of the same species, which is valuable in epidemiological studies and tracking the spread of antibiotic resistance.
-
Novel Antibacterial Drug Discovery: The bacterial fatty acid synthesis (FASII) pathway is distinct from that of mammals (FASI), making it an attractive target for the development of new antibiotics.[5] Analyzing the fatty acid profiles of pathogenic bacteria can provide insights into their unique metabolic pathways, aiding in the identification of potential drug targets.
-
Characterization of Novel Bacteria: When new bacterial species are discovered, their fatty acid profiles are a critical component of their formal description.
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis
This protocol is a standard method for the preparation of FAMEs from bacterial cultures for GC analysis.
Materials:
-
Reagents:
-
Reagent 1 (Saponification): 45 g Sodium Hydroxide, 150 ml Methanol, 150 ml distilled water.
-
Reagent 2 (Methylation): 325 ml 6.0 N Hydrochloric Acid, 275 ml Methanol.
-
Reagent 3 (Extraction): 200 ml Hexane, 200 ml Methyl tert-butyl ether.
-
Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide, 900 ml distilled water.
-
-
Equipment:
-
Test tubes with Teflon-lined caps
-
Water bath
-
Vortex mixer
-
Pipettes
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or Mass Spectrometer (MS)
-
Procedure:
-
Harvesting Bacterial Cells:
-
Grow bacteria on a suitable agar (B569324) medium to obtain a well-isolated colony.
-
Using a sterile loop, collect a standardized amount of bacterial biomass (approximately 40 mg).
-
Transfer the biomass to a clean test tube.
-
-
Saponification:
-
Add 1.0 ml of Reagent 1 to the test tube containing the bacterial cells.
-
Securely cap the tube and vortex briefly.
-
Heat the tube in a boiling water bath for 5 minutes.
-
Remove the tube and vortex vigorously for 5-10 seconds.
-
Return the tube to the boiling water bath for an additional 25 minutes.
-
-
Methylation:
-
Cool the tube in a water bath.
-
Add 2.0 ml of Reagent 2 to the cooled tube.
-
Cap the tube and vortex briefly.
-
Heat the tube in a water bath at 80°C for 10 minutes.
-
Cool the tube rapidly in a cold water bath.
-
-
Extraction:
-
Add 1.25 ml of Reagent 3 to the tube.
-
Cap the tube and mix by gentle inversion for 10 minutes.
-
Allow the layers to separate. The upper, organic phase contains the FAMEs.
-
Carefully transfer the upper organic phase to a clean test tube.
-
-
Base Wash:
-
Add 3.0 ml of Reagent 4 to the tube containing the organic phase.
-
Cap the tube and mix by gentle inversion for 5 minutes.
-
Allow the layers to separate.
-
Transfer the upper, organic phase to a GC vial for analysis.
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
GC Parameters (Example):
-
Instrument: Agilent 6890 GC or similar
-
Column: 25m x 0.2mm phenyl methyl silicone capillary column
-
Carrier Gas: Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 170°C
-
Ramp to 270°C at 5°C/min
-
-
Injection Volume: 2 µl
Data Presentation
The quantitative output from the GC is a chromatogram showing a series of peaks, each representing a specific fatty acid. The area under each peak is proportional to the amount of that fatty acid. The data is typically presented as the percentage of each fatty acid relative to the total fatty acid content.
Table 1: Example Fatty Acid Profiles of Pseudomonas Species at Different Growth Temperatures. [6]
| Fatty Acid | P. aeruginosa PAO1 (25°C) (%) | P. aeruginosa PAO1 (37°C) (%) | P. putida (25°C) (%) | P. putida (37°C) (%) |
| C10:0 | 2.5 | 3.1 | 1.8 | 2.2 |
| C12:0 | 5.8 | 6.5 | 4.5 | 5.1 |
| C12:0 2OH | 1.2 | 1.5 | 0.9 | 1.1 |
| C12:0 3OH | 4.1 | 4.8 | 3.2 | 3.9 |
| C14:0 | 1.5 | 1.8 | 1.2 | 1.5 |
| C16:0 | 25.6 | 28.9 | 22.1 | 25.3 |
| C16:1 ω7c | 18.9 | 15.2 | 20.5 | 17.8 |
| C17:0 cyclo | 3.2 | 2.5 | 4.1 | 3.3 |
| C18:0 | 1.1 | 1.3 | 0.9 | 1.1 |
| C18:1 ω7c | 36.1 | 34.4 | 40.8 | 38.7 |
Note: This table presents a subset of data for illustrative purposes. The full fatty acid profile may contain numerous other fatty acids.
Mandatory Visualizations
Bacterial Fatty Acid Synthesis (FASII) Pathway
The FASII pathway is responsible for the synthesis of fatty acids in bacteria. Understanding this pathway is crucial for interpreting fatty acid profiles and for identifying potential antibacterial drug targets.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway.
Experimental Workflow for FAME Analysis
This diagram illustrates the logical flow of the FAME analysis protocol.
Caption: Experimental Workflow for FAME Analysis.
References
- 1. Fatty acid composition of bacteria as a chemotaxonomic criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. gcms.cz [gcms.cz]
- 4. Applications of cellular fatty acid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
Application of Anteiso-C17:0 in Lipidomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive and quantitative analysis of the entire lipid profile of a biological system, is a rapidly expanding field offering profound insights into cellular physiology and pathology. The accuracy and reproducibility of lipidomics data are paramount for the meaningful interpretation of complex biological processes. A key challenge in mass spectrometry-based lipidomics is overcoming analytical variability introduced during sample preparation and analysis. The use of internal standards is a cornerstone for achieving reliable quantification. Anteiso-heptadecanoic acid (anteiso-C17:0), a branched-chain fatty acid, is emerging as a valuable tool in lipidomics research, not only for its role as an effective internal standard but also due to its own biological significance.
This document provides detailed application notes and protocols for the utilization of anteiso-C17:0 in lipidomics research. It is intended to guide researchers, scientists, and drug development professionals in employing this compound to enhance the quality and reliability of their lipid analysis.
Application of Anteiso-C17:0 in Lipidomics
Anteiso-C17:0 is a saturated fatty acid with a methyl branch on the antepenultimate carbon atom. Its primary applications in lipidomics are:
-
Internal Standard for Quantification: Due to its structural similarity to other fatty acids and its low natural abundance in many biological systems, anteiso-C17:0 is an excellent internal standard. When added to a sample at a known concentration before lipid extraction, it co-extracts with the endogenous lipids and experiences similar ionization effects in the mass spectrometer. By normalizing the signal of the target analytes to the signal of anteiso-C17:0, variations in extraction efficiency and instrument response can be corrected, leading to more accurate and precise quantification.
-
Biomarker Research: Branched-chain fatty acids, including anteiso-C17:0, are primarily synthesized by bacteria.[1] Therefore, their presence and levels in biological samples can serve as biomarkers for the gut microbiome composition and activity. Alterations in the profiles of branched-chain fatty acids have been associated with various physiological and pathological conditions.
-
Biological Activity Studies: Emerging research indicates that odd- and branched-chain fatty acids may have direct biological effects. For instance, they have been implicated in modulating metabolic processes and cellular signaling.[2] Further investigation into the specific roles of anteiso-C17:0 may reveal novel therapeutic targets.
Data Presentation
Quantitative Data on Fatty Acid Composition
The following table summarizes the relative abundance of various fatty acids, including anteiso-C17:0, in different bacterial species. This data highlights the prevalence of branched-chain fatty acids in bacteria, supporting the use of anteiso-C17:0 as a non-endogenous internal standard in many mammalian lipidomics studies.
| Fatty Acid | Bacillus subtilis (%) | Staphylococcus aureus (%) | Listeria monocytogenes (%) |
| iso-C14:0 | 2.5 | 1.2 | 3.1 |
| iso-C15:0 | 25.1 | 10.5 | 18.2 |
| anteiso-C15:0 | 35.2 | 45.8 | 40.5 |
| C16:0 | 10.8 | 20.1 | 15.3 |
| iso-C16:0 | 1.1 | 0.8 | 1.5 |
| iso-C17:0 | 5.3 | 2.1 | 4.8 |
| anteiso-C17:0 | 12.5 | 8.5 | 10.2 |
| C18:0 | 1.5 | 3.0 | 2.1 |
| C18:1 | 6.0 | 8.0 | 4.3 |
This table is a representative summary based on typical fatty acid profiles of the listed bacteria and is for illustrative purposes.
Comparison of Internal Standards for Quantitative Lipidomics
The choice of internal standard is critical for accurate lipid quantification. The following table compares the characteristics of different types of internal standards commonly used in lipidomics.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Lipids (e.g., ¹³C, ²H) | Analytes with some atoms replaced by their heavy isotopes. | Co-elute with the endogenous analyte; correct for matrix effects effectively.[2] | Higher cost; potential for isotopic interference if not adequately resolved. |
| Odd-Chain Lipids (e.g., C17:0) | Structurally similar lipids with an odd number of carbon atoms, which are typically low in abundance in mammals. | Cost-effective; chemically similar to even-chain lipids. | May not perfectly mimic the behavior of all endogenous lipids; potential for low-level endogenous presence. |
| Branched-Chain Lipids (e.g., anteiso-C17:0) | Lipids with branched acyl chains, not commonly found in high concentrations in mammalian tissues. | Very low endogenous levels in most mammalian samples; good representation for a range of fatty acids. | Chromatographic behavior might differ slightly from straight-chain lipids. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using Anteiso-C17:0 Internal Standard
This protocol describes a modified Bligh & Dyer method for the extraction of total lipids from plasma samples, incorporating anteiso-C17:0 as an internal standard.
Materials:
-
Plasma samples
-
Anteiso-C17:0 internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass vials (2 mL) with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass vial, add 10 µL of the 10 µg/mL anteiso-C17:0 internal standard solution.
-
Sample Addition: Add 100 µL of the plasma sample to the vial containing the internal standard.
-
Protein Precipitation and Lipid Extraction (Monophasic):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the vial.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
-
Lipid Phase Collection:
-
Centrifuge the vial at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 1:1, v/v).
-
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
This protocol is for the analysis of the total fatty acid profile, including anteiso-C17:0, after transesterification to fatty acid methyl esters (FAMEs).
Materials:
-
Lipid extract (from Protocol 1)
-
Methanolic HCl (1.25 M)
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Transesterification:
-
To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl.
-
Incubate at 80°C for 1 hour.
-
Cool the sample to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction on the lower phase and combine the hexane layers.
-
-
Drying and Sample Preparation for GC-MS:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the FAMEs in a suitable volume of hexane (e.g., 50 µL) and transfer to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample onto the GC-MS system.
-
Use a suitable capillary column for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).[3]
-
Set the appropriate temperature program for the oven to separate the FAMEs.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the FAMEs.
-
Identify and quantify the FAMEs based on their retention times and mass spectra by comparing them to known standards and the internal standard (anteiso-C17:0 methyl ester).
-
Mandatory Visualization
References
Application Note & Protocol: Quantification of Branched-Chain Fatty Acids in Food Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl branches on the carbon chain.[1] Predominantly found in dairy products, ruminant meats, and certain fermented foods, BCFAs are gaining interest for their potential roles in human health, including gut microbiota development and metabolic regulation.[1][2][3] Accurate quantification of BCFAs in various food matrices is crucial for dietary intake assessment and for understanding their physiological effects. This document provides detailed protocols for the analysis of BCFAs in food samples, primarily using gas chromatography-mass spectrometry (GC-MS) following derivatization, and includes quantitative data for common food items.
Data Presentation: BCFA Content in Various Foods
The concentration of BCFAs varies significantly across different food groups. Ruminant-derived products are the primary source in the Western diet.[4][5]
Table 1: Branched-Chain Fatty Acid (BCFA) Concentrations in Dairy Products
| Food Product | Total BCFA (% of total fatty acids) | Key Individual BCFAs Reported | Reference(s) |
| Cow's Milk (whole) | 2.05 ± 0.14 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0, iso-18:0 | [4][6] |
| Sheep Cheese | 2.73 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4] |
| Goat Cheese | 1.2 - 2.4 | Not specified | [7] |
| Cheddar Cheese | 1.8 (approx.) | Not specified | [7] |
| Provolone Cheese | 1.9 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4] |
| Mozzarella (low-moisture) | 1.4 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4] |
| Yogurt | 1.7 (approx.) | Not specified | [7] |
| Butter | 1.7 (approx.) | Not specified | [7] |
| Light Cream Cheese | 1.37 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4] |
Table 2: Branched-Chain Fatty Acid (BCFA) Concentrations in Meat and Fish
| Food Product | Total BCFA (% of total fatty acids) | Key Individual BCFAs Reported | Reference(s) |
| Beef (ground) | 1.8 (approx.) | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4][6] |
| Tuna (canned) | Small amounts detected | Not specified | [4][5] |
| Freshwater Fish (muscle) | 0.6 - 2.7 | iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [8] |
| Chicken, Pork, Salmon | Below detection limits | Not applicable | [4][5] |
Table 3: Branched-Chain Fatty Acid (BCFA) Concentrations in Fermented Foods
| Food Product | Total BCFA (% of total fatty acids) | Key Individual BCFAs Reported | Reference(s) |
| Nattō | 1.00 ± 0.64 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [9][10] |
| Shrimp Paste | 1.63 ± 0.72 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0, iso-18:0 | [9] |
| Fish Sauce | 0.62 - 0.73 | Not specified | [9] |
| Sauerkraut | Appreciable fractions | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4][5] |
| Miso | 0.37 ± 0.06 | iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0 | [4][9] |
| Kimchi, Tofu, Tempeh | Below detection limits | Not applicable | [4][5] |
Experimental Protocols
Accurate quantification of BCFAs necessitates robust sample preparation to extract lipids and convert fatty acids into volatile derivatives for GC-MS analysis.
Protocol 1: Lipid Extraction (Modified Folch Method)
This protocol is suitable for most food samples. For high-moisture samples like yogurt, freeze-drying (lyophilization) is recommended prior to extraction.[4][5]
-
Homogenization: Weigh 1-5 g of the homogenized food sample into a glass centrifuge tube.
-
Solvent Addition: Add a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v) to the sample. For example, for a 1 g sample, add 20 mL of the solvent mixture.
-
Internal Standard: Add an internal standard for accurate quantification. Heneicosanoic acid (21:0) is a common choice.[4] For high-precision quantification, a stable isotope-labeled BCFA can be used as part of a stable isotope dilution assay (SIDA).[11][12]
-
Extraction: Vortex the mixture vigorously for 2 minutes, then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL solvent mixture). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Lipid Mass Determination: Weigh the tube to determine the total lipid extract mass. Store the lipid extract at -80°C until derivatization.
Protocol 2: Fatty Acid Derivatization to FAMEs (Acid-Catalyzed Esterification)
This is a widely used method for converting free fatty acids and esterified fatty acids into fatty acid methyl esters (FAMEs) for GC-MS analysis.[13][14]
-
Sample Preparation: Use 1-25 mg of the dried lipid extract from Protocol 1.[13]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the lipid extract.[13][15]
-
Reaction: Cap the tube tightly with a PTFE-lined cap, vortex, and heat at 60-80°C for 60 minutes.[13][14]
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381) (or heptane).[13][14]
-
Phase Separation: Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial, often through a small column of anhydrous sodium sulfate (B86663) to remove residual water.[14]
-
Final Preparation: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a suitable volume of hexane for GC-MS injection.
Protocol 3: GC-MS Analysis of FAMEs
-
Gas Chromatograph (GC) System: A typical system includes a capillary column suitable for FAME separation. A BPX-70 or a similar polar column is commonly used.[4]
-
Injection: Inject 1 µL of the FAMEs solution.
-
GC Conditions (Example):
-
Carrier Gas: Helium or Hydrogen.[4]
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI).[4]
-
Scan Range: m/z 50-500.
-
-
Identification and Quantification:
-
Identify FAMEs by comparing retention times with authentic standards (e.g., iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0) and matching mass spectra with libraries (e.g., NIST).[4]
-
Quantify individual BCFAs using the internal standard by comparing the peak area of the analyte to the peak area of the internal standard.
-
Mandatory Visualizations
Caption: Workflow for BCFA quantification in food samples.
Alternative and Advanced Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is the most common technique, LC-MS can also be employed for the analysis of fatty acids.[16] LC-MS may not require derivatization, which simplifies sample preparation.[17] However, chromatographic separation of BCFA isomers can be challenging.[17] Reversed-phase chromatography is commonly used for lipid analysis.[16]
Stable Isotope Dilution Assay (SIDA): For the highest level of accuracy and precision, SIDA is the gold standard.[11][18] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled iso-16:0) at the earliest stage of sample preparation.[11] The labeled standard behaves almost identically to the endogenous analyte throughout extraction and derivatization, correcting for any sample losses and matrix effects.[12] Quantification is based on the ratio of the signal from the native analyte to the labeled internal standard.[18]
Caption: Logical flow of the SIDA method for BCFA analysis.
Conclusion
The quantification of branched-chain fatty acids in food is essential for nutritional science and understanding their biological impact. The GC-MS method following lipid extraction and FAME derivatization is a robust and widely adopted protocol. Dairy and ruminant products are the most significant dietary sources of BCFAs, with certain fermented foods also contributing to intake. For enhanced accuracy, especially in complex matrices or for clinical research, the use of stable isotope dilution assays is highly recommended.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. newenglanddairy.com [newenglanddairy.com]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Branched Chain Fatty Acid Content of United States Retail Cow’s Milk and Implications for Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids [mdpi.com]
- 8. Branched chain fatty acid content of edible portions of northeastern U.S. freshwater fish | Zendy [zendy.io]
- 9. High levels of branched chain fatty acids in nātto and other Asian fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brewingscience.de [brewingscience.de]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Microextraction (SPME) for Fatty Acid Methyl Ester (FAME) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Methyl Esters (FAMEs) are commonly analyzed to determine the fatty acid profile of a sample, which is crucial in various fields including food science, biofuel development, and clinical diagnostics.[1] Gas chromatography (GC) is a primary technique for FAME analysis due to the volatility and thermal stability of these compounds.[1] Solid-Phase Microextraction (SPME) is a solvent-free, simple, and fast sample preparation technique that can be effectively coupled with GC for the analysis of FAMEs. This application note provides a detailed protocol for the analysis of FAMEs using SPME-GC, including derivatization of fatty acids, SPME extraction, and GC-MS/MS analysis.
Principle of SPME
SPME utilizes a fiber coated with a stationary phase to extract analytes from a sample matrix. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample.[2] Analytes partition between the sample matrix and the fiber coating until equilibrium is reached.[3] Subsequently, the fiber is retracted and transferred to the GC injector, where the analytes are thermally desorbed for analysis.[4] The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes.
Experimental Protocols
This section details the necessary steps for FAME analysis using SPME, from sample preparation to data acquisition.
Derivatization of Fatty Acids to FAMEs
For samples containing free fatty acids, a derivatization step is necessary to convert them into their more volatile methyl esters.[5]
Materials:
-
Sample containing fatty acids
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w) or anhydrous HCl/methanol[6]
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Micro-reaction vessels (5-10 mL)
Procedure:
-
Weigh 1-25 mg of the sample into a micro-reaction vessel.
-
Add 2 mL of BF3-methanol solution to the vessel.
-
Heat the vessel at 60°C for 5-10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The extract is now ready for SPME analysis.
Headspace Solid-Phase Microextraction (HS-SPME) of FAMEs
This protocol is optimized for the extraction of volatile and semi-volatile FAMEs from a liquid sample.
Materials:
-
Derivatized FAMEs sample in hexane or aqueous sample containing FAMEs[7]
-
SPME fiber assembly (e.g., Divinylbenzene/Polydimethylsiloxane (DVB/PDMS))[7]
-
20 mL headspace vials with septa
-
Heater-stirrer or autosampler with agitation capabilities
Procedure:
-
Transfer an appropriate volume of the FAMEs sample or standard solution into a 20 mL headspace vial. For aqueous samples, 10 mL is a common volume.[7]
-
If necessary, adjust the pH of aqueous samples. A pH of 2 has been shown to be effective.[7]
-
Place a small magnetic stir bar in the vial if manual agitation is required.
-
Seal the vial with a septum cap.
-
Pre-condition the SPME fiber in the GC inlet or a separate conditioning station according to the manufacturer's instructions.
-
Incubate the sample vial at a controlled temperature (e.g., 70°C) with agitation (e.g., 1500 rpm) for a set period to allow for equilibration between the sample and the headspace.[7]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes).[7]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
A capillary column suitable for FAME analysis (e.g., DB-WAX, TRACE TR-FAME).[8][9]
GC Conditions:
-
Desorption Time: 5 minutes (splitless mode)[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9]
-
Oven Temperature Program: An example program is to hold at 40°C for 3 minutes, ramp to 125°C at 8°C/min, then to 165°C at 3°C/min, and finally to 230°C at 10°C/min with a 2-minute hold.[9] This program should be optimized based on the specific FAMEs of interest.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI)[5]
-
Ion Source Temperature: 230°C[10]
-
Quadrupole Temperature: 150°C[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.[11]
Quantitative Data
The following table summarizes the method detection limits (MDLs) for selected FAMEs in aqueous matrices using an in situ derivatization and HS-SPME arrow GC–MS/MS method.[7]
| Analyte | Method Detection Limit (µg L⁻¹) |
| Methyl laurate (C12:0) | 0.03 |
| Methyl myristate (C14:0) | 0.02 |
| Methyl palmitate (C16:0) | 0.03 |
| Methyl stearate (B1226849) (C18:0) | 0.05 |
| Methyl oleate (B1233923) (C18:1) | 0.04 |
| Methyl linoleate (B1235992) (C18:2) | 0.04 |
| Methyl linolenate (C18:3) | 0.05 |
| Methyl arachidate (B1238690) (C20:0) | 0.06 |
Data extracted from a study on isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for SPME-FAME analysis, from sample preparation to data analysis.
Caption: Workflow for SPME-FAME analysis.
SPME Fiber Selection Logic
This diagram outlines the decision-making process for selecting an appropriate SPME fiber for FAME analysis based on analyte properties.
Caption: SPME fiber selection guide for FAMEs.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 11. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution and other issues during the GC-MS analysis of fatty acid methyl esters (FAMEs).
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during FAME analysis by GC-MS.
Issue: Poor Resolution and Peak Co-elution
Q1: My chromatogram shows two or more FAME peaks that are not fully separated (co-eluting). How can I identify the co-eluting compounds and improve their separation?
A1: Co-elution is a common challenge in FAME analysis, especially with complex samples containing isomers. Here’s a systematic approach to troubleshoot and resolve this issue.
Step 1: Confirm Co-elution
If you are using a GC-MS system, you can confirm co-elution by examining the mass spectra across the overlapping peak.[1] If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[1][2] A diode array detector (DAD) can also be used for peak purity analysis; if the UV spectra collected across the peak are not identical, co-elution is likely occurring.[3] Asymmetrical peak shapes, such as shoulders, can also be an indication of co-elution.[2][3]
Step 2: Optimize GC Method Parameters
If co-elution is confirmed, adjusting the GC method is the next step. The goal is to increase the interaction time of the analytes with the stationary phase or to alter the selectivity of the separation.
-
Temperature Program Adjustment: This is often the most effective way to improve resolution.[1][4]
-
Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting peaks.[1][5]
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 3°C/min) allows more time for the separation to occur, which can significantly improve the resolution of closely eluting compounds.[1][4][6]
-
Introduce an Isothermal Hold: Adding a period of constant temperature (isothermal hold) just below the elution temperature of the co-eluting pair can improve their separation.[1][4]
-
-
Carrier Gas Flow Rate Optimization: Adjusting the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen) can improve column efficiency and, consequently, resolution.[1]
The following table summarizes potential adjustments to the GC oven temperature program to resolve co-eluting peaks.
| Parameter | Standard Program Example | Modified Program for Better Resolution | Rationale |
| Initial Temperature | 100 °C | 80 °C (hold 4 min) | Improves separation of early eluting, more volatile FAMEs. |
| Ramp Rate | 10 °C/min to 240 °C | 3 °C/min to 240 °C | A slower ramp rate increases interaction with the stationary phase, enhancing separation of closely eluting isomers.[1][6] |
| Isothermal Hold | None | Add a 15 min hold at 240 °C | Can help to resolve critical pairs that elute at that temperature. |
| Final Hold Time | 15 min | 15 min | Ensures all components have eluted from the column. |
This is an illustrative example. The optimal program will depend on the specific FAMEs being analyzed and the GC column used.
Step 3: Evaluate and Select an Appropriate GC Column
The choice of the GC column's stationary phase is critical for FAME analysis.[1] If optimizing the method parameters does not resolve the co-elution, you may need to use a different column.
-
Polar Stationary Phases: For general FAME analysis, polar stationary phases are typically used.[7][8]
-
Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, FAMEWAX): These columns are good for separating FAMEs based on their carbon number and degree of unsaturation.[6][7] However, they are generally not suitable for separating cis/trans isomers.[7]
-
Cyanopropyl Silicone Phases (e.g., HP-88, Rt-2560, DB-23): These are highly polar phases and are the columns of choice for separating complex mixtures of FAMEs, including cis and trans isomers.[6][7][9] The elution order of cis and trans isomers on these columns is typically the reverse of that on wax-based columns, with trans isomers eluting before cis isomers.[6]
-
| Stationary Phase Type | Common Trade Names | Primary Separation Principle | Ideal For |
| Polyethylene Glycol (PEG) | DB-Wax, FAMEWAX, Rtx-Wax | Polarity, boiling point | General FAME profiles, separation by carbon number and unsaturation.[6][7] |
| Biscyanopropyl Siloxane | Rt-2560 | High Polarity, geometry | Resolving cis and trans isomers of polyunsaturated fatty acids.[6] |
| Cyanopropylphenyl Siloxane | DB-23, HP-88 | High Polarity | Complex FAME mixtures, including some cis/trans isomer separation.[7] |
Troubleshooting Workflow for Co-elution
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. agilent.com [agilent.com]
- 8. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Improving Resolution of Branched-Chain FAME Isomers
Welcome to the technical support center for fatty acid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in resolving branched-chain fatty acid methyl ester (FAME) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution or co-elution of branched-chain FAME isomers?
Poor resolution and peak co-elution are common challenges in the gas chromatographic (GC) analysis of complex fatty acid mixtures, especially those containing branched-chain isomers like iso- and anteiso- forms. The primary causes include:
-
Inappropriate GC Column: The stationary phase chemistry is critical. Non-polar columns separate primarily by boiling point and are often insufficient for resolving structurally similar isomers.
-
Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters may not be optimized for the specific analytes.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks that are poorly resolved.[3]
-
Poor Peak Shape: Issues like peak tailing or fronting, which can result from active sites in the inlet or column, can degrade resolution.
Q2: What is the best type of GC column for separating branched-chain FAME isomers?
For resolving branched-chain FAME isomers, as well as cis/trans isomers, highly polar stationary phases are recommended.[4][5]
-
Highly Polar Cyanopropyl Silicone Columns: Columns such as the HP-88, CP-Sil 88, and SP-2560 are specifically designed for FAME analysis and provide excellent selectivity for these isomers.[1][6][7][8] These columns separate FAMEs based on carbon chain length, degree of unsaturation, and the geometric configuration of double bonds.[4][7]
-
Polyethylene Glycol (PEG) Columns: Columns like DB-WAX or HP-INNOWax are also used for FAME analysis but may offer less resolution for complex cis/trans or branched-chain mixtures compared to cyanopropyl phases.[4][6]
-
Ionic Liquid Columns: Columns such as SLB-IL111 offer unique selectivity and high polarity, proving effective in separating complex FAME mixtures, including geometric isomers.[9]
Q3: How can I adjust my GC temperature program to improve the separation of FAME isomers?
Optimizing the oven temperature program is a critical step for enhancing resolution.[10]
-
Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of more volatile, early-eluting peaks.[1]
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 1-2°C per minute) increases the interaction time between the analytes and the stationary phase, which can significantly improve resolution, especially for closely eluting isomers.[1][11] However, this will also increase the total analysis time.[1]
-
Incorporate Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the critical isomer pair can enhance their separation.[1]
Q4: My branched-chain FAMEs are co-eluting with other FAMEs. How can I identify the overlapping compounds?
If you have access to a Gas Chromatography-Mass Spectrometry (GC-MS) system, it is a powerful tool for identifying co-eluting compounds.[1][12]
-
Examine Mass Spectra: By analyzing the mass spectra across the width of a single chromatographic peak, you can often identify the presence of more than one compound, provided they have different fragmentation patterns.[1]
-
Use Extracted Ion Chromatograms (EICs): If the co-eluting compounds have unique fragment ions, you can generate EICs for those specific ions. This allows for the individual detection and even quantification of compounds that are not fully separated chromatographically.[1]
Q5: Beyond method optimization, what other techniques can resolve very complex FAME isomer mixtures?
When single-column GC is insufficient, more advanced techniques may be necessary.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) to provide a much higher degree of separation.[13][14] GCxGC is exceptionally powerful for resolving isomers in highly complex samples by spreading the peaks across a two-dimensional plane.[13][14]
-
Alternative Derivatization: While methylation to FAMEs is standard, other derivatives can alter chromatographic behavior. For example, 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol esters can be used with GC-MS to help identify branching points in the acyl chain.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Recent advances have led to the development of UHPLC-MS methods that can separate branched-chain fatty acid isomers without derivatization, offering an alternative to GC-based approaches.[15][16]
Troubleshooting Guides
Problem: Poor Resolution Between iso- and anteiso- FAMEs
This is a classic challenge in FAME analysis. The workflow below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for poor FAME isomer resolution.
Data Presentation
Table 1: GC Column Selection Guide for FAME Isomer Analysis
| Stationary Phase Type | Common Column Names | Polarity | Recommended For | Limitations |
| Bis(cyanopropyl) Polysiloxane | HP-88, CP-Sil 88, SP-2560 | Very High | Excellent separation of complex mixtures, including branched-chain and cis/trans isomers.[1][4][6] | May have lower maximum operating temperatures; longer columns may be needed for very complex samples.[8] |
| Cyanopropylphenyl Polysiloxane | DB-23 | High | Good separation for complex FAME mixtures with some cis/trans resolution.[4] | May not fully resolve all cis/trans isomers in very complex samples compared to HP-88.[4] |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | High | General FAME analysis, separation by carbon number and degree of unsaturation.[4][6] | Generally does not separate cis/trans isomers.[4] |
| Polysiloxane (5% Phenyl) | DB-5ms, HP-5MS | Low / Non-polar | Separation primarily by boiling point; not ideal for isomer separation.[9] | Poor selectivity for positional and geometric FAME isomers. |
Experimental Protocols
Protocol 1: Standard FAME Analysis by GC-MS
This protocol outlines a typical methodology for the analysis of FAMEs derived from a biological sample.
Caption: Standard experimental workflow for FAME analysis.
Methodology Details:
-
Lipid Extraction: Extract total lipids from the sample using a standard procedure like the Folch method (chloroform/methanol).
-
Saponification and Methylation (Derivatization):
-
Saponify the extracted lipids using methanolic NaOH to yield free fatty acid salts.
-
Methylate the fatty acids using a reagent such as 14% boron trifluoride (BF₃) in methanol (B129727) by heating the mixture. This converts the fatty acids to their more volatile methyl esters (FAMEs).[5]
-
Extract the resulting FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
GC Column: Use a highly polar capillary column (e.g., Agilent J&W HP-88, 100 m x 0.25 mm x 0.20 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Oven Program: A slow temperature ramp is crucial. Example program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: Increase at 2-4°C/min to 240°C.[17]
-
Hold at 240°C for 5-10 minutes.
-
-
Injector: Set to 250-260°C with an appropriate split ratio (e.g., 100:1) to avoid column overload.[17]
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant m/z range (e.g., 50-550 amu). The ion source and transfer line temperatures should be optimized (e.g., 230°C and 250°C, respectively).[18]
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards (e.g., BAME mix, 37-component FAME mix).[8]
-
Confirm peak identities by matching their mass spectra against a spectral library (e.g., NIST).
-
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"troubleshooting peak tailing in FAME analysis"
Technical Support Center: FAME Analysis
Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing in FAME analysis?
Peak tailing, where a peak's trailing edge is drawn out, is a common issue that can compromise resolution and the accuracy of quantification. The primary causes can be categorized into issues related to the GC system's activity and physical problems within the flow path.
Common Causes of Peak Tailing:
| Category | Specific Cause | Description |
| System Activity | Active Sites | Polar FAMEs can interact with active sites (e.g., exposed silanols) in the inlet liner, at the head of the column, or on contaminants. This causes some molecules to be retained longer, resulting in tailing.[1][2][3] |
| Contamination | Non-volatile residue from previous injections can accumulate in the inlet liner or at the front of the column, creating active sites.[2][4] Septum particles can also fall into the liner, providing surfaces for unwanted interactions.[5] | |
| Flow Path Issues | Poor Column Installation | An improperly cut or installed column can create dead volume or turbulence in the carrier gas flow path, trapping some analyte molecules and causing them to elute later.[4][6][7][8] |
| Leaky Connections | Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow, leading to poor peak shape.[6] | |
| Low Carrier Gas Flow | Insufficient carrier gas flow may not efficiently sweep the sample through the column, which can be a cause for later eluting peaks to tail.[6] | |
| Sample/Method Issues | Sample Overload | Injecting too much sample can saturate the stationary phase, leading to a broader peak with a tailing appearance.[1] |
| Solvent Mismatch | A mismatch in polarity between the sample solvent and the stationary phase can cause poor focusing of the analyte band at the head of the column.[2] |
A logical approach to troubleshooting is essential. The following diagram illustrates a typical workflow for diagnosing the root cause of peak tailing.
Caption: Troubleshooting logic for peak tailing in GC.
Q2: My chromatogram shows tailing for most peaks. Where should I start troubleshooting?
When all or most peaks in your chromatogram, including the solvent peak, exhibit tailing, the issue is most likely physical rather than chemical.[4][8] This points to a problem in the carrier gas flow path that affects all compounds indiscriminately.
Troubleshooting Steps for Universal Peak Tailing:
-
Inspect the GC Column Installation:
-
Column Cut: The most common culprit is a poor column cut.[7][8] A jagged or angled cut can create turbulence. The column end should be perfectly flat and at a right angle to the column wall.
-
Installation Depth: Ensure the column is installed at the correct height within the inlet as specified by the instrument manufacturer. An incorrect position can create unswept (dead) volumes.[8]
-
-
Check for Leaks: Use an electronic leak detector to check for leaks around the inlet fittings, especially the septum nut and the connection to the column.
-
Examine the Inlet Liner: While liner activity typically affects polar compounds, physical obstructions from septum particles or heavy contamination can disrupt the flow path for all analytes.[5]
Experimental Protocol: Proper Column Cutting and Installation
-
Objective: To ensure a clean, square cut and correct installation of the capillary column to prevent flow path disruptions.
-
Materials: Capillary column, ceramic scoring wafer or diamond-tipped scribe, magnifying glass (10x), appropriate ferrules and nuts for your GC, lint-free gloves.
-
Procedure:
-
Wear clean, lint-free gloves to avoid contaminating the column.
-
Using a ceramic scoring wafer, gently score the outside of the column. Do not apply excessive pressure.
-
Hold the column on either side of the score and gently flex it away from the score to break it.
-
Inspect the cut end with a magnifying glass. It should be a clean, 90-degree break with no jagged edges or shards. If the cut is poor, repeat the process a few centimeters further down the column.
-
Thread the column through the septum nut and ferrule.
-
Consult your GC manufacturer's guide for the correct insertion distance into the inlet. Gently insert the column to this depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten, as this can crush the column or ferrule.
-
Q3: Only my more polar FAMEs are tailing. What does this indicate?
If you observe tailing primarily for more polar or active compounds while nonpolar compounds (like hydrocarbons) have good peak shape, the problem is likely due to chemical interactions with active sites within the system.[1][3]
Common Sources of System Activity:
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile sample residue. This residue can contain active sites that interact with polar analytes. Debris from a cored or worn-out septum can also contribute to activity.[5]
-
Column Contamination/Degradation: The stationary phase at the beginning of the column can become contaminated or degrade over time, exposing active silanol (B1196071) groups. Highly polar columns used for FAME analysis can be sensitive to oxygen, which can accelerate degradation.[5][9]
-
Metal Surfaces: Although less common with modern inert flow paths, active metal surfaces in the inlet or transfer lines can interact with certain analytes.[1]
The diagram below shows how active sites can lead to peak tailing.
Caption: Ideal vs. active GC system leading to peak tailing.
Experimental Protocol: GC Inlet Maintenance
-
Objective: To replace consumable parts in the GC inlet to eliminate sources of contamination and activity.
-
Materials: New deactivated inlet liner (with glass wool, if appropriate for your method), new septum, new O-ring, lint-free gloves, tweezers, and wrenches for your instrument.
-
Procedure:
-
Cool the GC inlet and oven to a safe temperature (e.g., below 50°C). Turn off the carrier gas flow at the instrument controller.
-
Wearing clean gloves, remove the septum retaining nut.[10] Use tweezers to remove the old septum.
-
Remove the inlet liner assembly.[10] Carefully pull out the old liner and O-ring.
-
Inspect the inside of the inlet for any visible debris, such as pieces of septum.[5] If present, carefully remove them.
-
Using tweezers, place the new O-ring onto the new, deactivated liner.[10]
-
Insert the new liner into the inlet.
-
Install the new septum and tighten the retaining nut according to the manufacturer's instructions. Do not overtighten, as this can lead to coring.[10]
-
Restore carrier gas flow and perform a leak check.
-
Condition the new components by heating the inlet for 10-15 minutes before running samples to drive off any volatile contaminants.[11]
-
Q4: Can my sample preparation method cause peak tailing?
Yes, incomplete derivatization during sample preparation is a key cause of peak tailing. Fatty acids themselves are highly polar and will exhibit very poor peak shape if analyzed directly.[12][13] The esterification process converts them into less polar, more volatile FAMEs to ensure good chromatography.[14][15]
Troubleshooting Sample Preparation:
-
Incomplete Reaction: If the derivatization reaction (e.g., using BF₃-methanol or methanolic HCl) is incomplete, residual free fatty acids will remain in the sample. These free acids will produce broad, tailing peaks.
-
Reagent Quality: Ensure your derivatization reagents are fresh and have not been compromised by exposure to moisture.
-
Reaction Conditions: Verify that the reaction time and temperature are adequate for your sample type. For example, a common acid-catalyzed method involves heating at 65°C for 20 minutes.[13]
Protocol: Acid-Catalyzed FAME Preparation (Example)
-
Objective: To convert fatty acids in a sample to FAMEs for GC analysis.
-
Reagents: 14% Boron trifluoride (BF₃) in methanol, 2N NaOH in methanol, Hexane (B92381), Saturated NaCl solution.
-
Procedure: [13]
-
To your sample (e.g., 10 µL of oil), add 40 µL of 2N NaOH in methanol.
-
Vortex the mixture for 30 seconds. This performs saponification.
-
Add 80 µL of 14% BF₃ in methanol.
-
Vortex again for 30 seconds.
-
Heat the vial at 65°C for 20 minutes to facilitate the methylation reaction.
-
Allow the sample to cool to room temperature.
-
Add 100 µL of saturated NaCl solution and 100 µL of hexane to extract the FAMEs.
-
Vortex and allow the layers to separate. The upper hexane layer contains the FAMEs and is ready for GC analysis.
-
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. Restek - Blog [restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Technical Support Center: Matrix Effects in Environmental FAMEs Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the analysis of environmental Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of environmental FAMEs analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, FAMEs) due to the co-eluting components of the sample matrix. In environmental samples such as soil, sediment, or water, these interfering compounds can include humic substances, pigments, and other lipids. These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification of FAMEs.
Q2: What are the common causes of matrix effects in GC-MS analysis of environmental FAMEs?
A2: The primary causes of matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of environmental FAMEs are co-eluting compounds from the complex sample matrix that can:
-
Compete with the analytes for ionization in the MS source, leading to ion suppression.
-
Enhance the ionization of the analytes.
-
Cause chromatographic peak distortion , such as tailing or fronting.
-
Contaminate the GC inlet and column , leading to poor reproducibility and carryover.
Common interfering compounds in environmental matrices include other lipids, sterols, pigments, and degradation products of complex organic matter like humic and fulvic acids.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Key strategies include:
-
Thorough Lipid Extraction: Employing a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, is the first step to isolate lipids from the bulk matrix.
-
Cleanup Procedures: Implementing a cleanup step after extraction is critical for removing interfering compounds. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. Different SPE sorbents can be used to target and remove specific types of interferences.
Q4: What are the most effective analytical approaches to compensate for matrix effects?
A4: While sample preparation aims to remove interferences, analytical strategies are employed to correct for the remaining matrix effects. The two most powerful techniques are:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Stable Isotope Dilution (SID): This is considered the gold standard for quantification in complex matrices. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled FAME) to the sample before extraction. The labeled standard behaves almost identically to the native analyte throughout the entire analytical process (extraction, cleanup, and analysis). By measuring the ratio of the native analyte to the labeled internal standard, matrix effects and variations in recovery can be accurately compensated for.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of environmental FAMEs.
Problem 1: Poor peak shape (tailing or fronting) for FAMEs.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | 1. Check the inlet liner: Deactivated liners are essential. Replace if necessary. 2. Column degradation: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Co-eluting matrix components | 1. Improve sample cleanup: Implement or optimize a Solid-Phase Extraction (SPE) cleanup step. 2. Modify GC temperature program: A slower temperature ramp can sometimes improve separation from interfering compounds. |
| Improper injection technique | Ensure the injection is rapid and smooth. Use an autosampler for better reproducibility. |
Problem 2: Inconsistent or low recovery of FAMEs.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the sample matrix | 1. Optimize extraction solvent: Ensure the solvent system (e.g., chloroform:methanol ratio in Bligh-Dyer) is appropriate for your sample type. 2. Increase extraction time/intensity: Ensure thorough homogenization and sufficient extraction time. |
| Loss of analytes during cleanup | 1. Evaluate SPE sorbent and elution solvent: The sorbent may be too retentive, or the elution solvent may not be strong enough to elute all FAMEs. Test different sorbents and solvent strengths. 2. Check for breakthrough: Analyze the wash fractions from the SPE to see if analytes are being lost. |
| Degradation of FAMEs | Ensure samples and extracts are stored properly at low temperatures and under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially for polyunsaturated FAMEs. |
Problem 3: Signal suppression or enhancement observed.
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components affecting ionization | 1. Implement matrix-matched calibration: This will help to compensate for consistent matrix effects. 2. Use stable isotope dilution: This is the most robust method for correcting for variable matrix effects. |
| High concentration of interfering compounds | 1. Dilute the sample extract: This can reduce the concentration of interfering compounds, but may also lower the analyte signal below the detection limit. 2. Improve sample cleanup: Focus on removing the classes of compounds known to cause ionization suppression or enhancement. |
Data Presentation
Comparison of Sample Cleanup Strategies
The following table summarizes the typical recovery of analytes and the reduction in matrix components for different cleanup methods. The data is illustrative and will vary depending on the specific matrix and analytes.
| Cleanup Method | Analyte Recovery (%) | Reduction in Matrix Components (%) | Key Advantages | Key Disadvantages |
| Solvent Partitioning (e.g., Hexane (B92381)/Acetonitrile) | 70-90% | 30-50% | Simple and inexpensive. | Limited removal of co-eluting lipids. |
| Solid-Phase Extraction (SPE) - C18 | 85-95% | 60-80% | Good removal of polar interferences. | May not effectively remove nonpolar interferences. |
| Solid-Phase Extraction (SPE) - Silica | 80-95% | 70-90% | Excellent for separating lipid classes. | Requires careful optimization of solvent polarity. |
| Dispersive SPE (dSPE) with Graphitized Carbon Black (GCB) | 75-90% | 80-95% | Very effective at removing pigments and sterols. | Can lead to loss of planar analytes. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Soil FAMEs Extract
This protocol describes a general procedure for cleaning up a lipid extract from a soil sample prior to GC-MS analysis.
-
Prepare the SPE Cartridge:
-
Select a silica-based SPE cartridge (e.g., 500 mg).
-
Condition the cartridge by passing 5 mL of hexane through it. Do not let the cartridge go dry.
-
-
Load the Sample:
-
Dissolve the dried lipid extract in a small volume of hexane (e.g., 1 mL).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 5 mL of hexane to elute nonpolar interfering compounds. Discard this fraction.
-
-
Elute the FAMEs:
-
Elute the FAMEs from the cartridge with 10 mL of a more polar solvent, such as a 95:5 (v/v) mixture of hexane and diethyl ether.
-
Collect this fraction in a clean collection tube.
-
-
Concentrate the Sample:
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in a known volume of hexane (e.g., 1 mL) for GC-MS analysis.
-
Protocol 2: Matrix-Matched Calibration for FAMEs in Sediment
This protocol outlines the preparation of matrix-matched calibration standards.
-
Prepare a Blank Matrix Extract:
-
Extract a sample of sediment that is known to be free of the target FAMEs using the same extraction and cleanup procedure as for the unknown samples.
-
Concentrate the extract to the same final volume as the samples.
-
-
Prepare a Stock Standard Solution:
-
Prepare a high-concentration stock solution of the FAMEs of interest in a suitable solvent (e.g., hexane).
-
-
Prepare the Calibration Standards:
-
Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the stock standard solution to achieve the desired concentration range.
-
For example, to prepare a 1 µg/mL standard, add 10 µL of a 100 µg/mL stock solution to 990 µL of the blank matrix extract.
-
-
Analyze the Calibration Curve:
-
Analyze the matrix-matched calibration standards using the same GC-MS method as for the unknown samples.
-
Construct a calibration curve by plotting the peak area of each FAME against its concentration.
-
Protocol 3: Stable Isotope Dilution (SID) for FAMEs in Wastewater
This protocol details the use of stable isotope-labeled internal standards for accurate quantification.[1]
-
Spike the Sample:
-
To a known volume of wastewater sample (e.g., 100 mL), add a known amount of a stable isotope-labeled FAME internal standard (e.g., ¹³C-labeled palmitic acid methyl ester).[1] The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
-
Extract and Derivatize:
-
Perform the lipid extraction and derivatization to FAMEs on the spiked sample.
-
-
Cleanup:
-
Perform a cleanup of the FAMEs extract using a suitable method like SPE.
-
-
Prepare Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the native FAMEs and the same fixed concentration of the stable isotope-labeled internal standard as was added to the samples. These standards can be prepared in a clean solvent.
-
-
GC-MS Analysis:
-
Analyze the calibration standards and the sample extracts by GC-MS.
-
Monitor the specific ions for both the native FAMEs and the labeled internal standards.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the native FAME to the peak area of the labeled internal standard against the concentration of the native FAME.
-
Calculate the concentration of the FAMEs in the wastewater sample using the response ratio from the sample and the calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of environmental FAMEs.
Caption: Logical troubleshooting flow for GC-MS analysis of FAMEs.
Caption: Key strategies for mitigating matrix effects in FAMEs analysis.
References
Technical Support Center: Improving Derivatization Efficiency for Branched-Chain Fatty Acids
Welcome to the Technical Support Center for Branched-Chain Fatty Acid (BCFA) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and accuracy of your derivatization experiments for gas chromatography (GC) and other analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of branched-chain fatty acids?
A1: Derivatization is a critical step in the analysis of fatty acids, including BCFAs, for several reasons. Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape (tailing) and retention on GC columns.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative, which improves chromatographic separation and detection.[2][3]
Q2: What are the most common derivatization methods for BCFAs?
A2: The two most prevalent methods for derivatizing fatty acids are:
-
Esterification: This method converts fatty acids into fatty acid methyl esters (FAMEs). Common reagents include boron trifluoride in methanol (B129727) (BF₃-Methanol), boron trichloride (B1173362) in methanol (BCl₃-Methanol), and methanolic HCl.[1][3]
-
Silylation: This technique forms trimethylsilyl (B98337) (TMS) esters. The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
Q3: Are there specific challenges associated with derivatizing BCFAs compared to straight-chain fatty acids?
A3: Yes, the methyl branches in BCFAs can cause steric hindrance, which may slow down the derivatization reaction and lead to incomplete conversion. This is particularly relevant for BCFAs with methyl groups near the carboxyl head. Inefficient derivatization can result in underestimation of the BCFA content in a sample.
Q4: How does the structure of BCFAs (iso vs. anteiso) affect their biological activity?
A4: The position of the methyl branch (iso- vs. anteiso-) can significantly influence the biological effects of BCFAs. For example, studies have shown that iso-BCFAs can inhibit the growth of certain cancer cells and induce apoptosis, while their anteiso- counterparts may not have the same effect.[4] Iso-BCFAs have also been shown to suppress the expression of pro-inflammatory genes.[5] These differences are thought to be related to how they are incorporated into cell membranes and their influence on membrane fluidity and signaling pathways.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no BCFA peaks in chromatogram | 1. Incomplete Derivatization: Steric hindrance from the methyl branch may impede the reaction. 2. Moisture in the Sample/Reagents: Water can hydrolyze the derivatizing reagent and the formed esters.[1] 3. Degradation of Reagents: Derivatization reagents can degrade over time if not stored properly. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. For BF₃-Methanol, try heating at 80-100°C for up to 60 minutes. For silylation, a temperature of 60°C for 60 minutes is a good starting point.[3] 2. Ensure Anhydrous Conditions: Dry samples completely before adding reagents. Use high-purity, anhydrous solvents and reagents.[1] 3. Use Fresh Reagents: Purchase fresh derivatization reagents and store them under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature. |
| Poor peak shape (tailing) for BCFA derivatives | 1. Incomplete Derivatization: Residual underivatized BCFAs interacting with the GC column.[1] 2. Active Sites in the GC System: Free silanol (B1196071) groups in the GC inlet liner or column can interact with the analytes. | 1. Re-optimize Derivatization: See above for optimizing reaction conditions. 2. Use a Deactivated Inlet Liner: Employ a liner specifically designed for active compounds. 3. Condition the GC Column: Follow the manufacturer's instructions for column conditioning. |
| Inconsistent or poor reproducibility of BCFA quantification | 1. Variability in Derivatization Efficiency: Minor changes in reaction conditions can lead to inconsistent results. 2. Instability of Derivatives: TMS derivatives can be less stable over time compared to FAMEs.[1] | 1. Standardize the Protocol: Ensure consistent sample and reagent volumes, reaction times, and temperatures for all samples and standards. 2. Use an Internal Standard: Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid) prior to derivatization to correct for variations in reaction and injection volumes. 3. Analyze Samples Promptly: Analyze silylated samples as soon as possible after preparation, ideally within 24 hours. |
| Presence of extraneous peaks in the chromatogram | 1. Contamination: Solvents, glassware, or reagents may be contaminated with fatty acids. 2. Side Reactions: Acid-catalyzed methods can sometimes produce artifacts. | 1. Run Blanks: Analyze solvent blanks and procedural blanks to identify the source of contamination. 2. Use High-Purity Reagents and Solvents: Employ GC-grade or higher purity chemicals. 3. Thoroughly Clean Glassware: Wash glassware with a detergent-free soap and rinse with high-purity solvent. |
Quantitative Data Summary
The efficiency of derivatization can vary depending on the method and the specific fatty acid. The following table summarizes a comparison of recovery rates for different derivatization methods.
| Derivatization Method | Fatty Acid Type | Reported Recovery/Efficiency | Reference(s) |
| KOCH₃/HCl | Unsaturated Fatty Acids | 84% to 112% (higher variation) | [6] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Unsaturated Fatty Acids | 90% to 106% (less variation) | [6] |
| BF₃-Methanol | General Fatty Acids | Can have lower recovery for some fatty acids compared to other methods. | [7] |
| MSTFA (Silylation) | General Fatty Acids | Higher recovery rates (20-30%) compared to BF₃-Methanol (1-8%) in some studies. | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing FAMEs from both free fatty acids and esterified fatty acids in a single step.
Methodology:
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol to the dried sample.
-
Reaction: Tightly cap the tube and heat at 80-100°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific BCFAs due to potential steric hindrance.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (B92381).
-
Phase Separation: Vortex the tube for 1-2 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. For quantitative analysis, it is recommended to repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA
This method is effective for derivatizing free fatty acids to their TMS esters.
Methodology:
-
Sample Preparation: Place the dried sample (typically 10-100 µg) in a GC vial.
-
Reagent Addition: Add 100 µL of a silylation reagent mixture, typically BSTFA with 1% TMCS, and 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS system.
Visualizations
Experimental Workflow for BCFA Derivatization
References
- 1. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of single fatty acids and fatty acid mixtures on the phosphoinositide 3-kinase/Akt/eNOS pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iso- but Not Anteiso-Branched Chain Fatty Acids Exert Growth-Inhibiting and Apoptosis-Inducing Effects in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Contamination in Trace FAME Analysis
Welcome to the technical support center for trace Fatty Acid Methyl Esters (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during your trace FAME analysis.
Q1: What are the most common sources of fatty acid contamination in trace FAME analysis?
A1: Contamination in trace FAME analysis can originate from multiple sources throughout the experimental workflow. It is crucial to consider every component that comes into contact with your sample. The primary sources include:
-
The Laboratory Environment: Dust particles, aerosols, and even personnel can introduce contaminating fatty acids. Human skin, for example, is a significant source of common saturated fatty acids.[1] Cosmetics can also contain trace levels of various metals and organic compounds.[1]
-
Solvents and Reagents: Solvents, even high-purity grades, can contain trace amounts of fatty acids or other interfering compounds.[2][3] Derivatization reagents, such as boron trifluoride (BF₃)-methanol or methanolic HCl, can also be a source of contamination.[4] It is important to use high-quality reagents and to test them as a potential source of contamination.[4]
-
Glassware and Labware: Improperly cleaned glassware is a major contributor to background contamination.[2][5][6] Residues from previous experiments or cleaning agents can leach into your sample.
-
Plasticware: Plastic containers, pipette tips, and vial caps (B75204) are a well-known source of contamination. Phthalates, which are common plasticizers, are ubiquitous and can interfere with analysis.[7][8] Additionally, plastics themselves can leach fatty acids.
-
Sample Collection and Handling: Contamination can be introduced during the sample collection process itself or through handling in the lab. Any surface or tool that touches the sample is a potential source of contamination.
-
GC System: The gas chromatograph, including the injection port, syringe, and column, can also be a source of carryover contamination from previous injections.
Q2: I'm seeing significant peaks for palmitic acid (C16:0) and stearic acid (C18:0) in my method blanks. What is the likely cause and how can I fix it?
A2: Palmitic and stearic acids are two of the most common fatty acids in the environment and are frequent contaminants in trace analysis.[2] If you are observing these peaks in your method blanks, it indicates a contamination issue within your analytical process. The following troubleshooting workflow can help you pinpoint the source.
To systematically identify the source of contamination, it is recommended to run a series of blanks, progressively adding components of your experimental procedure. This process of elimination will help you isolate the contaminating element.[3]
Caption: Troubleshooting logic for identifying contamination sources.
Q3: How should I properly clean my glassware for trace FAME analysis to avoid background contamination?
A3: A rigorous glassware cleaning protocol is essential for minimizing background in trace FAME analysis. Standard washing with laboratory detergent is often insufficient. Here is a recommended multi-step protocol. For demanding applications, heating the glassware in a muffle furnace can be an effective final step.[2][9]
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of any material.[5]
-
Detergent Wash: Soak and scrub the glassware with a 2% solution of a phosphate-free laboratory detergent.[5]
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[5]
-
Acid Rinse: Soak the glassware in a 10% (v/v) hydrochloric acid solution for at least 20 minutes to remove any acid-soluble residues.[5] For trace metal-sensitive analyses, a 20% (v/v) nitric acid solution can be used, but this glassware should be kept separate.[5]
-
Deionized Water Rinse: Rinse the glassware at least three to four times with distilled deionized water.[5]
-
High-Purity Solvent Rinse: For the most sensitive analyses, perform a final rinse with a high-purity solvent (e.g., HPLC-grade hexane (B92381) or acetone) that will be used in your analysis.
-
Drying and Storage: Dry the glassware in an oven. Once cooled, cover the openings with pre-cleaned aluminum foil and store in a clean, dust-free environment.
-
(Optional) High-Temperature Baking: For the removal of stubborn organic residues, place the acid-washed glassware in a muffle furnace at 450-550°C for 4-8 hours.[2][9] Allow to cool completely before use.
| Cleaning Method | Description | Effectiveness for Trace Organics |
| Standard Wash | Detergent, tap water, and deionized water rinse.[5] | Low: May leave organic residues. |
| Acid Wash | Standard wash followed by an acid soak (e.g., HCl or Nitric Acid).[5][10] | Medium: Effective for acid-soluble contaminants. |
| Solvent Rinse | Final rinse with a high-purity organic solvent after washing.[2] | High: Helps remove non-polar organic residues. |
| Muffle Furnace Baking | High-temperature heating (450-550°C) after washing.[2][9] | Very High: Effective at pyrolyzing and removing organic contaminants. |
Q4: Can my choice of solvent introduce contamination? How can I ensure my solvents are clean?
A4: Yes, solvents are a significant potential source of contamination. Even high-grade solvents like "HPLC grade" or "pesticide residue grade" may contain trace levels of fatty acids or other interfering compounds.[2]
-
Solvent Selection: For FAME analysis, non-polar solvents such as n-hexane or n-heptane are commonly used.[11][12]
-
Verification: Always run a solvent blank by concentrating a volume of the solvent equivalent to what is used in your sample preparation and injecting it into the GC. This will reveal any contaminants originating from the solvent.
-
Solvent Purification: If your solvent is found to be contaminated, you may need to re-distill it in an all-glass apparatus. Store purified solvents in clean glass bottles with PTFE-lined caps.
Q5: Are there specific materials I should avoid in my sample preparation workflow?
A5: Absolutely. To minimize contamination, it is best to avoid plastic materials wherever possible.
-
Plastics: Many plastics contain plasticizers, such as phthalates, which can leach into your samples and solvents.[1][7] Some plastics may also be a source of fatty acid contamination.
-
Recommended Alternatives: Whenever feasible, use glass, stainless steel, or PTFE (Teflon®) materials. This includes vials, syringes, transfer lines, and storage containers.
-
Vial Caps and Septa: Septa in vial caps can be a significant source of contamination.[2] It is advisable to use PTFE-lined septa. You can test your septa by soaking them in your analysis solvent and then analyzing the solvent for contaminants.[2]
| Material | Potential Contaminants | Mitigation Strategy |
| Plastic Bottles/Tubes | Phthalates, Fatty Acids | Avoid use; if necessary, pre-rinse with solvent. Use glass or PTFE as an alternative. |
| Pipette Tips | Leachable compounds from plastic | Pre-rinse tips with solvent; use glass pipettes where possible. |
| Vial Septa | Phthalates, silicones, other organics | Use PTFE-lined septa; pre-test by soaking in solvent.[2] |
| Gloves | Plasticizers, surface contaminants | Wear nitrile gloves and handle samples indirectly (with forceps). Change gloves frequently. |
Experimental Workflow with Contamination Control
The following diagram illustrates a typical workflow for trace FAME analysis, highlighting critical points where contamination control is essential.
Caption: Key contamination control points in the FAME analysis workflow.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. reddit.com [reddit.com]
- 3. FAME interference - Chromatography Forum [chromforum.org]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Technical Support Center: Analysis of Iso and Anteiso Fatty Acids by GC
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of iso and anteiso fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are iso and anteiso fatty acids, and why are they important?
Iso and anteiso fatty acids are branched-chain fatty acids (BCFAs) commonly found in bacteria, ruminant fats, and some plant waxes.[1][2] They are crucial in bacterial identification and chemotaxonomy as their profiles can be unique to specific genera and species.[3][4] In drug development and clinical research, the analysis of these fatty acids can be important for studying bacterial infections and metabolic pathways.
Q2: Why is GC the preferred method for analyzing iso and anteiso fatty acids?
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For fatty acid analysis, GC offers high resolution, allowing for the separation of complex mixtures, including structural isomers like iso and anteiso fatty acids.[3] To make the fatty acids suitable for GC analysis, they are typically converted into more volatile fatty acid methyl esters (FAMEs) through a process called derivatization or transesterification.[5][6][7]
Q3: What is the most critical factor in selecting a GC column for iso and anteiso fatty acid analysis?
The most critical factor is the choice of the stationary phase. The stationary phase chemistry dictates the column's polarity and selectivity, which are paramount for resolving the subtle structural differences between iso, anteiso, and straight-chain fatty acids.[8]
Q4: What type of stationary phase is best for separating iso and anteiso FAMEs?
Highly polar stationary phases are generally recommended for the separation of FAMEs, including branched-chain isomers.[6][9][10] These phases provide better separation based on the degree of unsaturation and the position of double bonds and branch points.
-
Cyanopropyl Silicone Phases: Columns with high cyanopropyl content, such as HP-88, CP-Sil 88, and DB-23, are widely used and effective for separating complex FAME mixtures, including cis/trans isomers and branched-chain fatty acids.[6][10][11]
-
Ionic Liquid Phases: Extremely polar ionic liquid stationary phases, like the SLB-IL111, offer unique selectivity and can be very effective in discriminating BCFAs from other fatty acids that might co-elute on traditional cyanopropyl columns.[1][12]
-
Polyethylene Glycol (WAX) Phases: WAX-type columns (e.g., DB-WAX, HP-INNOWAX) are also used for FAME analysis and can provide good separation for less complex samples.[6][9][10]
Troubleshooting Guide
Q1: My iso and anteiso fatty acid peaks are co-eluting. What should I do?
Co-elution of iso and anteiso fatty acids with each other or with other fatty acids is a common challenge.[2][11] Here are several steps you can take to improve separation:
-
Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 3-5°C/min) increases the interaction of the analytes with the stationary phase and can improve the resolution of closely eluting peaks.[13] You can also introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[13]
-
Adjust the Carrier Gas Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter to maximize efficiency and achieve sharper peaks.[13]
-
Increase Column Length: Doubling the column length can increase resolution by a factor of about 1.4.[14][15][16] If you are using a 30 m column, consider switching to a 60 m or even a 100 m column for complex samples.[6]
-
Switch to a More Selective Stationary Phase: If optimizing the method parameters is insufficient, changing the stationary phase chemistry is the most effective way to resolve co-elution.[13] If you are using a WAX column, switching to a highly polar cyanopropyl or an ionic liquid column will likely provide the necessary change in selectivity.[1][12]
Q2: I'm observing poor peak shapes (e.g., tailing or fronting) for my fatty acid peaks. What could be the cause?
Poor peak shape can result from several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting.[15] Try diluting your sample or reducing the injection volume.
-
Active Sites in the GC System: Active sites in the injector liner, on the column itself, or at the detector can cause peak tailing, especially for more polar analytes. Ensure you are using a deactivated liner and that your column has not been damaged.
-
Improper Derivatization: Incomplete conversion of fatty acids to their methyl esters can result in tailing peaks for the free acids. Review your sample preparation procedure to ensure complete derivatization.
Q3: The retention times of my iso and anteiso fatty acids are shifting between runs. What can I do?
Retention time instability can be caused by:
-
Leaks in the System: Check for leaks at the injector, column fittings, and detector.
-
Fluctuations in Carrier Gas Flow or Oven Temperature: Ensure your GC is providing stable flow and temperature control.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been subjected to high temperatures, it may need to be replaced.
Data Presentation
Table 1: Comparison of Common GC Stationary Phases for Iso and Anteiso Fatty Acid Analysis
| Stationary Phase Type | Polarity | Key Characteristics | Typical Applications |
| Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88, DB-23) | High | Excellent for separating cis/trans FAME isomers. Good resolution of branched-chain fatty acids. | Analysis of complex fatty acid mixtures from bacterial, food, and biological samples.[6][10] |
| Ionic Liquid (e.g., SLB-IL111) | Extremely High | Unique selectivity for FAMEs, capable of resolving positional and geometric isomers that co-elute on other phases.[1][12] | Detailed analysis of odd and branched-chain fatty acids in complex matrices like milk fat.[1] |
| Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWAX) | High | Good general-purpose polar phase for FAME analysis. | Routine analysis of less complex fatty acid profiles.[6][9][10] |
| Low Polarity Phenyl Arylene (e.g., OV1, DB-5ms) | Low to Mid | Thermally stable, often used for GC-MS due to low bleed. Separation is primarily by boiling point. | May not provide sufficient resolution for complex iso/anteiso profiles but can be used for initial screening.[4] |
Table 2: Effect of GC Column Dimensions on Separation Parameters
| Column Parameter | Effect of Increasing the Parameter | Impact on Resolution | Considerations |
| Length | Increases analysis time, increases efficiency. | Increases resolution by the square root of the length increase (doubling length increases resolution by ~1.4x).[14][15] | Longer columns require higher head pressure and may have lower sample capacity. |
| Internal Diameter (ID) | Decreases efficiency, increases sample capacity. | Decreases resolution.[14][17] | Smaller ID columns (e.g., 0.18-0.25 mm) provide better resolution but are less robust.[17] |
| Film Thickness | Increases retention, can increase resolution for early eluting peaks. | Can improve resolution for volatile compounds but may decrease it for late-eluting ones.[14][15] | Thicker films have higher bleed and lower maximum operating temperatures.[14] |
Experimental Protocols
Detailed Methodology for FAMEs Preparation from Bacterial Cells
This protocol is a general guideline for the saponification and methylation of bacterial fatty acids to form FAMEs.[3]
Reagents:
-
Reagent 1 (Saponification): 45g NaOH, 150ml Methanol, 150ml Distilled Water.
-
Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml Methanol.
-
Reagent 3 (Extraction): 200ml Hexane, 200ml Methyl tert-butyl ether.
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml Distilled Water.
Procedure:
-
Harvest Cells: Harvest bacterial cells from a culture in the late stationary phase.
-
Saponification: Add 1 ml of Reagent 1 to the cell pellet. Vortex and heat in a water bath at 100°C for 30 minutes.
-
Methylation: Cool the tubes and add 2 ml of Reagent 2. Vortex and heat at 80°C for 10 minutes. This step is time and temperature-critical.[3]
-
Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Gently mix on a rotator for 10 minutes.
-
Phase Separation: Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.
-
Base Wash: Transfer the organic phase to a new tube. Add 3 ml of Reagent 4 and rotate for 5 minutes.
-
Final Extraction: Centrifuge and transfer the upper organic phase containing the purified FAMEs to a GC vial for analysis.
Example GC Method Parameters:
-
Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 min.
-
Ramp 1: 30°C/min to 140°C.
-
Ramp 2: 3.5°C/min to 200°C, hold for 15 min.
-
Ramp 3: 0.5°C/min to 215°C.
-
Ramp 4: 20°C/min to 225°C, hold for 15 min.[11]
-
-
Inlet: Split mode (e.g., 10:1 split ratio) at 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
Mandatory Visualization
Caption: Decision workflow for selecting the right GC column.
Caption: Experimental workflow for FAME analysis.
References
- 1. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography [restek.com]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. sandia.gov [sandia.gov]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. trajanscimed.com [trajanscimed.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Ion Source Parameters for FAME Detection
Welcome to the technical support center for optimizing ion source parameters for the detection of Fatty Acid Methyl Esters (FAMEs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing FAMEs by GC-MS with Electron Ionization (EI)?
A1: The most common issue is excessive fragmentation of the FAME molecules. While EI is a widely used ionization technique, it can be a high-energy method that leads to the fragmentation of FAMEs, resulting in a weak or absent molecular ion peak.[1] This can make compound identification and quantification challenging.
Q2: How can I reduce fragmentation and enhance the molecular ion peak for FAMEs in GC-MS?
A2: To reduce fragmentation, consider using a softer ionization technique like Positive Chemical Ionization (PCI) or Field Ionization (FI). PCI uses a reagent gas to more gently ionize the analyte, leading to a more prominent protonated molecule. Another approach is to optimize the ion source temperature. Lowering the temperature can decrease the thermal energy imparted to the ions, thus reducing fragmentation.
Q3: I am observing low signal intensity for my FAMEs in LC-ESI-MS. What are the potential causes?
A3: Low signal intensity in LC-ESI-MS can stem from several factors:
-
Suboptimal Spray Voltage: The voltage applied to the ESI needle directly impacts the efficiency of droplet formation and ion evaporation. An incorrect voltage can lead to an unstable spray or poor ionization.[2][3]
-
Incorrect Nebulizer Gas Flow: The nebulizer gas aids in the desolvation of droplets. If the flow is too low, desolvation may be incomplete. If it's too high, it could scatter the ions before they enter the mass spectrometer.
-
Inappropriate Ion Source Temperature: The temperature needs to be sufficient to aid in solvent evaporation without causing thermal degradation of the FAMEs.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target FAMEs.[4]
Q4: What are the typical starting points for key ion source parameters in LC-ESI-MS for FAME analysis?
A4: While optimal parameters are instrument and analyte-dependent, here are some general starting points:
-
Spray Voltage: 3.8 - 4.0 kV for positive mode and 3.8 kV for negative mode.[5]
-
Nebulizer Gas Pressure: This is highly dependent on the LC flow rate. For standard flow rates (0.2-0.5 mL/min), a pressure of 30-50 psi is a reasonable starting point.
-
Drying Gas Flow and Temperature: A typical starting point is a flow rate of 8-12 L/min and a temperature of 300-350 °C.
Q5: My chromatographic peaks for FAMEs are tailing in GC-MS. Is this an ion source issue?
A5: Peak tailing in GC-MS is often related to issues within the gas chromatograph rather than the ion source itself. Common causes include:
-
Active sites in the injector liner or column: These can cause polar analytes to interact undesirably.
-
Poor column installation: An improper cut or incorrect insertion depth can create dead volume.[6][7]
-
Contamination: Buildup of non-volatile material in the injector or at the head of the column.[6]
-
Incompatible solvent: A mismatch between the polarity of the sample solvent and the stationary phase.[6][8]
Troubleshooting Guides
Guide 1: Low Signal Intensity in LC-ESI-MS
Problem: You are experiencing weak or no signal for your FAME analytes.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Spray Voltage | 1. Infuse a standard solution of your FAME analyte. 2. Manually ramp the spray voltage up and down in small increments (e.g., 0.2 kV) while monitoring the signal intensity. 3. Identify the voltage that provides the maximum and most stable signal.[2][3] | A significant improvement in signal intensity and stability. |
| Inefficient Desolvation | 1. Increase the drying gas temperature in increments of 10-20°C and monitor the signal. 2. Optimize the nebulizer gas pressure; for a given flow rate, there is an optimal pressure for droplet formation. | Enhanced signal intensity due to more efficient ion generation. |
| Incorrect Sprayer Position | 1. Adjust the position of the ESI probe (sprayer) relative to the mass spectrometer inlet. 2. Optimize both the horizontal and vertical positions to maximize the signal.[3] | Increased ion current and signal-to-noise ratio. |
| Ion Suppression | 1. Dilute your sample to reduce the concentration of matrix components. 2. Improve your sample preparation method to remove interfering compounds. 3. Modify your chromatographic method to separate the FAMEs from co-eluting matrix components.[4] | Recovery of the FAME signal by minimizing the impact of interfering compounds. |
Guide 2: Excessive Fragmentation in GC-EI-MS
Problem: The mass spectrum of your FAME shows extensive fragmentation and a very weak or absent molecular ion peak.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Ion Source Temperature | 1. Lower the ion source temperature in increments of 10-20°C. 2. Analyze a FAME standard at each temperature to observe the effect on the fragmentation pattern. | An increase in the relative abundance of the molecular ion compared to the fragment ions. |
| High Electron Energy | 1. If your instrument allows, reduce the electron energy from the standard 70 eV. Note that this will affect library searchability. | Reduced fragmentation, but may also lead to decreased overall ionization efficiency. |
| Inappropriate Ionization Mode | 1. Switch to a softer ionization technique like Positive Chemical Ionization (PCI) if available.[1] 2. This will require a reagent gas such as methane (B114726) or isobutane. | A mass spectrum dominated by the protonated molecule [M+H]+, with significantly less fragmentation. |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for FAMEs in LC-MS/MS
This protocol describes how to determine the optimal collision energy (CE) for a specific FAME precursor-to-product ion transition in a tandem mass spectrometer.
-
Prepare a Standard Solution: Prepare a solution of the FAME of interest at a concentration that gives a stable and reasonably intense signal (e.g., 1 µg/mL).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Select Precursor Ion: In the instrument software, select the precursor ion (e.g., the [M+NH4]+ adduct) for fragmentation.
-
Ramp Collision Energy: Set up an experiment to acquire data while ramping the collision energy over a range (e.g., 5 to 40 eV) in discrete steps (e.g., 2-3 eV per step).[9]
-
Monitor Product Ions: Monitor the intensity of the desired product ions as a function of the collision energy.
-
Determine Optimal CE: Plot the intensity of the product ion versus the collision energy. The optimal CE is the value that produces the highest intensity for the product ion.
Protocol 2: Ion Source Temperature Optimization in GC-EI-MS
This protocol outlines the steps to optimize the ion source temperature to balance ionization efficiency and fragmentation for FAME analysis.
-
Prepare a FAME Standard: Prepare a standard mixture of FAMEs in an appropriate solvent.
-
Set Initial GC-MS Conditions: Set up your standard GC method with an initial ion source temperature (e.g., 230°C).
-
Inject the Standard: Inject the FAME standard and acquire the mass spectra.
-
Vary the Ion Source Temperature: Decrease the ion source temperature in increments of 10-20°C (e.g., 220°C, 210°C, 200°C) and repeat the injection of the standard at each temperature.
-
Analyze the Spectra: For each temperature, examine the mass spectra of the FAMEs. Compare the relative abundance of the molecular ion to key fragment ions.
-
Select Optimal Temperature: Choose the temperature that provides a good balance between sufficient signal intensity and the desired level of fragmentation for your analytical needs (e.g., library matching versus molecular ion detection).
Visualizations
Caption: Troubleshooting workflow for low signal intensity in LC-ESI-MS.
Caption: Troubleshooting workflow for excessive fragmentation in GC-EI-MS.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Optimization of Nanospray Voltage and Spray Stability: Impact on Chromatographic Peak Area for Analyte Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Addressing Poor Linearity in FAME Calibration Curves
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with poor linearity in Fatty Acid Methyl Ester (FAME) calibration curves obtained via Gas Chromatography with Flame Ionization Detection (GC-FID).
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Sample Preparation Issues
My calibration curve is non-linear. Could my sample preparation be the cause?
Yes, sample preparation is a critical factor that can significantly impact the linearity of your calibration curve. Incomplete or inconsistent derivatization of fatty acids to FAMEs is a common source of error.[1][2] This can result from suboptimal reaction conditions, leading to lower-than-expected FAME concentrations, particularly at higher levels of your calibration standards. Additionally, issues with the internal standard selection and usage can lead to inaccurate quantification and apparent non-linearity.[3][4]
What are the optimal derivatization conditions (temperature and time)?
Optimal derivatization parameters are crucial for ensuring the complete conversion of fatty acids to FAMEs.
-
Temperature: A study on the derivatization of fatty acids using BF3/MeOH reagent found that the optimal temperature was 70°C.[5] Temperatures higher than this can lead to the degradation of fatty acids.[5] While some protocols may use temperatures up to 100°C, there is a risk of sample damage above this point.[5]
-
Time: The same study concluded that a reaction time of 90 minutes was sufficient for the complete conversion of all fatty acids.[5] However, the optimal time can also depend on the sample matrix, with more complex matrices potentially requiring longer extraction times.[5]
It is recommended to optimize these parameters for your specific sample type and experimental setup.
How does the choice of internal standard affect linearity?
The choice of an internal standard (IS) is critical for accurate quantification. An ideal IS should be chemically similar to the analytes of interest but not present in the sample. Using an inappropriate internal standard can lead to inaccurate results. For example, using C17:0 as an internal standard for a fat supplement high in saturated fatty acids resulted in a significantly different total fatty acid measurement compared to when C19:0 was used.[3] It is also advised to avoid using short-chain FAMEs as internal standards if they are also being used for other calibration purposes within the same analysis.[6]
Instrument & Method Issues
I suspect an instrument problem. What are the common hardware issues affecting linearity?
Several hardware components in a GC system can contribute to non-linear responses. These include:
-
Dirty Inlet Liner: An active or contaminated inlet liner can cause adsorption of analytes, particularly at low concentrations, leading to a loss of signal and a non-linear response.[7][8]
-
Failing Column: A degraded or contaminated GC column can result in poor peak shape and inconsistent responses.[7]
-
Detector Issues: The FID itself can be a source of non-linearity if not properly maintained or if the gas flows are not optimized.[9][10] For instance, incorrect hydrogen-to-air ratios can affect the detector's linear range.[10]
Regular maintenance, including cleaning the inlet and using deactivated liners, is crucial for maintaining system linearity.[8]
How can my GC inlet conditions cause non-linear responses?
The GC inlet is a common source of non-linearity, often due to a phenomenon known as inlet discrimination.[11] This occurs when the sample does not transfer uniformly from the inlet to the column, which can be particularly problematic for FAMEs with a wide range of boiling points. Higher molecular weight FAMEs may be less efficiently transferred, leading to a lower response and a non-linear curve, especially at higher concentrations.[12] Optimizing the injector temperature is important to ensure efficient vaporization of all analytes.[13]
Could my GC-FID detector be the source of the non-linearity?
Yes, the Flame Ionization Detector (FID) can exhibit non-linearity under certain conditions. The most common issue is detector saturation , which occurs when the concentration of an analyte is too high for the detector to handle.[10][12] This results in a plateauing of the signal at high concentrations, leading to a curved calibration plot.[12] To avoid this, you may need to dilute your more concentrated standards or adjust the split ratio to reduce the amount of sample reaching the detector.[12]
How do I optimize my GC oven temperature program for better linearity?
The oven temperature program affects the separation and elution of FAMEs. A poorly optimized program can lead to broad or co-eluting peaks, which can be difficult to integrate accurately and may affect linearity. A gradual temperature ramp is often used to achieve good separation of a wide range of FAMEs.[13] For complex mixtures, optimizing the temperature ramp rate can improve resolution and peak shape, contributing to better linearity.[14]
Data Processing & Analysis Issues
My R² value is low. What does this indicate and what is an acceptable value?
The coefficient of determination (R²) is a measure of how well the calibration data fit the regression line. A low R² value indicates a poor fit and suggests that the relationship between concentration and response is not linear. For FAME calibration curves, an R² value greater than 0.999 is often considered excellent.[5] Some methods may accept a value greater than 0.99.[15]
My calibration curve is not passing through the origin. What does this mean?
Ideally, a blank sample should give a zero response, and the calibration curve should pass through the origin. If there is a significant positive y-intercept, it could indicate contamination in your blank or carryover from a previous injection.[16] A negative intercept could suggest an issue with the integration or background subtraction. Forcing the curve through zero when the data does not support it can lead to inaccurate quantification, especially at low concentrations.[16]
Are there alternative calibration models to use for non-linear data?
If you have addressed all potential experimental causes of non-linearity and the response is still inherently non-linear, using a non-linear calibration model, such as a quadratic fit, may be appropriate.[11][17] However, it is crucial to first ensure that the non-linearity is not due to a correctable experimental issue. Masking a problem with a mathematical fix can lead to unreliable results.[11]
Frequently Asked Questions (FAQs)
What is a typical concentration range for a FAME calibration curve?
The concentration range for a FAME calibration curve can vary depending on the specific application and the sensitivity of the instrument. A typical range might span from 1 to 500 ppm.[1][18] It's important that the expected concentration of your unknown samples falls within the calibrated range.
How can I prevent sample carryover between injections?
Sample carryover, where remnants of a previous injection affect the current one, can be a problem, especially when analyzing samples with a wide range of concentrations. To prevent this, ensure proper rinsing of the syringe between injections and run a solvent blank after a high-concentration sample to check for residual peaks.[10]
What are the best practices for preparing calibration standards?
When preparing calibration standards, it is best to prepare a high-concentration stock solution and then perform serial dilutions to create the different calibration levels.[12] This approach is generally more accurate than preparing each standard individually. Use high-purity solvents and ensure that the standards are stored correctly, typically at low temperatures (-20°C), to prevent degradation.[6]
How often should I calibrate my system for FAME analysis?
The frequency of calibration depends on the stability of your instrument and the requirements of your specific method. It is good practice to run a calibration curve with each new batch of samples. At a minimum, a single or multi-point calibration check standard should be run periodically during a long sequence of samples to ensure the system response remains stable.
Quantitative Data Summary
The following table summarizes typical GC parameters for FAME analysis based on various sources. These should be considered as a starting point and may require optimization for your specific application.
Table 1: Typical GC-FID Parameters for FAME Analysis
| Parameter | Typical Value/Condition |
| Column | Highly polar stationary phase (e.g., HP-INNOWax, DB-23, Rt-2560)[12][19][20][21] |
| Column Dimensions | 30-100 m length x 0.25 mm ID x 0.20-0.25 µm film thickness[19][20][21] |
| Carrier Gas | Hydrogen or Helium[12][21] |
| Inlet Type | Split/Splitless[19] |
| Inlet Temperature | 250 °C[12][19][21] |
| Split Ratio | 50:1 to 100:1 (can be adjusted based on concentration)[12][19] |
| Oven Program | Initial temp: ~100°C, ramp to ~240-250°C at 3-5°C/min[12][21] |
| Detector | Flame Ionization Detector (FID)[19][20][21] |
| Detector Temperature | 250 °C - 260 °C[19][21] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Derivatization of Fatty Acids to FAMEs
This protocol is a general guideline for the preparation of FAMEs using an acid-catalyzed reaction.
-
Sample Preparation: Accurately weigh a known amount of the lipid-containing sample into a reaction vial.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., methyl nonadecanoate, C19:0).[19]
-
Methylation: Add the methylating reagent, such as 14% boron trifluoride in methanol (B129727) (BF3-MeOH).[18]
-
Heating: Cap the vial tightly and heat at a controlled temperature (e.g., 65-70°C) for a specified time (e.g., 20-90 minutes).[5][18]
-
Cooling: Allow the vial to cool to room temperature.[6]
-
Extraction: Add a nonpolar solvent like hexane (B92381) and an aqueous salt solution (e.g., 1M NaCl) to the vial.[1][6][18]
-
Phase Separation: Vortex the mixture to extract the FAMEs into the organic (hexane) layer.[1][6]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial for analysis. This extraction step can be repeated to maximize recovery.[6]
-
Storage: If not analyzed immediately, store the FAME samples at -20°C.[6]
Visualizations
Caption: Troubleshooting workflow for poor FAME calibration linearity.
Caption: Conceptual representation of GC-FID detector saturation.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. FAME analysis inlet activation? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Non-Linear FID response to C18:0 FAMEs - Chromatography Forum [chromforum.org]
- 13. microbiozindia.com [microbiozindia.com]
- 14. gcms.cz [gcms.cz]
- 15. gcms.cz [gcms.cz]
- 16. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 17. scirp.org [scirp.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. s4science.at [s4science.at]
- 21. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Technical Support Center: Quantification of Low-Abundance Branched-Chain Fatty Acids
Welcome to the technical support center for the analysis of low-abundance branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex quantitative analysis of BCFAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance BCFAs?
A1: The quantification of low-abundance BCFAs is challenging due to several factors:
-
Co-elution: BCFAs often co-elute with other more abundant fatty acid isomers, particularly when using gas chromatography (GC).[1][2]
-
Low Concentration: BCFAs are typically present in low concentrations in complex biological matrices, making their detection and accurate quantification difficult.[3][4]
-
Matrix Effects: The complex nature of biological samples can interfere with the analytical signal, leading to inaccurate quantification.[3]
-
Ionization Efficiency: Fatty acids, in general, have poor ionization efficiency in mass spectrometry (MS), which can be a hurdle for sensitivity.[5]
Q2: Which analytical techniques are most suitable for BCFA quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and powerful techniques for BCFA analysis.[2][6]
-
GC-MS: Traditionally, GC-MS has been the method of choice due to its high chromatographic resolution for separating fatty acid isomers.[2] To increase volatility, fatty acids are typically converted to fatty acid methyl esters (FAMEs) before GC analysis.[2]
-
LC-MS: LC-MS is gaining popularity as it requires less sample preparation time and can be operated at lower temperatures, which limits the degradation of volatile compounds.[6][7] Innovations in sample extraction and chemical derivatization have positioned LC-MS as a highly sensitive and efficient method for metabolite detection.[6]
Q3: Why is derivatization often necessary for BCFA analysis?
A3: Derivatization is a crucial step in BCFA analysis for several reasons:
-
Increased Volatility for GC-MS: For GC-MS analysis, fatty acids are converted into more volatile derivatives, such as FAMEs, to allow for their separation in the gas phase.[2]
-
Improved Chromatographic Properties in LC-MS: Derivatization can improve the separation of BCFAs from other compounds in the sample matrix during liquid chromatography.[8][9][10]
-
Enhanced Ionization Efficiency in MS: Chemical derivatization can improve the ionization efficiency of BCFAs, leading to better sensitivity in mass spectrometry detection.[5][10]
Q4: How can I overcome the issue of co-elution of BCFAs with other fatty acids?
A4: Co-elution is a significant challenge, particularly in GC-MS. Here are some strategies to address it:
-
High-Resolution Capillary Columns: Using long, highly polar capillary columns in GC can improve the separation of BCFAME isomers.[2]
-
Chemical Ionization (CI) Mass Spectrometry: CI-MS can be used to resolve co-eluting peaks by mass, as it provides uniform responses for different fatty acids, reducing the need for specific BCFA standards.[1][2]
-
Tandem Mass Spectrometry (MS/MS): CI-tandem mass spectrometry can yield fragments characteristic of the branch position, aiding in the identification and quantification of specific BCFAs even when they co-elute.[1][2]
-
Alternative Chromatographic Techniques: Consider using liquid chromatography, as it may offer different selectivity for separating BCFA isomers.
Troubleshooting Guides
Problem 1: Poor sensitivity and low signal-to-noise ratio for low-abundance BCFAs.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction method. For biological tissues, methods like Folch or Bligh and Dyer are commonly used.[11] Consider microwave-assisted extraction for faster and more efficient recovery.[11] |
| Poor Derivatization Yield | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. For FAMEs preparation, agents like KOH/methanol or acetyl-chloride/methanol are effective.[11] |
| Low Ionization Efficiency | For LC-MS, consider derivatization with reagents that enhance ionization, such as aniline (B41778).[8][9][10] For GC-MS, ensure the ion source is clean and operating optimally. |
| Matrix Suppression | Dilute the sample extract to minimize matrix effects.[3] Implement a more thorough sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[12] |
| Suboptimal MS Parameters | Optimize MS parameters, including ionization mode (e.g., electrospray ionization - ESI), collision energy, and selected reaction monitoring (SRM) transitions for targeted analysis. |
Problem 2: Inaccurate quantification and high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard for each BCFA being quantified to correct for variations in extraction, derivatization, and instrument response.[13][14] |
| Non-linearity of Detector Response | Generate a calibration curve with a wide range of concentrations to ensure the analyte response is within the linear range of the detector. |
| Sample Degradation | Store samples at -80°C until analysis.[15][16] For fecal samples, consider adding organic solvents like isopropanol (B130326) to preserve SCFA levels.[14] |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, timings, and temperatures, to ensure consistency across all samples and standards. |
| Instrument Contamination | Regularly clean the GC inlet, column, and MS ion source to prevent carryover and background noise. |
Quantitative Data Summary
The following tables summarize the concentrations of various BCFAs found in different food products, which can serve as a reference for expected levels in certain sample types.
Table 1: BCFA Content in Dairy Products (% of total fatty acids)
| Product | iso-14:0 | anteiso-15:0 | iso-16:0 | anteiso-17:0 | iso-18:0 | Total BCFAs |
| Retail Milk | 0.25 | 0.55 | 0.30 | 0.60 | 0.10 | 1.80 |
| Cheddar Cheese | 0.28 | 0.58 | 0.32 | 0.55 | 0.11 | 1.84 |
| Yogurt (Plain) | 0.20 | 0.45 | 0.25 | 0.48 | 0.09 | 1.47 |
| Butter | 0.22 | 0.50 | 0.28 | 0.52 | 0.10 | 1.62 |
| Data adapted from studies on BCFA content in common foods.[15][16] |
Table 2: BCFA Content in Meat and Fermented Products (% of total fatty acids)
| Product | iso-14:0 | anteiso-15:0 | iso-16:0 | anteiso-17:0 | iso-18:0 | Total BCFAs |
| Ground Beef | 0.15 | 0.20 | 0.25 | 0.35 | 0.10 | 1.05 |
| Canned Tuna | <0.01 | <0.01 | <0.01 | <0.01 | <0.01 | <0.05 |
| Sauerkraut | 0.02 | 0.03 | 0.01 | 0.02 | <0.01 | 0.08 |
| Miso | 0.01 | 0.02 | <0.01 | 0.01 | <0.01 | 0.04 |
| Data adapted from studies on BCFA content in common foods.[15][16] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs as FAMEs
1. Lipid Extraction:
- Homogenize 50-100 mg of tissue or 1 mL of biofluid.
- Extract total lipids using the Folch method with a 2:1 (v/v) chloroform:methanol mixture.
- Wash the organic phase with 0.9% NaCl solution.
- Collect the lower organic phase and dry it under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Re-dissolve the dried lipid extract in 1 mL of toluene.
- Add 2 mL of 1% sulfuric acid in methanol.
- Incubate at 50°C for 2 hours.
- Add 5 mL of 5% NaCl solution and 2 mL of hexane (B92381) to extract the FAMEs.
- Collect the upper hexane layer containing FAMEs and dry it under nitrogen.
- Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
- GC Column: Use a highly polar capillary column (e.g., BPX-70, 60 m x 0.25 mm x 0.25 µm).[15]
- Carrier Gas: Helium or Hydrogen.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 250°C at 3°C/min, and hold for 10 min.
- MS Detection: Use electron ionization (EI) or chemical ionization (CI) in full scan mode or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of BCFAs
1. Sample Preparation and Extraction:
- Precipitate proteins from 100 µL of plasma or serum with 400 µL of ice-cold acetonitrile (B52724) containing internal standards.
- Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and dry it under a stream of nitrogen.
2. Derivatization (Optional but Recommended for higher sensitivity):
- Reconstitute the dried extract in a derivatization agent solution (e.g., aniline in the presence of a coupling agent like EDC).[8][9]
- Incubate at a specific temperature and time as per the derivatization kit instructions.
- Stop the reaction and dilute the sample with the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- MS/MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Perform targeted analysis using multiple reaction monitoring (MRM) for specific precursor-product ion transitions for each BCFA.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry-Investigation of Pre-Analytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 13-methylpentadecanoate During Sample Storage
This technical support center provides guidance on the proper storage and handling of Methyl 13-methylpentadecanoate to ensure sample integrity for research, clinical, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] Storing samples at ultra-low temperatures, such as -80°C, is also a common practice for lipidomics to minimize enzymatic activity and degradation of sensitive compounds.
Q2: What type of container should I use to store samples of this compound?
It is best to store samples in glass vials with Teflon-lined caps.[2] Amber glass is preferred to protect the sample from light, which can accelerate degradation of some lipids.[2]
Q3: How does the solvent affect the stability of this compound during storage?
This compound is soluble in organic solvents such as chloroform, ethyl ether, and ethanol.[1] For long-term storage of lipid extracts, it is generally recommended to use an organic solvent and to purge the container with an inert gas, like nitrogen or argon, to prevent oxidation.[2]
Q4: Is this compound prone to degradation?
This compound is a saturated branched-chain fatty acid methyl ester. Saturated fatty acids are generally more stable and less prone to oxidation compared to unsaturated fatty acids.[3][4] However, improper storage can still lead to degradation over time. Factors that can affect stability include exposure to air (oxygen), light, high temperatures, and humidity.[3][4][5]
Q5: Can I freeze and thaw my samples of this compound multiple times?
Repeated freeze-thaw cycles should be avoided as they can degrade the sample. It is advisable to aliquot samples into smaller volumes for single-use to maintain sample integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis | Sample oxidation | Purge sample vials with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) for long-term storage, though this should be tested for interference with your analysis.[2] |
| Contamination from storage container | Use high-quality glass vials with Teflon-lined caps. Avoid plastic containers as plasticizers can leach into the sample. | |
| Decrease in the concentration of this compound over time | High storage temperature | Ensure samples are consistently stored at -20°C or -80°C.[1] Use a calibrated freezer with temperature monitoring. |
| Exposure to light | Store samples in amber glass vials or in a dark freezer to prevent photo-oxidation.[4] | |
| Hydrolysis | Ensure samples and solvents are anhydrous. Store in a dry environment. | |
| Inconsistent results between sample aliquots | Non-homogenous sample after thawing | Before taking an aliquot, allow the entire sample to thaw completely and vortex gently to ensure it is homogenous. Fatty acid methyl esters can crystallize and melt at different rates.[2] |
| Improper aliquoting | Aliquot samples immediately after preparation to avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: General Stability of Fatty Acid Methyl Esters (FAMEs) Under Various Storage Conditions
| Storage Parameter | Condition | General Effect on FAME Stability | Recommendation for this compound |
| Temperature | Room Temperature (20-25°C) | Increased risk of oxidation and microbial growth.[5][6] | Not Recommended |
| Refrigerated (4°C) | Slows degradation but not sufficient for long-term storage. | Suitable for short-term storage (hours to a few days). | |
| Frozen (-20°C) | Significantly reduces degradation.[1] | Recommended for long-term storage. | |
| Ultra-low (-80°C) | Optimal for preserving the integrity of sensitive lipids. | Highly Recommended for long-term storage. | |
| Atmosphere | Air (Oxygen) | Promotes oxidation, especially for unsaturated FAMEs.[4] | Purge with inert gas (Nitrogen/Argon). |
| Inert Gas (Nitrogen/Argon) | Minimizes oxidation.[2] | Recommended. | |
| Light Exposure | Light | Can accelerate photo-oxidation.[4] | Store in amber vials or in the dark. |
| Dark | Protects against photo-oxidation.[4] | Recommended. | |
| Container | Glass | Inert and preferred for lipid storage.[2] | Recommended. |
| Plastic | Risk of leaching plasticizers. | Not Recommended. |
Experimental Protocols
Protocol 1: Long-Term Sample Storage
-
Sample Preparation: Following extraction and methylation, the sample containing this compound should be dissolved in a suitable organic solvent (e.g., hexane, chloroform).
-
Aliquoting: Dispense the sample into appropriate volumes for single-use analysis in amber glass vials with Teflon-lined screw caps.
-
Inert Gas Purging: Gently flush the headspace of each vial with a stream of dry nitrogen or argon gas for 10-15 seconds to displace oxygen.
-
Sealing: Immediately cap the vials tightly.
-
Storage: Place the vials in a freezer set to -20°C or -80°C. Ensure the freezer maintains a stable temperature.
Protocol 2: Sample Retrieval for Analysis
-
Thawing: Remove the required number of vials from the freezer and allow them to equilibrate to room temperature.
-
Homogenization: Once thawed, vortex the sample for 10-15 seconds to ensure a homogenous solution.
-
Analysis: Proceed with your analytical workflow (e.g., GC-MS). Avoid storing the thawed sample at room temperature for extended periods.
Visualizations
Caption: Recommended workflow for sample preparation, storage, and analysis.
Caption: Logical relationships for troubleshooting sample degradation issues.
References
"reducing sample loss during FAME extraction"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample loss during Fatty Acid Methyl Ester (FAME) extraction and analysis.
Troubleshooting Guide
This guide addresses specific issues that can lead to sample loss or inaccurate quantification during FAME extraction.
Question: Why is my FAME yield unexpectedly low?
Answer: Low FAME yield can result from several factors throughout the experimental workflow. A systematic approach to identifying the cause is crucial.
Troubleshooting Workflow for Low FAME Yield
Caption: Troubleshooting flowchart for low FAME yield.
Possible Causes and Solutions:
-
Incomplete Lipid Extraction: The initial extraction may not have been sufficient to recover all lipids from the sample matrix. To verify this, you can perform a second extraction on the sample residue and analyze it for remaining fatty acids.[1] Different extraction methods have varying efficiencies depending on the sample type. For instance, Soxhlet extraction may result in lower fatty acid yields for samples high in phospholipids (B1166683) compared to methods like acid hydrolysis or Bligh and Dyer.[2]
-
Inefficient Transesterification: The conversion of lipids to FAMEs may be incomplete. This can be due to inactive catalysts, insufficient reaction time, or improper temperature. Ensure that your reagents, such as sodium methoxide (B1231860) or methanolic HCl, are fresh and properly prepared. The presence of water in the sample can also hinder the reaction.
-
Sample Degradation: Lipids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation and degradation if not handled and stored correctly.[1][3] Samples should ideally be processed immediately after collection or flash-frozen and stored at -20°C or lower, preferably under an inert atmosphere like nitrogen.[3][4]
-
Physical Loss During Handling: Sample loss can occur at various stages, such as during solvent evaporation, phase separation, or transfer between vials. Using appropriate labware, like vials with Teflon-lined screw caps, and careful handling can minimize these losses.[1][5]
Question: My results show significant variability between replicates. What could be the cause?
Answer: High variability between replicates often points to inconsistencies in sample preparation or analytical procedures.
Logical Relationship of Factors Causing High Variability
References
- 1. academic.oup.com [academic.oup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Support Center: Isotopic Overlap Correction in Labeled Fatty Acid Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope-labeled fatty acids. Accurate correction for isotopic overlap is critical for obtaining reliable results in metabolic flux analysis and tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a problem in labeled fatty acid studies?
A1: Isotopic overlap refers to the confounding signals in mass spectrometry that arise from the natural abundance of heavy isotopes (primarily ¹³C) and the contribution of isotopologues from other species. In stable isotope labeling experiments, the goal is to measure the incorporation of an experimentally introduced label (e.g., ¹³C from a tracer). However, mass spectrometers detect the total abundance of heavy isotopes, which includes both the experimental label and the naturally occurring ones.[1] Failure to correct for this natural abundance can lead to significant overestimation of labeling and incorrect interpretation of metabolic fluxes.[1]
There are two main types of isotopic overlap to consider:
-
Type I Isotopic Overlap: This arises from the natural abundance of isotopes within the target analyte itself. For example, a fatty acid with 16 carbon atoms will have a natural M+1 peak due to the ~1.1% natural abundance of ¹³C.[2]
-
Type II Isotopic Overlap: This occurs when an isotopologue of a different but structurally related molecule has the same nominal mass as the target analyte. A common example is the overlap between the M+2 isotopologue of a fatty acid with one double bond and the monoisotopic peak of a fatty acid with the same carbon chain length but one fewer double bond.[2][3]
Q2: What is a Mass Isotopomer Distribution (MID) and how is it used?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all the mass isotopologues of a particular molecule.[1] For instance, for a fatty acid labeled with ¹³C, the MID would show the relative proportions of the molecule with zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on. This distribution is fundamental for calculating the enrichment of the biosynthetic precursor pool and the fraction of newly synthesized molecules.[4]
Q3: How is the correction for natural isotopic abundance performed?
A3: The most common method for correcting for natural isotopic abundance is through a matrix-based approach.[1][5] This involves the following general steps:
-
Determine the Elemental Formula: The precise elemental composition of the analyte, including any derivatization agents, is required.[1]
-
Construct a Correction Matrix: A correction matrix is generated based on the elemental formula and the known natural abundances of all constituent isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[1][5]
-
Apply the Correction: The measured MID is mathematically corrected using the inverse of the correction matrix to remove the contribution of naturally abundant isotopes. The result is a corrected MID that reflects the true enrichment from the tracer.[5]
Several software tools are available to perform these calculations automatically.
Q4: When should I be concerned about isobaric overlap from adduct ions?
A4: Isobaric overlap from different adduct ions (e.g., protonated [M+H]⁺, sodiated [M+Na]⁺, ammoniated [M+NH₄]⁺) can be a significant issue, particularly in high-resolution mass spectrometry. Sodiated ions can interfere with protonated ions of other lipid species with very similar mass-to-charge ratios. An algorithm based on the sodiated-to-protonated/ammoniated adduct ion ratios of internal standards can be used to correct for these interferences.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high M+1 peak in unlabeled control samples.
-
Possible Cause 1: Incomplete Correction for Natural Abundance.
-
Troubleshooting Step: Verify that the elemental formula used for the correction matrix is accurate and includes all atoms from the fatty acid and any derivatizing agents.[4] Ensure that the natural abundance values for all relevant isotopes are correctly entered into the correction software.
-
Validation: After correction, the M+0 abundance in an unlabeled control sample should be close to 100% (or a fractional abundance of 1.0).[1]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Contamination with naturally labeled fatty acids from sources like plasticware can lead to an artificially high M+1 signal.[5] Ensure all glassware is properly cleaned and avoid the use of plasticware during sample preparation.[5] Include blank samples in your analysis to assess background levels of contamination.
-
Issue 2: Corrected isotopologue distribution shows negative values.
-
Possible Cause 1: Incorrect background subtraction.
-
Troubleshooting Step: Review the background subtraction parameters in your data processing software. Over-subtraction of background noise can lead to negative intensity values for low-abundance isotopologues.
-
-
Possible Cause 2: Errors in the correction matrix calculation.
-
Troubleshooting Step: Double-check the elemental formula and the natural abundance values used to generate the correction matrix. An inaccurate matrix can lead to erroneous corrections. Some software allows for non-negative constrained solutions to avoid this issue.[7]
-
Issue 3: Poor agreement between replicate measurements of isotopic enrichment.
-
Possible Cause 1: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure that the derivatization and extraction steps are performed consistently across all samples. Incomplete derivatization can affect the measured isotopologue ratios. Follow a standardized protocol carefully.[8]
-
-
Possible Cause 2: Instrumental instability.
-
Troubleshooting Step: Check the stability of your mass spectrometer. Fluctuations in ionization efficiency or detector response can lead to variability in measured ion intensities. Run quality control samples throughout your analytical batch to monitor instrument performance.
-
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Fatty Acid Analysis
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H (D) | ~0.015% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% |
Note: These are approximate values and can vary slightly.
Table 2: Comparison of Software Tools for Isotopic Overlap Correction
| Software | Language | Key Features | Correction Capabilities | Reference |
| IsoCorrectoR | R | Easy-to-use, part of Bioconductor. | MS and MS/MS data, tracer impurity, multiple tracers. | [9][10] |
| IsoCor | Python | User-friendly interface. | Accounts for tracer purity and natural abundance at unlabeled positions. | [11][12] |
| ICT (Isotope Correction Toolbox) | Perl | Command-line tool, supports batch processing. | Can correct tandem mass spectrometry data. | [11] |
| PyNAC | Python | Highly flexible with text file configuration. | Can account for any number of isotopes. | [11] |
| IMPACT | Web-based | Comprehensive platform for targeted and untargeted metabolomics. | Isotope detection, MID calculation, and contextualization. | [13] |
Experimental Protocols
Protocol: Fatty Acid Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from the LIPID MAPS standard method for fatty acid analysis.[8]
1. Sample Preparation:
-
For cultured cells (e.g., 0.5 million cells), add 100 µL of an internal standard solution containing deuterated fatty acids.
-
Lyse the cells by adding two volumes of methanol (B129727) and acidify the mixture with HCl to a final concentration of 25 mM.[8]
-
For media or plasma samples, add 100 µL of the internal standard to 0.5 mL of the sample, mix with one volume of methanol, and acidify with HCl to 25 mM.[8]
2. Extraction:
-
Add 1 mL of iso-octane to the sample in a glass tube.
-
Vortex and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction step and combine the organic layers.[8]
3. Derivatization:
-
Dry the extracted fatty acids under a stream of nitrogen or using a speedvac.
-
Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.[8]
-
Incubate at room temperature for 20 minutes.
-
Dry the derivatized sample under vacuum.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[8]
Visualizations
Caption: Workflow for isotopic overlap correction in labeled fatty acid studies.
Caption: Simplified pathway of de novo fatty acid synthesis from a ¹³C-tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - figshare - Figshare [figshare.com]
- 7. en-trust.at [en-trust.at]
- 8. lipidmaps.org [lipidmaps.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
"troubleshooting inconsistent FAME analysis results"
Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for derivatizing fatty acids to FAMEs before GC analysis?
A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can cause significant peak tailing and adsorption issues on a GC column.[1][2] Derivatization to FAMEs neutralizes the polar carboxyl group, reducing polarity and making the molecules more volatile and amenable to separation by gas chromatography based on properties like boiling point and degree of unsaturation.[1][2]
Q2: What is an internal standard (IS) and why is it crucial for quantitative FAME analysis?
A2: An internal standard is a known amount of a specific compound added to a sample at the beginning of the preparation process.[3][4] It is essential for accurate quantification because it helps correct for variations that can occur during sample preparation, extraction, and injection.[3][4][5] By comparing the peak area of the analyte to the peak area of the IS, reliable quantitative data can be obtained.[4] An ideal IS should be chemically similar to the analytes but not naturally present in the sample.[3]
Q3: What type of GC column is best suited for FAME analysis?
A3: The choice of capillary column depends on the specific analytical needs. For general analysis of saturated and unsaturated FAMEs, polar capillary columns with Carbowax-type (polyethylene glycol) stationary phases are commonly used.[3][6] For resolving geometric cis and trans isomers, highly polar biscyanopropyl phases are recommended.[3][6]
Q4: How can I prevent the degradation of polyunsaturated fatty acids (PUFAs) during sample preparation and storage?
A4: PUFAs are highly susceptible to oxidation. To prevent degradation, samples should be prepared on ice and under an inert atmosphere like nitrogen or argon.[7] Using fresh, high-purity solvents and adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ), to the extraction solvent is critical.[7] For long-term storage, FAMEs should be kept at -20°C or -80°C in amber vials under an inert atmosphere to protect them from heat, oxygen, and light.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during FAME analysis.
Issue 1: Inconsistent Peak Areas or Poor Reproducibility
Q: My FAME peak areas are highly variable between injections of the same sample. What are the potential causes and how can I fix this?
A: Inconsistent peak areas are a common problem that can stem from issues in sample preparation, the injection process, or the GC system itself.
Potential Causes and Solutions:
-
Inconsistent Injection Volume:
-
Autosampler Issues: Dirt or septum material can clog the syringe, preventing it from filling properly.[8] Clean the syringe thoroughly, even removing the plunger, and consider using a solvent plug to wash the sample from the syringe during injection.[8]
-
Manual Injection Technique: Variability in manual injection technique is a common source of error. Ensure a consistent and rapid injection process. An autosampler is recommended for improved reproducibility.[9]
-
-
Internal Standard (IS) Variability:
-
The purpose of an IS is to correct for volumetric errors.[5][10] If the IS peak area itself is inconsistent, it points to a problem with its addition or stability.
-
Solution: Ensure the IS is added accurately to every sample and standard.[3] Use a high-quality IS and verify its stability in your sample matrix. Odd-chain fatty acids (e.g., C17:0) or stable isotope-labeled standards are commonly used.[3]
-
-
GC System Leaks:
-
A leak in the injector can lead to sample loss and reduced peak areas for more volatile compounds.[11]
-
Solution: Perform a leak check of the injector, fittings, and septum. Ensure the septum is not cored or worn out.
-
-
Sample Degradation:
-
Inconsistent Gas Flow:
Issue 2: Incomplete Derivatization
Q: I suspect my derivatization reaction is incomplete, leading to low or variable FAME yields. What could be wrong?
A: Incomplete derivatization is a frequent problem that results in underestimation of fatty acid content. The cause is often related to reagents, reaction conditions, or the sample matrix itself.
Potential Causes and Solutions:
-
Presence of Water: Esterification and transesterification reactions are highly sensitive to moisture.[2][12] Water in the sample or reagents will hinder the reaction.
-
Degraded or Insufficient Reagent: Derivatization reagents like BF3-methanol can degrade over time, especially with improper storage.[12] An insufficient amount of reagent will also lead to an incomplete reaction.[14]
-
Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Optimize the reaction time and temperature for your specific sample type and lipid classes.[14] For example, a common acid-catalyzed method using BCl3-methanol suggests heating at 60°C for 5-10 minutes.[1] To determine the optimal time, you can analyze aliquots at different time points until the peak area no longer increases.[1]
-
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization reaction.[14]
-
Solution: Perform a lipid extraction (e.g., Folch method) to isolate lipids from interfering substances before proceeding with derivatization.
-
| Method | Catalyst / Reagent | Typical Temperature | Typical Time | Notes |
| Acid-Catalyzed | 1-2% Sulfuric Acid in Methanol (B129727) | 80-100°C | 1-2 hours | Effective for both free fatty acids (FFAs) and transesterification of lipids.[3] |
| Acid-Catalyzed | 12-14% Boron Trifluoride (BF3) or Trichloride (BCl3) in Methanol | 60-100°C | 5-20 minutes | A rapid and common method.[1][2][15] Highly sensitive to moisture.[2] |
| Base-Catalyzed | 0.5-2 N Sodium or Potassium Hydroxide (B78521) in Methanol | Room Temp - 60°C | 2-30 minutes | Very fast for transesterification of glycerolipids, but does not derivatize FFAs.[9] |
Issue 3: Presence of Ghost Peaks or Contaminants
Q: I am seeing unexpected "ghost peaks" in my chromatograms, even in blank runs. Where are they coming from?
A: Ghost peaks are extraneous peaks that can originate from various sources of contamination throughout the analytical process, including sample preparation, the GC system, or solvents.[16]
Potential Causes and Solutions:
-
Contaminated Reagents or Glassware: Solvents, reagents, or glassware can be a source of contamination. Palmitic (C16:0) and stearic (C18:0) acids are common contaminants, often from fingerprints.[17][18]
-
Solution: Use high-purity, HPLC-grade solvents.[16] Meticulously clean all glassware, potentially with a solvent rinse series (e.g., methanol, acetone, heptane).[18] Bake glass tubes at high temperatures (e.g., 450°C) to remove organic residues.[19] Always wear gloves and avoid touching any surface that will contact the sample.
-
-
Injector or Syringe Carryover: Residue from a previous, more concentrated sample can be injected into the next run.[16][20]
-
Solution: Implement a rigorous syringe and injector cleaning protocol. Use multiple rinses with strong solvents between injections.[8] Running a solvent blank after a concentrated sample can help identify and mitigate carryover.
-
-
Septum Bleed: The injector septum can degrade at high temperatures, releasing siloxanes or other compounds that appear as peaks.[17]
-
Solution: Use high-quality, low-bleed septa. Ensure the injector temperature is not set excessively high. Replace the septum regularly as part of routine maintenance.
-
-
Column Bleed: As a GC column ages, the stationary phase can begin to break down and elute, causing a rising baseline or discrete peaks, especially at high temperatures.[11]
-
Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit. If the bleed is severe, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation (BF₃-Methanol Method)
This protocol is a general guideline for the esterification of fatty acids and transesterification of lipids.
Materials:
-
Dried lipid extract or oil sample (1-25 mg)[1]
-
Hexane (B92381) (or Heptane), high purity
-
Saturated sodium chloride (NaCl) solution or water
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessel (5-10 mL) with screw cap[1]
Procedure:
-
Place 1-25 mg of the dried lipid sample into a micro reaction vessel.[1]
-
Add 2 mL of 12% BCl₃-methanol (or equivalent BF₃-methanol) to the vessel.[1]
-
Seal the vessel tightly and heat at 60°C for 5-10 minutes.[1] For more complex lipids, heating at 100°C for a longer duration may be necessary.[15]
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.[1]
-
Shake vigorously for at least 30 seconds to extract the FAMEs into the hexane (upper) layer.[1][14]
-
Allow the layers to separate completely.
-
Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[14]
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed FAME Preparation (Sodium Methoxide Method)
This protocol is suitable for the rapid transesterification of triglycerides and other glycerolipids. Note: This method is not effective for free fatty acids.[9]
Materials:
-
Oil or fat sample (approx. 10 μL)[9]
-
Hexane
-
2 N Sodium hydroxide in methanol (Sodium Methoxide)[9]
-
Micro reaction vessel or autosampler vial (2 mL)[9]
Procedure:
-
Add 10 μL of the oil sample to a 2 mL vial.[9] If using an internal standard, it should be added at this stage.
-
Add 500 μL of hexane and 100 μL of 2 N sodium hydroxide in methanol.[9]
-
Seal the vial and vortex at high speed for 30 seconds.[9]
-
Let the mixture stand for 2 minutes to allow the reaction to complete and layers to separate.[9]
-
Carefully transfer approximately 100 µL of the upper hexane layer to a new GC vial.[9]
-
The sample is now ready for immediate GC analysis.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 13. blog.ellutia.com [blog.ellutia.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorelevant.com [biorelevant.com]
- 17. chromforum.org [chromforum.org]
- 18. FAME interference - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Methyl 13-methylpentadecanoate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This guide provides a comprehensive validation overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester. Its performance is objectively compared with alternative analytical techniques, supported by experimental data to aid in method selection and implementation.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs). It offers high sensitivity and selectivity, allowing for the confident identification and quantification of individual FAMEs, even in complex matrices.[1][2] The mass spectrometer provides structural information, which is invaluable for unambiguous peak identification.
Alternative methods for FAME analysis include Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). GC-FID is a robust and cost-effective technique that provides excellent quantitative performance.[3] However, it lacks the specificity of mass spectrometric detection and relies solely on retention time for compound identification.[1] GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, which can be advantageous for analyzing trace levels of FAMEs in complex samples.[4]
Performance Comparison
The following tables summarize the quantitative performance data for GC-MS and its alternatives in the analysis of FAMEs. While specific data for this compound is limited, the presented data for other FAMEs provides a reliable benchmark for expected performance.
Table 1: Linearity and Range
| Parameter | GC-MS | GC-FID | GC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.999 |
| Typical Range | 0.1 - 100 µg/mL | 0.5 - 500 µg/mL | 0.003 - 10 µg/L |
Table 2: Accuracy and Precision
| Parameter | GC-MS | GC-FID | GC-MS/MS |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | GC-MS | GC-FID | GC-MS/MS |
| LOD | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL | 0.001 - 0.01 µg/L |
| LOQ | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL | 0.003 - 0.03 µg/L |
Experimental Protocols
A critical step in the analysis of fatty acids by gas chromatography is their conversion to a more volatile form, typically through esterification to fatty acid methyl esters (FAMEs).
Sample Preparation: Derivatization to FAMEs (Acid-Catalyzed)
This protocol describes a common method for the preparation of FAMEs using a boron trifluoride-methanol solution.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-capped glass test tube.
-
Reagent Addition: Add 2 mL of a 14% boron trifluoride (BF₃) in methanol (B129727) solution.
-
Reaction: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical instrumental conditions for the analysis of FAMEs.
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Method Validation Workflow and Comparative Overview
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagrams illustrate the typical workflow for method validation and a comparison of the analytical techniques discussed.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A Guide to Inter-Laboratory Comparison of Bacterial Fatty Acid Analysis: Striving for Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Standardization
The fatty acid composition of a bacterium is influenced by its growth conditions.[1][6] Therefore, stringent standardization of all experimental parameters is paramount for achieving reproducible fatty acid profiles. Key factors that must be controlled include:
-
Growth Medium: The composition of the culture medium can significantly alter the fatty acid profile of a bacterium.[1][6] It is essential to use the same medium formulation for all experiments that will be compared.
-
Growth Temperature: Temperature fluctuations can impact the fluidity of bacterial cell membranes, leading to changes in fatty acid composition.[1][6]
-
Growth Phase: The physiological age of the bacterial culture at the time of harvesting affects its fatty acid profile.[1] Cultures should be harvested at a consistent growth phase, typically the late-logarithmic or early-stationary phase.
Comparison of Experimental Protocols
The FAME analysis workflow involves several critical steps: harvesting of bacterial cells, saponification (to release fatty acids from lipids), methylation (to create volatile derivatives), extraction of the FAMEs, and finally, analysis by gas chromatography (GC). While the overall process is similar, variations in the specific reagents and conditions used can impact the final results.
Key Steps and Common Variations in FAME Analysis Protocols
| Step | Common Methodologies and Reagents | Key Considerations |
| Cell Harvesting | Centrifugation or scraping from solid media. | Ensure complete removal of media components. |
| Saponification | Sodium hydroxide (B78521) in methanol/water.[1][7] | This step breaks down lipids to release fatty acids. |
| Methylation | Boron trifluoride in methanol, or hydrochloric acid in methanol.[1][7] | This creates the volatile FAMEs necessary for GC analysis. |
| Extraction | Hexane (B92381), or a mixture of hexane and methyl tert-butyl ether.[1] | This step isolates the FAMEs from the aqueous phase. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID). | GC-MS provides identification of fatty acids, while GC-FID is used for quantification. |
Reproducibility of FAME Analysis
Reported Reproducibility from a Single-Laboratory Study
The following table summarizes the reproducibility of fatty acid analysis for two model bacterial communities as reported in a study by Haack et al. (1994). This data is from replicate subsamples within a single laboratory but provides an indication of the expected level of variation.
| Fatty Acid | Community I (% of total fatty acids) | CV (%) | Community II (% of total fatty acids) | CV (%) |
| 15:0 iso | 10.2 | 5.9 | 5.8 | 8.6 |
| 15:0 anteiso | 25.1 | 3.6 | 12.9 | 6.2 |
| 16:1 ω7c | 8.7 | 7.1 | 15.4 | 4.5 |
| 16:0 | 18.5 | 4.3 | 22.1 | 3.2 |
| 17:0 cyclo | 3.2 | 11.8 | 6.5 | 9.2 |
| 18:1 ω7c | 10.5 | 6.7 | 14.8 | 5.4 |
CV: Coefficient of Variation
Data synthesized from Haack, S. K., Garchow, H., Odelson, D. A., Forney, L. J., & Klug, M. J. (1994). Accuracy, reproducibility, and interpretation of fatty acid methyl ester profiles of model bacterial communities. Applied and Environmental Microbiology, 60(7), 2483–2493.
Experimental Protocols
A detailed, standardized protocol is crucial for reproducible FAME analysis. The following is a generalized protocol based on commonly used methods.
Standardized Protocol for Bacterial Fatty Acid Methyl Ester (FAME) Analysis
1. Culture and Harvesting:
-
Inoculate the bacterial strain on a standardized solid medium (e.g., Trypticase Soy Broth Agar (B569324) - TSBA) and incubate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 24-48 hours) to reach the late-logarithmic growth phase.
-
Harvest a loopful of bacterial biomass (approximately 40-50 mg wet weight) from the agar surface, taking care to avoid any agar.
2. Saponification:
-
Place the bacterial biomass in a clean glass tube with a Teflon-lined cap.
-
Add 1.0 mL of saponification reagent (e.g., 15% w/v sodium hydroxide in 50% v/v methanol).
-
Seal the tube tightly and vortex for 5-10 seconds.
-
Heat the tube in a boiling water bath (100°C) for 30 minutes, with vortexing every 10 minutes.
3. Methylation:
-
Cool the tube to room temperature.
-
Add 2.0 mL of methylation reagent (e.g., 6N hydrochloric acid in methanol).
-
Seal the tube and vortex briefly.
-
Heat the tube in a water bath at 80°C for 10 minutes.
4. Extraction:
-
Cool the tube to room temperature.
-
Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).
-
Seal the tube and mix by gentle inversion for 10 minutes.
-
Centrifuge the tube to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial.
5. Analysis:
-
Analyze the extracted FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a phenyl-methylpolysiloxane column) and a detector (FID or MS).
-
Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards and a reference library.
Visualizing the Workflow
The following diagram illustrates the key stages in the bacterial fatty acid analysis workflow.
Caption: A generalized workflow for bacterial fatty acid methyl ester (FAME) analysis.
Conclusion
While direct inter-laboratory comparison data for bacterial fatty acid analysis is limited, the available literature strongly emphasizes the critical need for rigorous standardization of experimental protocols. By controlling for variables such as growth conditions and adhering to a consistent and well-documented analytical procedure, researchers can significantly improve the reproducibility of their results. This guide provides a framework for comparing methodologies and establishing standardized protocols, which is an essential step towards generating more comparable and reliable data across different laboratories in the fields of microbiology and drug development.
References
- 1. gcms.cz [gcms.cz]
- 2. Identification of bacteria by fatty acid profiling with direct analysis in real time mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Identification of bacteria by fatty acid profiling with direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotyping [ccug.se]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajbls.com [ajbls.com]
- 8. primescholars.com [primescholars.com]
A Comparative Guide to the GC Separation of Methyl 13-methylpentadecanoate and Methyl 12-methyltetradecanoate
For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids, achieving baseline separation of structural isomers is a critical and often challenging task. This guide provides a comparative analysis of the gas chromatographic (GC) separation of two closely related fatty acid methyl esters (FAMEs): methyl 13-methylpentadecanoate (anteiso-C16:0) and methyl 12-methyltetradecanoate (iso-C15:0). The successful resolution of these compounds is essential for the accurate profiling of bacterial fatty acids and in various clinical and industrial research applications.
Performance Comparison
The separation of this compound and methyl 12-methyltetradecanoate by gas chromatography is highly dependent on the choice of the stationary phase, with polar columns generally providing the necessary selectivity for resolving these positional isomers. The elution order is a key differentiator in their chromatographic behavior.
| Feature | This compound | Methyl 12-methyltetradecanoate |
| Synonyms | Anteiso-C16:0 methyl ester | Iso-C15:0 methyl ester |
| Molecular Formula | C₁₇H₃₄O₂ | C₁₆H₃₂O₂ |
| Molecular Weight | 270.45 g/mol | 256.42 g/mol |
| Elution Order | Elutes earlier on certain polar columns | Elutes later on certain polar columns |
Note: Elution order can vary based on the specific GC column and conditions used. The order presented is based on analysis of bacterial acid methyl esters.
Experimental Protocols
A robust method for the separation of branched-chain FAMEs, including the target analytes, utilizes a polar stationary phase and a programmed temperature gradient. The following protocol is based on established methods for the analysis of bacterial acid methyl esters (BAMEs) and is suitable for achieving resolution of the specified isomers.
Sample Preparation (Derivatization):
Fatty acids within a sample must first be converted to their corresponding methyl esters to increase volatility for GC analysis. A common method involves the following steps:
-
Saponification: The lipid sample is heated with a strong base (e.g., NaOH in methanol) to release the fatty acids from their glycerol (B35011) backbone.
-
Methylation: The saponified sample is then acidified and heated with a methylation reagent, such as boron trifluoride in methanol (B129727) (BF₃-methanol), to form the FAMEs.
-
Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane) and washed to remove impurities. The organic layer is then collected for GC analysis.
Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: SUPELCOWAX™ 10 Capillary GC Column (15 m x 0.10 mm I.D., 0.10 µm film thickness) or an equivalent polar wax-based column.
-
Carrier Gas: Hydrogen at a constant velocity of 45 cm/sec.
-
Injector Temperature: 250 °C.
-
Injection Mode: 0.1 µL injection with a 200:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0.3 minutes.
-
Ramp 1: Increase to 180°C at a rate of 30 °C/min, hold for 0.5 minutes.
-
Ramp 2: Increase to 200°C at a rate of 10 °C/min, hold for 1 minute.
-
-
Detector: FID at 250 °C.
Visualizations
Logical Workflow for GC Isomer Separation
The following diagram illustrates the key steps and decision points in the GC analysis of this compound and methyl 12-methyltetradecanoate.
Caption: Workflow for the GC analysis of FAME isomers.
Elution Principle on Polar GC Columns
The separation of these branched-chain isomers is governed by subtle differences in their interaction with the polar stationary phase of the GC column. The position of the methyl group influences the overall shape and polarity of the molecule, leading to differential retention times.
Caption: Elution behavior of iso and anteiso FAMEs.
A Researcher's Guide to Differentiating Anteiso and Iso Fatty Acid Standards by GC-MS
For researchers, scientists, and professionals in drug development, the accurate identification of branched-chain fatty acids (BCFAs) is crucial for understanding various biological systems. Among these, iso and anteiso fatty acids, structural isomers with methyl branching near the end of the aliphatic chain, present a unique analytical challenge. This guide provides an objective comparison of their standards in Gas Chromatography-Mass Spectrometry (GC-MS), supported by established experimental data and protocols, to facilitate their unambiguous identification.
Distinguishing Features in GC-MS Analysis
The primary differentiation between iso and anteiso fatty acid standards in GC-MS lies in their chromatographic retention times and, most definitively, their mass spectrometric fragmentation patterns after electron ionization (EI). While their structures are very similar, the position of the methyl branch—at the penultimate (iso) or antepenultimate (anteiso) carbon—leads to distinct analytical behaviors.
For fatty acids with the same carbon number, the typical elution order in gas chromatography is iso, followed by anteiso, and then the normal straight-chain (n-) fatty acid.[1] However, the most reliable identification comes from the analysis of their mass spectra.
Comparative Data Summary
The following table summarizes the key distinguishing characteristics of iso and anteiso fatty acid methyl esters (FAMEs) observed during GC-MS analysis.
| Characteristic | Iso-Fatty Acid Methyl Esters (iso-FAMEs) | Anteiso-Fatty Acid Methyl Esters (anteiso-FAMEs) |
| Structure | Methyl branch on the penultimate carbon (second to last from the methyl end). | Methyl branch on the antepenultimate carbon (third to last from the methyl end). |
| Elution Order | Typically elutes before the corresponding anteiso- and n-fatty acid.[1] | Typically elutes after the corresponding iso-fatty acid but before the n-fatty acid.[1] |
| Key Mass Spectral Fragments (EI-MS/MS) | Prominent ion at [M-43]⁺ , corresponding to the loss of the terminal isopropyl group.[2] | Prominent ions at [M-29]⁺ (loss of a terminal ethyl group) and [M-57]⁺ (loss of a terminal isobutyl group).[2] |
| Diagnostic Ion | The m/z 115 fragment is typically absent or present in low abundance (<5%).[1][2] | The m/z 115 fragment is often prominent (>10% abundance).[1][2] |
Experimental Protocols
Accurate analysis relies on standardized procedures for sample preparation and instrument operation. The following protocols are fundamental for the analysis of fatty acids by GC-MS.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for GC analysis, fatty acids are typically derivatized to their corresponding methyl esters.[3][4][5]
Protocol: Acid-Catalyzed Methylation
-
Sample Preparation: Start with an extracted lipid sample containing the fatty acids of interest.
-
Reagent Preparation: Prepare a methylation reagent, for example, 1.5% concentrated sulfuric acid in anhydrous methanol.[6] Alternatively, a solution of 8% (w/v) HCl in methanol/water (85:15, v/v) can be used.[7]
-
Reaction: Add the methylation reagent to the dried lipid extract. For instance, add 800 µL of the sulfuric acid/methanol reagent.[6] If using the HCl method, add 0.2 ml of toluene, 1.5 ml of methanol, and 0.3 ml of the 8% HCl solution to the sample.[7]
-
Incubation: Heat the mixture. Common conditions include heating at 100°C for 1-1.5 hours[7] or incubating at a lower temperature for a longer duration (e.g., 45°C overnight).
-
Extraction: After cooling, add a nonpolar solvent like heptane (B126788) or hexane (B92381) and a salt solution (e.g., 1M NaCl) to quench the reaction and extract the FAMEs.[6][7] Vortex the mixture to ensure thorough mixing.
-
Collection: The FAMEs will partition into the upper organic layer. Carefully transfer this layer to a clean GC vial. The extraction can be repeated to maximize yield.[6]
-
Final Preparation: If the sample concentration is low, the solvent can be evaporated under a gentle stream of nitrogen, and the FAMEs can be redissolved in a smaller volume of solvent.[6] Store samples at -20°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are general parameters for the GC-MS analysis of FAMEs. Specific conditions may need optimization based on the available instrumentation and the specific fatty acids being analyzed.
-
GC System: A gas chromatograph equipped with a capillary column is essential for good separation.[3][4] Highly polar cyanopropyl columns or Carbowax-type (polyethylene glycol) stationary phases are commonly used for FAME analysis.[3][8][9]
-
Injection: 1 µL of the FAMEs solution is typically injected in splitless mode.
-
Carrier Gas: Helium or Hydrogen is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is crucial for separating a mixture of fatty acids. A representative program might be:
-
MS System: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Ion Source Temperature: Typically set around 230°C.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Analysis: Identification is achieved by comparing the retention times and mass spectra of the unknown peaks with those of authentic iso- and anteiso-fatty acid standards.
Visualizing Structures and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structural comparison of iso- and anteiso-fatty acids.
Caption: General experimental workflow for GC-MS analysis of fatty acids.
Conclusion
The differentiation of iso- and anteiso-fatty acid standards by GC-MS is a straightforward process when applying standardized methodologies. While chromatographic retention time provides the first indication, the definitive identification lies in the unique mass spectral fragmentation patterns generated by electron ionization. Specifically, the presence of an [M-43]⁺ ion is characteristic of iso-fatty acids, whereas the combination of [M-29]⁺ and [M-57]⁺ ions confirms the presence of an anteiso-fatty acid. By utilizing authentic standards and adhering to established derivatization and analysis protocols, researchers can confidently identify these important biological molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Navigating the Intricacies of Branched-Chain FAME Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals venturing into the analysis of branched-chain fatty acids (BCFAs), achieving accurate and precise quantification is paramount. These molecules, critical in bacterial identification and as biomarkers in various diseases, demand robust analytical methodologies. This guide provides an objective comparison of common techniques for the quantification of branched-chain fatty acid methyl esters (FAMEs), supported by experimental data, to aid in selecting the most suitable approach for your research needs.
The conversion of fatty acids to their more volatile methyl esters (FAMEs) is a standard and often necessary step for their analysis by gas chromatography (GC).[1][2] The accuracy and precision of the final quantification, however, are heavily influenced by the chosen extraction and derivatization (methylation) methods, as well as the analytical instrumentation.
Comparative Analysis of Derivatization and Quantification Methods
The journey from a biological sample to a quantitative value for a specific branched-chain FAME involves several critical steps. The choice of methodology at each stage can significantly impact the final results. Below, we compare common approaches, highlighting their performance based on available data.
Derivatization Methods: A Critical First Step
The efficiency of the methylation reaction is fundamental to accurate quantification. Two primary approaches are acid-catalyzed and base-catalyzed derivatization.
| Derivatization Method | Principle | Key Advantages | Key Disadvantages | Reported Precision (%RSD) | Reported Accuracy (Recovery %) |
| Acid-Catalyzed (e.g., HCl/Methanol) | Converts all fatty acids (free and bound) to FAMEs.[3] | Comprehensive methylation of all fatty acid species. | Slower reaction times, potentially harsh conditions can create artifacts.[4] | Varies, can be higher for unsaturated FAs.[5] | 84% to 112% for some fatty acids.[5] |
| Base-Catalyzed (e.g., Sodium Methoxide) | Primarily methylates bound fatty acids (e.g., in phospholipids).[3] | Rapid and effective for many sample types.[6] | May not efficiently methylate free fatty acids. | 4-7% of mean values.[6] | Not explicitly stated, but considered efficient. |
| Combined Acid- and Base-Catalyzed | A two-step process to ensure complete methylation of all fatty acid types. | Often considered the most thorough approach for total fatty acid analysis.[4] | More labor-intensive and time-consuming. | Generally good, but method-dependent. | Generally high, but can be method-dependent. |
| (Trimethylsilyl)diazomethane (TMS-DM) | A diazomethane-based method for esterification. | Higher recovery and less variation for some FAs compared to acid-catalyzed methods.[5] | Reagent can be hazardous. | <4% (intraday) and <6% (interday) for most FAs.[5] | 90% to 106%.[5] |
Analytical Instrumentation: GC-FID vs. GC-MS
Following derivatization, the FAMEs are typically analyzed by gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Reported Precision (%CV) |
| GC-FID | Separates FAMEs based on their boiling points and detects them via ionization in a hydrogen flame.[5][7] | Robust, cost-effective, and provides a linear response over a wide dynamic range.[5] | Peak identification is based solely on retention time, which can be ambiguous for complex mixtures.[8] | Better than 10% for most FAs.[8] |
| GC-MS | Separates FAMEs and identifies them based on their mass-to-charge ratio, providing structural information.[8][9] | High specificity and sensitivity, allowing for confident peak identification and the use of stable isotope-labeled internal standards.[8][9] | Can be more expensive and complex to operate. Electron ionization (EI) can lead to extensive fragmentation.[2] | Better than 10% for most FAs, except for very low abundance ones.[8] |
Experimental Protocols: A Closer Look
Detailed and consistent execution of experimental protocols is crucial for achieving reproducible results. Below are representative methodologies for the extraction, derivatization, and analysis of branched-chain FAMEs.
Total Fatty Acid Extraction and Acid-Catalyzed Derivatization
This method is suitable for the analysis of all fatty acids, both free and bound, within a sample.[3]
Materials:
-
Sample (e.g., bacterial culture, tissue homogenate)
-
Internal standard (e.g., heptadecanoic acid, C17:0)[3]
-
Chloroform
-
Anhydrous 1.25 M HCl in methanol[3]
-
Sodium bicarbonate
Procedure:
-
Homogenization: Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.[10]
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Phase Separation: Add water or a saline solution to induce phase separation. The lower organic phase contains the lipids.[10]
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Methylation: To the dried extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Cap the vial tightly and heat at 50°C overnight or at 75-80°C for 1 hour.[3][11]
-
Neutralization and Extraction: After cooling, add water and extract the FAMEs with hexane. The hexane layer is then collected for GC analysis.[11]
Base-Catalyzed Derivatization for Bound Fatty Acids
This rapid method is effective for samples where the primary interest is in fatty acids esterified in lipids like phospholipids.[6]
Materials:
-
Sample (e.g., bacterial cells)
-
1 N Sodium methoxide (B1231860) in anhydrous methanol[6]
-
Hexane
-
Distilled water
Procedure:
-
Methanolysis: Treat the bacterial cells directly with 1 N sodium methoxide in anhydrous methanol at room temperature for 5 minutes.[6]
-
Extraction: Add hexane and distilled water to the mixture. Vortex and centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[12]
GC-MS Analysis of FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., a polar cyano-polysiloxane column for resolving isomers).[13]
Typical GC Conditions:
-
Injector Temperature: 200-250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature of around 250°C.[3][9]
-
Carrier Gas: Helium or Hydrogen
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[14]
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[8][9]
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for the quantification of branched-chain FAMEs.
Caption: Experimental workflow for branched-chain FAME quantification.
Conclusion: Making an Informed Choice
The selection of a method for branched-chain FAME quantification should be guided by the specific research question, the nature of the sample matrix, and the required level of accuracy and precision. For comprehensive profiling of all fatty acids, an acid-catalyzed or combined acid-base derivatization followed by GC-MS analysis is often the preferred approach, offering high specificity and the ability to use isotopically labeled internal standards for maximum accuracy. For more routine or high-throughput applications where the focus is on esterified BCFAs, a rapid base-catalyzed derivatization followed by GC-FID can provide excellent precision and is more cost-effective.
Ultimately, careful method validation, including the assessment of linearity, recovery, and reproducibility with appropriate standards, is essential to ensure the generation of high-quality, reliable data in the challenging yet rewarding field of branched-chain fatty acid analysis.
References
- 1. sandia.gov [sandia.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. s4science.at [s4science.at]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
A Comparative Guide to the Limit of Detection for Fatty Acid Methyl Esters, with a Focus on Methyl 13-methylpentadecanoate Analysis
Quantitative Data Summary
The following table summarizes the limit of detection for various FAMEs determined by different analytical techniques. It is important to note that the LOD is highly dependent on the matrix, instrumentation, and specific method parameters.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Matrix |
| GC-MS/MS | Various Fatty Acid Methyl Esters | 0.003 - 0.72 µg/L | Water |
| GCxGC-FID | Various Fatty Acid Methyl Esters | 3 - 6 µg/kg | Aviation Fuel |
| GC-MS (SIM) | Eicosapentaenoic Acid (EPA) | Method validated for 0.5–50 μg/ml range | Serum |
Note: A specific Limit of Detection for Methyl 13-methylpentadecanoate was not identified in the conducted literature search. The data presented for other FAMEs can be used as a reference for estimating the potential LOD for this compound.
Experimental Methodologies
A detailed experimental protocol for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general representation and may require optimization for specific applications and matrices.
General GC-MS Protocol for FAME Analysis
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are typically extracted from the sample matrix using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponification: The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide to liberate the free fatty acids.
-
Esterification: The free fatty acids are converted to their corresponding methyl esters (FAMEs) by reaction with a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This step increases the volatility of the fatty acids for GC analysis.
-
Extraction of FAMEs: The resulting FAMEs are then extracted into an organic solvent like hexane (B92381) or heptane.
-
Sample Cleanup: The extract may be washed with a saline solution to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate.
-
Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are reconstituted in a suitable solvent for GC-MS injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for separation.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a biscyanopropyl polysiloxane stationary phase, is commonly used for FAME analysis.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure all analytes have eluted.
-
-
Mass Spectrometer: A mass spectrometer is used for detection and quantification.
-
Ionization Mode: Electron Ionization (EI) is most common.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, only specific ions characteristic of the target analytes are monitored.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of FAMEs, from sample preparation to data analysis.
Assessing the Linearity of Methyl 13-methylpentadecanoate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of fatty acids, particularly in complex biological matrices, the linearity of the analytical method is a cornerstone of reliable and reproducible data. Methyl 13-methylpentadecanoate, a branched-chain fatty acid methyl ester, often serves as a crucial internal standard or is a target analyte in various research and development settings. This guide provides an objective comparison of its quantification, focusing on the critical aspect of linearity and comparing it with other common analytical alternatives. The information herein is supported by established experimental data and methodologies prevalent in the field.
Quantitative Performance Comparison
The quantification of fatty acid methyl esters (FAMEs), including this compound, is predominantly accomplished using gas chromatography-based methods. The choice of detector and the use of appropriate internal standards are critical for achieving a linear response. The following tables summarize typical performance characteristics.
Table 1: Linearity and Performance of Analytical Methods for FAME Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.995[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.244 - 0.977 µM[3][4] | 0.21 to 0.54 µg/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | 0.63 to 1.63 µg/mL[2] |
| Precision (%RSD) | < 5%[5] | < 3%[6] |
| Specificity | High (based on mass-to-charge ratio) | Lower (based on retention time) |
Table 2: Comparison of Common Internal Standards for Fatty Acid Analysis
| Internal Standard | Typical Concentration Range | Reported Linearity (R²) | Key Advantages |
| This compound | Analyte-dependent | Expected to be > 0.99 (similar to other FAMEs) | Structurally similar to branched-chain fatty acid analytes. |
| Methyl Tridecanoate (C13:0) | 12.5 - 250 ng/mL & 62.5 - 1250 ng/mL[1] | > 0.995[1] | Rare in most biological samples, minimizing interference[1]. |
| Methyl Pentadecanoate (C15:0) | 1500–60,000 ng/mL (for Palmitate, as an example)[7] | Satisfactory calibration curves reported[7] | Commonly used odd-chain fatty acid standard. |
| Methyl Heptadecanoate (C17:0) | 1 - 100 µg[1] | Method validated for linearity[1] | Frequently used as an internal standard in FAME analysis[8]. |
Experimental Protocols
Accurate assessment of linearity is contingent on meticulous experimental execution. Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Fatty Acid Methylation (Transesterification)
This protocol describes the conversion of fatty acids in a sample to their corresponding methyl esters (FAMEs), a necessary step for gas chromatographic analysis.[6]
Materials:
-
Sample containing lipids
-
Methanolic HCl or Boron trifluoride-methanol (BF3-Methanol) solution (14%)[9]
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard solution (e.g., this compound in hexane)
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample into a reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Reaction: Add the methanolic HCl or BF3-Methanol solution to the vial. Cap the vial tightly.
-
Heating: Heat the mixture in a heating block or water bath at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 90 minutes).[2][10]
-
Extraction: After cooling to room temperature, add hexane and saturated sodium chloride solution. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS or GC-FID analysis.
Protocol 2: Linearity Assessment using GC-MS
This protocol outlines the steps to evaluate the linearity of the quantification method for this compound.
Materials:
-
Calibrant stock solution of this compound of known concentration.
-
Internal Standard solution (e.g., Methyl Tridecanoate) of fixed concentration.
-
Prepared FAME samples.
Procedure:
-
Calibration Standards Preparation: Prepare a series of calibration standards by serial dilution of the this compound stock solution. Each standard should also contain the fixed concentration of the internal standard. A typical calibration curve consists of seven concentration levels.[2]
-
GC-MS Analysis: Inject the prepared calibration standards and samples onto the GC-MS system.
-
Data Acquisition: Acquire the data in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
-
Data Processing: For each chromatogram, integrate the peak areas of the analyte (this compound) and the internal standard.
-
Calibration Curve Construction: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio against the known concentration of the analyte.
-
Linear Regression: Perform a linear regression analysis on the plotted data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[11]
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential for proper method validation.
Caption: Linearity assessment workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"comparative analysis of FAME profiles from different bacterial strains"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fatty Acid Methyl Ester (FAME) profiles from different bacterial strains, offering an objective look at their distinct lipid compositions. The identification of bacteria based on their unique fatty acid content is a well-established method, with profiles being sufficiently distinct to differentiate between genera and species.[1] This analysis is critical for various applications, including microbial identification, chemotaxonomy, and the development of novel antimicrobial agents that target fatty acid synthesis pathways.
Comparative Analysis of FAME Profiles
The composition of cellular fatty acids serves as a reliable biomarker for bacterial differentiation. Significant variations are observed between different species, particularly between Gram-positive and Gram-negative bacteria. Gram-positive bacteria are often characterized by a predominance of branched-chain fatty acids, whereas Gram-negative bacteria frequently contain hydroxy acids as part of their lipopolysaccharide (LPS) outer membrane.[1]
Below is a summary of characteristic fatty acid profiles for three common bacterial strains: Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive), and Staphylococcus aureus (Gram-positive). The precise percentage of each fatty acid can vary with growth conditions such as temperature and medium composition.[1]
| Fatty Acid | Common Name | E. coli (%) | B. subtilis (%) | S. aureus (%) | Key Differentiator |
| Saturated Straight-Chain | |||||
| 12:0 | Lauric acid | 1-5 | Trace | <1 | |
| 14:0 | Myristic acid | 2-6 | 2-8 | 2-6 | |
| 16:0 | Palmitic acid | 20-35 | 5-15 | 15-25 | |
| 18:0 | Stearic acid | 1-3 | <2 | <2 | |
| Unsaturated Straight-Chain | |||||
| 16:1 ω7c | Palmitoleic acid | 15-30 | 2-8 | <2 | High in E. coli |
| 18:1 ω7c | Vaccenic acid | 25-40 | <2 | <2 | High in E. coli |
| Branched-Chain | |||||
| i-15:0 | iso-Pentadecanoic acid | <1 | 15-30 | 5-15 | High in B. subtilis |
| a-15:0 | anteiso-Pentadecanoic acid | <1 | 30-50 | 20-40 | High in B. subtilis & S. aureus |
| i-17:0 | iso-Heptadecanoic acid | <1 | 5-15 | 5-15 | High in B. subtilis |
| a-17:0 | anteiso-Heptadecanoic acid | <1 | 5-15 | 10-20 | High in B. subtilis & S. aureus |
| Cyclopropane (B1198618) Fatty Acids | |||||
| cy-17:0 | Lactobacillic acid | 10-20 | Not Detected | Not Detected | Unique to E. coli (and others) |
| Hydroxy Fatty Acids | |||||
| 14:0 3-OH | 3-Hydroxymyristic acid | 2-5 | Not Detected | Not Detected | Marker for Gram-negatives |
Note: Data is compiled from typical profiles and may vary. "i-" refers to iso-branching, "a-" refers to anteiso-branching, and "cy-" refers to a cyclopropane ring.
Key findings from comparative studies show that:
-
E. coli contains significant amounts of unsaturated and cyclopropane fatty acids, such as methylene-hexadecanoic acid (cy-17:0), which are absent in B. subtilis.[2][3]
-
B. subtilis is characterized by a high proportion of methyl-branched fatty acids (iso- and anteiso- forms), which are not found in E. coli.[2][4]
-
S. aureus also features a profile rich in branched-chain fatty acids, primarily anteiso-C15:0 and anteiso-C17:0.[5]
-
Hydroxy fatty acids are observed in Gram-negative bacteria like E. coli as components of lipid A, but are absent in Gram-positives like B. subtilis.[2][4]
Experimental Protocols
The generation of FAME profiles involves a standardized multi-step process to extract fatty acids from bacterial cells and derivatize them into volatile methyl esters for analysis by gas chromatography.
Detailed Methodology for FAME Analysis
-
Bacterial Culture and Cell Harvesting:
-
Streak the bacterial strain onto an appropriate solid medium (e.g., Trypticase Soy Agar) and incubate under standardized conditions (e.g., 24 hours at 30°C) to ensure cultures are in a comparable physiological state.[1]
-
Harvest approximately 40-50 mg (wet weight) of cells from a quadrant of the plate using a sterile loop.
-
-
Saponification (Liberation of Fatty Acids):
-
Place the harvested cell mass into a clean culture tube.
-
Add 1.0 ml of a saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water).
-
Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. This process hydrolyzes the lipids, releasing the fatty acids as sodium salts.
-
-
Methylation (Derivatization to FAMEs):
-
Cool the tube after saponification.
-
Add 2.0 ml of a methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).
-
Reseal the tube and heat at 80°C for 10 minutes. This critical step converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).
-
Gently tumble the tube on a rotator for 10 minutes to extract the FAMEs into the organic phase.
-
-
Base Wash and Sample Preparation:
-
Pipette out the lower aqueous phase and discard it.
-
Add approximately 3.0 ml of a base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the remaining organic phase.
-
Tumble for 5 minutes to remove residual reagents.
-
Transfer the upper organic phase containing the FAMEs into a GC vial for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject 1-2 µl of the FAME extract into the GC.
-
Use a suitable capillary column (e.g., HP 5-ms) and a defined temperature program to separate the FAMEs based on their boiling points and polarity.
-
The separated esters are then detected by a mass spectrometer or a flame ionization detector, which generates a chromatogram. The peaks are identified by comparing their retention times and mass spectra to known standards.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the FAME analysis workflow, from bacterial culture to final data acquisition.
References
- 1. gcms.cz [gcms.cz]
- 2. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Cross-Validation of FAME Analysis with Other Chemotaxonomic Methods: A Comparative Guide
This guide will delve into the experimental protocols of each method, present a quantitative comparison of their performance, and illustrate the workflows through detailed diagrams.
Comparative Analysis of Chemotaxonomic Methods
The choice of a microbial identification method often depends on a balance of factors including accuracy, speed, cost, and the specific requirements of the research. Below is a summary of how FAME analysis compares to MALDI-TOF MS and 16S rRNA sequencing.
| Feature | FAME Analysis | MALDI-TOF MS | 16S rRNA Sequencing |
| Principle | Analysis of the cellular fatty acid composition of microorganisms by gas chromatography.[1][2][3] | Analysis of the protein profile (mainly ribosomal proteins) of microorganisms.[4][5][6] | Sequencing of the highly conserved 16S ribosomal RNA gene to determine phylogenetic relationships.[7][8][9] |
| Turnaround Time | 2-4 hours per batch of samples.[10] | Minutes per sample after culture.[4][11] | 1-2 days.[8][11] |
| Resolution | Species and sometimes subspecies level.[1][3] | Species and sometimes strain level.[4][12] | Genus and species level, but can have poor discriminatory power for some closely related species.[7][13] |
| Database | Commercial and in-house libraries (e.g., Sherlock Microbial Identification System).[1][14] | Commercial databases (e.g., Bruker Biotyper, VITEK MS).[4] | Public and curated databases (e.g., GenBank, RDP, SILVA). |
| Cost per Sample | ~$2.50 (consumables).[10] | Low consumable cost after initial instrument purchase. | Higher cost due to sequencing reagents and bioinformatics. |
| Throughput | High, can analyze over 200 samples per day.[10] | Very high, with the potential for 96 samples in under 30 minutes.[4] | High-throughput sequencing platforms allow for the analysis of many samples simultaneously.[15] |
| Strengths | Highly standardized and reproducible method, good for characterizing microbial communities.[10] | Rapid, high-throughput, and cost-effective for routine identification.[4][11] | "Gold standard" for phylogenetic classification, can identify unculturable organisms.[8][13] |
| Limitations | Requires culturing of organisms, fatty acid profiles can be influenced by growth conditions. | Requires a comprehensive database, difficulty in distinguishing very closely related species.[6] | Slower turnaround time, higher cost, potential for PCR bias.[7] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections outline the typical experimental workflows for FAME analysis, MALDI-TOF MS, and 16S rRNA sequencing.
Fatty Acid Methyl Ester (FAME) Analysis Protocol
The FAME analysis process involves the saponification of cellular lipids, methylation of the resulting fatty acids, extraction of the FAMEs, and subsequent analysis by gas chromatography (GC).[10][16]
1. Sample Preparation (Cell Harvesting):
-
Isolate a pure culture of the bacterium on an appropriate agar (B569324) medium.
-
Incubate under standardized conditions (e.g., temperature, time).
-
Harvest 40-50 mg of bacterial cells from the surface of the agar.
2. Saponification:
-
Add 1 ml of saponification reagent (sodium hydroxide (B78521) in methanol/water) to the harvested cells.
-
Vortex and heat in a boiling water bath for 30 minutes. This step releases the fatty acids from the lipids.
3. Methylation:
-
Cool the tubes and add 2 ml of methylation reagent (hydrochloric acid in methanol).
-
Vortex and heat at 80°C for 10 minutes. This converts the fatty acids to their volatile methyl esters.[10]
4. Extraction:
-
Cool the tubes and add 1.25 ml of extraction solvent (hexane/methyl tert-butyl ether).
-
Mix gently for 10 minutes to extract the FAMEs into the organic phase.
5. Base Wash:
-
Remove the aqueous (lower) phase.
-
Add 3 ml of a base wash solution (sodium hydroxide in water) and mix for 5 minutes. This step cleans up the organic phase.
6. Gas Chromatography (GC) Analysis:
-
Transfer the upper organic phase containing the FAMEs to a GC vial.
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
The FAMEs are separated based on their boiling points and retention times.
-
The resulting chromatogram is a unique "fingerprint" of the microorganism's fatty acid profile.[3]
7. Data Analysis:
-
The peaks in the chromatogram are identified and quantified using a commercial software system like the Sherlock Microbial Identification System (MIDI).[10]
-
The profile is compared to a library of known organisms to identify the unknown sample. A similarity index (SI) indicates the closeness of the match.[14]
MALDI-TOF Mass Spectrometry Protocol
MALDI-TOF MS identifies microorganisms based on their unique protein profiles, primarily ribosomal proteins.[4][5]
1. Sample Preparation:
-
A small amount of a single colony is picked from an agar plate.
-
The colony is directly spotted onto a MALDI target plate.
2. Matrix Application:
-
A small volume (e.g., 1 µl) of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) is applied to the spot and allowed to air dry.[4] The matrix co-crystallizes with the sample and facilitates ionization.
3. Mass Spectrometry Analysis:
-
The target plate is placed into the MALDI-TOF mass spectrometer.
-
A pulsed laser desorbs and ionizes the proteins from the sample.
-
The ions are accelerated in an electric field and their time-of-flight to the detector is measured.
-
The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions.
4. Data Analysis:
-
A mass spectrum is generated, representing the protein profile of the microorganism.
-
This spectrum is compared to a database of reference spectra (e.g., MALDI Biotyper).
-
A score is generated to indicate the confidence of the identification.[4] A score of ≥2.0 is generally considered a reliable identification to the species level.
16S rRNA Gene Sequencing Protocol
This method involves amplifying and sequencing a specific region of the 16S rRNA gene, which is present in all bacteria and archaea.[8][15]
1. DNA Extraction:
-
Bacterial cells are lysed to release their genomic DNA. This can be done using enzymatic, chemical, or mechanical methods.
2. PCR Amplification:
-
The 16S rRNA gene is amplified using the polymerase chain reaction (PCR) with universal primers that target conserved regions of the gene.[8]
3. PCR Product Purification:
-
The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR reaction.
4. Sequencing:
-
The purified PCR product is sequenced using a method like Sanger sequencing or a next-generation sequencing (NGS) platform.[8]
5. Data Analysis:
-
The resulting DNA sequence is compared to sequences in public or curated databases (e.g., GenBank, Ribosomal Database Project) using tools like BLAST.
-
The degree of sequence similarity is used to determine the taxonomic identity of the bacterium.
Visualization of Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for FAME analysis cross-validated with MALDI-TOF MS and 16S rRNA sequencing.
Caption: Workflow for Fatty Acid Methyl Ester (FAME) Analysis.
Caption: Cross-validation of FAME with MALDI-TOF and 16S rRNA sequencing.
References
- 1. ajbls.com [ajbls.com]
- 2. sandia.gov [sandia.gov]
- 3. midi-inc.com [midi-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 8. microbenotes.com [microbenotes.com]
- 9. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 10. gcms.cz [gcms.cz]
- 11. An improved protocol for bacteria identification by MALDI-TOF MS directly from positive blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. webs.uab.cat [webs.uab.cat]
- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anteiso-C17:0 and Iso-C17:0 Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related branched-chain fatty acids (BCFAs): anteiso-C17:0 (14-methylhexadecanoic acid) and iso-C17:0 (15-methylhexadecanoic acid). While both are significant components of the cell membranes of many bacteria, their structural differences lead to distinct physicochemical properties and biological functions, particularly concerning membrane fluidity. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key concepts.
Structural and Physicochemical Differences
The defining difference between anteiso- and iso-branched fatty acids lies in the position of the methyl group. In the iso- form, the methyl group is on the penultimate (n-2) carbon from the acyl chain's end, whereas in the anteiso- form, it is on the antepenultimate (n-3) carbon. This seemingly minor structural variance has significant implications for how these fatty acids pack into a lipid bilayer. The anteiso- branching introduces a greater disruption to orderly packing, resulting in a lower melting point and increased membrane fluidity compared to the corresponding iso- isomer.[1]
| Feature | Anteiso-C17:0 | Iso-C17:0 |
| Systematic Name | 14-methylhexadecanoic acid | 15-methylhexadecanoic acid |
| Methyl Branch Position | Antepenultimate (n-3) carbon | Penultimate (n-2) carbon |
| Effect on Membrane Fluidity | Higher fluidizing effect | Lower fluidizing effect |
| Melting Point | Lower | Higher |
Biological Activity: A Comparative Overview
The primary and most well-documented biological role of these fatty acids is in the adaptation of bacterial cell membranes to environmental stressors, particularly temperature.
Modulation of Membrane Fluidity
Bacteria dynamically alter the composition of their membrane fatty acids to maintain optimal fluidity, a state crucial for the function of membrane-bound proteins and transport systems. This process is known as homeoviscous adaptation.
-
Response to Cold Stress: At lower temperatures, bacteria often increase the proportion of anteiso-fatty acids relative to iso-fatty acids.[2][3] The greater fluidizing effect of anteiso-C17:0 helps to counteract the membrane-rigidifying effects of cold, ensuring the membrane remains in a liquid-crystalline state.[1][3] For instance, in Chryseobacterium frigidisoli, a decrease in temperature below 10°C leads to a clear shift from iso-fatty acids to a higher proportion of anteiso-fatty acids.[2] Similarly, Listeria monocytogenes adapts to cold by increasing its ratio of anteiso- to iso-fatty acids.[3]
-
Response to pH Stress: Changes in pH can also influence the iso- to anteiso- fatty acid ratio, although the response is more varied and species-dependent. In C. frigidisoli, extreme pH values (both acidic and alkaline) lead to complex adjustments in the relative proportions of various fatty acids, including iso- and anteiso-C17:0, to maintain membrane integrity.[2]
Potential Therapeutic Activities
While the role of these specific isomers in human health is less clear, research into branched-chain fatty acids, in general, suggests potential therapeutic applications.
-
Anti-inflammatory and Lipid-Lowering Effects: Some studies have indicated that BCFAs may possess anti-inflammatory properties and can influence lipid metabolism.[4][5] For example, iso-C17:0 has been linked to the potential downregulation of inflammation and a decrease in the production of liver lipids.[5]
-
Anticancer Activity: There is emerging evidence that odd-chain and branched-chain fatty acids may have anticancer effects.[4] However, much of the research in this area has focused on the straight-chain C17:0, which has been shown to inhibit the proliferation of non-small-cell lung cancer cells and pancreatic cancer cells.[6][7][8] Direct comparative studies on the anticancer potential of anteiso-C17:0 versus iso-C17:0 are currently lacking.
Quantitative Data Summary
Direct quantitative comparisons of the biological activities of pure anteiso-C17:0 and iso-C17:0 are scarce in the literature. The most relevant quantitative data comes from the analysis of bacterial fatty acid profiles in response to environmental changes.
Table 1: Relative Abundance of Iso- and Anteiso-Fatty Acids in Chryseobacterium frigidisoli at Different Temperatures
| Temperature (°C) | Relative % of iso-C17:1ω7 | Relative % of anteiso-C17:0 | Iso/Anteiso Ratio Trend |
| 20 | Dominant iso-forms | Lower | High |
| 10 | Decreasing | Increasing | Shifting towards anteiso |
| 0 | Significantly decreased | Increased | Low |
Data adapted from trends described in Bajerski et al., 2017.[2] Note that this table includes a related unsaturated iso-form and the saturated anteiso-form, illustrating the general trend of shifting from iso to anteiso at lower temperatures.
Experimental Protocols
Analysis of Bacterial Cellular Fatty Acid Composition
The primary method for quantifying the relative amounts of anteiso-C17:0 and iso-C17:0 in biological samples is through gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
Objective: To extract and quantify the fatty acid profile from bacterial cells.
Methodology:
-
Cell Culture and Harvest: Cultivate bacteria under controlled conditions (e.g., different temperatures). Harvest cells during the mid-exponential growth phase by centrifugation. Wash the cell pellet with a suitable buffer to remove media components.
-
Saponification: Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat in a water bath (e.g., at 100°C for 30 minutes). This step hydrolyzes the lipids, releasing the fatty acids as salts.
-
Methylation: Neutralize the mixture with an acid and add a methylation reagent (e.g., BF3-methanol). Heat the mixture again to convert the free fatty acids into their volatile methyl ester derivatives (FAMEs).
-
Extraction: Add a non-polar solvent (e.g., a hexane/methyl tert-butyl ether mixture) and water to the cooled mixture. Vortex thoroughly to extract the FAMEs into the organic phase.
-
Washing: Wash the organic phase with a dilute base (e.g., dilute NaOH) to remove any remaining acidic components.
-
Analysis by Gas Chromatography (GC): Inject the final organic phase containing the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).
-
Identification and Quantification: Identify the individual FAME peaks (including those for anteiso-C17:0 and iso-C17:0) by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for the calculation of its relative percentage in the total fatty acid profile.
Visualizations
References
- 1. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]
- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Methods for Anteiso-Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of anteiso-fatty acids, a class of branched-chain fatty acids, is crucial in various research fields, including microbiology, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it necessitates a derivatization step to convert the non-volatile fatty acids into volatile derivatives suitable for GC analysis. This guide provides an objective comparison of common derivatization methods for anteiso-fatty acids, supported by experimental data, to assist researchers in selecting the optimal method for their analytical needs.
Comparison of Key Derivatization Methods
The two most prevalent derivatization strategies for fatty acids, including anteiso-fatty acids, are acid-catalyzed methylation to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
| Feature | Acid-Catalyzed Methylation (e.g., BF₃-Methanol) | Silylation (e.g., BSTFA, MSTFA) |
| Principle | Esterification of the carboxylic acid group with methanol (B129727) in the presence of an acid catalyst (e.g., BF₃ or HCl) to form FAMEs. | Replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group to form TMS esters. |
| Reaction Conditions | Typically requires heating at 60-100°C for 10-60 minutes.[1] | Generally milder conditions, often at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes.[2] |
| Reagent Stability | BF₃-methanol is sensitive to moisture and has a limited shelf life.[3] | Silylating reagents are highly sensitive to moisture and require anhydrous conditions for optimal performance.[4] |
| Selectivity | Primarily derivatizes carboxylic acids. | Derivatizes other functional groups with active hydrogens, such as hydroxyl and amine groups.[1] |
| Byproducts | Can produce artifacts with certain fatty acids, although this is less of a concern for saturated anteiso-fatty acids.[3] | Reagent byproducts are generally volatile and do not interfere with GC-MS analysis. |
| Reported Recovery | A study comparing a base-catalyzed followed by an acid-catalyzed method (KOCH₃/HCl) showed recovery values ranging from 84% to 112%, with higher variation for unsaturated fatty acids.[5] | A study comparing a base-catalyzed method followed by derivatization with (trimethylsilyl)diazomethane (TMS-DM) reported higher recovery values with less variation (90% to 106%).[5] |
| Reproducibility (RSD) | The KOCH₃/HCl method showed higher relative standard deviation (RSD) values in intraday and interday measurements.[5] | The TMS-DM method demonstrated better reproducibility with RSD values for intraday and interday measurements of less than 4% and 6%, respectively.[5] |
| Advantages | Well-established, relatively low cost of reagents. FAMEs are stable and extensive mass spectral libraries are available. | Milder reaction conditions can be beneficial for sensitive analytes. Can derivatize other functional groups simultaneously if desired. |
| Disadvantages | Harsher reaction conditions (heat, strong acid) may degrade some analytes. Reagents can be corrosive and toxic.[6] | High sensitivity to moisture requires stringent sample and solvent preparation. Silylating reagents can be expensive. |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of anteiso-fatty acids involves lipid extraction, derivatization, and subsequent GC-MS analysis. The choice of derivatization method represents a critical branching point in this workflow.
Workflow for anteiso-fatty acid analysis comparing two derivatization methods.
Experimental Protocols
Below are detailed methodologies for the two primary derivatization techniques discussed.
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is adapted from general procedures for FAME preparation.[1]
Materials:
-
Dried lipid extract containing anteiso-fatty acids
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass vials
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place the dried lipid extract (typically 1-10 mg) in a screw-cap glass vial.
-
Add 1 mL of 14% BF₃-methanol reagent to the vial.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is a general procedure for the formation of TMS esters.[1]
Materials:
-
Dried lipid extract containing anteiso-fatty acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Screw-cap glass vials
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Ensure the dried lipid extract is completely free of water. Lyophilization or drying under a stream of nitrogen is recommended.
-
Place the dried extract in a screw-cap glass vial.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS system. Alternatively, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent like hexane.
Logical Relationships in Derivatization Choice
The decision between acid-catalyzed methylation and silylation often depends on the specific requirements of the analysis and the nature of the sample matrix.
Factors influencing the choice of derivatization method for anteiso-fatty acids.
Conclusion
Both acid-catalyzed methylation and silylation are effective methods for the derivatization of anteiso-fatty acids for GC-MS analysis. Acid-catalyzed methylation to form FAMEs is a robust and cost-effective method, particularly for high-throughput applications where only fatty acids are of interest. Silylation offers milder reaction conditions that may be preferable for more sensitive analytes or when simultaneous analysis of other functional groups is desired, though it requires more stringent anhydrous conditions. The selection of the most appropriate method will depend on the specific research question, sample matrix, available instrumentation, and desired analytical performance in terms of recovery, reproducibility, and throughput. For routine analysis of anteiso-fatty acids, acid-catalyzed methylation is often the method of choice due to its simplicity and the extensive availability of FAME mass spectral libraries. However, for complex metabolomic studies, the broader reactivity of silylating agents might be advantageous.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC Columns for the Analysis of Branched-Chain Fatty Acid Methyl Esters
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of branched-chain fatty acid methyl esters (FAMEs) are crucial for various applications, including bacterial identification, lipidomics research, and the analysis of dairy and ruminant fat. The choice of the gas chromatography (GC) column is paramount in achieving the desired resolution of these structurally similar isomers. This guide provides an objective comparison of the performance of different GC columns for branched FAME separation, supported by experimental data and detailed methodologies.
The separation of branched-chain FAMEs, such as iso and anteiso isomers, poses a significant analytical challenge due to their similar boiling points and polarities. The selection of a GC column with the appropriate stationary phase is the most critical factor in achieving baseline resolution of these compounds. This guide focuses on the comparison of three main types of capillary GC columns: medium-polarity columns, highly polar cyanopropylsiloxane columns, and extremely polar ionic liquid columns.
Comparative Performance of GC Columns
The performance of different GC columns for the separation of branched FAMEs is summarized in the table below. The data has been compiled from various studies to provide a comparative overview.
| Column Type | Stationary Phase | Typical Dimensions | Key Performance Characteristics for Branched FAMEs | References |
| Medium Polarity | Polyethylene Glycol (e.g., Omegawax, SUPELCOWAX 10) | 30-60 m x 0.25-0.32 mm ID, 0.25 µm film thickness | Provides good general separation of FAMEs. May not fully resolve complex mixtures of branched-chain isomers. Can serve as a complementary column for confirmation. | [1][2][3] |
| Highly Polar | Cyanopropylsiloxane (e.g., CP-Sil 88, HP-88, SP-2560) | 100-120 m x 0.25 mm ID, 0.20-0.25 µm film thickness | Considered the gold standard for complex FAME mixtures, including ruminant fat. Offers superior resolution of positional and geometric isomers, including branched-chain FAMEs. Long analysis times are often required. | [1][2][3][4][5][6][7][8] |
| Extremely Polar | Ionic Liquid (e.g., SLB-IL111) | 30-100 m x 0.25 mm ID, 0.20 µm film thickness | Provides unique selectivity and excellent resolution of a wide range of FAMEs, including branched-chain isomers found in bacteria. Offers alternative elution orders compared to cyanopropyl columns. | [9] |
Quantitative Data: Retention Times of Branched-Chain FAMEs
The following table presents retention time data for selected branched-chain FAMEs on a highly polar ionic liquid column, providing an example of the separation achievable.
Table 1: Retention Times of Selected Branched-Chain and Other FAMEs on an SLB-IL111 (60 m) Column.[9]
| Peak Label | Compound ID | Name | Retention Time (min) * |
| 5 | i C15:0 | Methyl 13-methyltetradecanoate | 22.84 |
| 6 | ai C15:0 | Methyl 12-methyltetradecanoate | 23.12 |
| 8 | i C16:0 | Methyl 14-methylpentadecanoate | 24.26 |
| 10 | i C17:0 | Methyl 15-methylhexadecanoate | 25.62 |
| 13 | C17:0Δ | Methyl cis-9,10-methylenehexadecanoate | 27.05 |
| 19 | C19:0Δ | Methyl cis-9,10-methyleneoctadecanoate | 29.44 |
| 22 | 2-OH C12:0 | Methyl 2-hydroxydodecanoate | 30.26 |
| 23 | 3-OH C12:0 | Methyl 3-hydroxydodecanoate | 30.40 |
| 25 | 2-OH C14:0 | Methyl 2-hydroxytetradecanoate | 32.74 |
| 26 | 3-OH C14:0 | Methyl 3-hydroxytetradecanoate | 32.90 |
*RSD of the retention time was less than 0.2%.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of branched FAMEs from bacterial and ruminant fat sources.
Protocol 1: Analysis of Bacterial FAMEs
This protocol is adapted from methodologies used for the identification of bacteria based on their fatty acid profiles.[10]
1. Sample Preparation (Saponification, Methylation, and Extraction)
-
Saponification: To a cell pellet, add 1.0 mL of a solution containing 45 g of sodium hydroxide (B78521), 150 mL of methanol (B129727), and 150 mL of distilled water. Vortex and heat at 100°C for 30 minutes.
-
Methylation: Cool the tubes and add 2.0 mL of a solution of 325 mL of 6.0 N hydrochloric acid and 275 mL of methanol. Vortex and heat at 80°C for 10 minutes.[10]
-
Extraction: After cooling, add 1.25 mL of a 1:1 (v/v) solution of hexane (B92381) and methyl tert-butyl ether. Tumble for 10 minutes.
-
Base Wash: Transfer the organic (upper) phase to a new tube and add 3.0 mL of a solution containing 10.8 g of sodium hydroxide in 900 mL of distilled water. Tumble for 5 minutes.
-
Final Sample: Transfer the final organic phase to a GC vial for analysis.
2. GC-FID Conditions
-
GC System: Agilent 6890 or similar.[10]
-
Column: Phenyl methyl silicone fused silica (B1680970) capillary column (25 m x 0.2 mm).[10]
-
Carrier Gas: Hydrogen.[10]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[10]
-
Oven Temperature Program: 170°C to 270°C at 5°C/min.[10]
-
Detector: Flame Ionization Detector (FID).[10]
Protocol 2: Analysis of FAMEs from Ruminant Fat
This protocol is based on methods for the detailed analysis of fatty acids in ruminant meat and dairy.[7][11]
1. Sample Preparation (Lipid Extraction and Transesterification)
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch procedure with chloroform (B151607) and methanol (2:1, v/v).
-
Transesterification: To the dried lipid extract, add 2 mL of hexane and 100 µL of 2 N potassium hydroxide in methanol. Vortex for 30 seconds and then centrifuge.[7][11]
-
Final Sample: Transfer the clear hexane supernatant to a GC vial.
2. GC-FID Conditions for a Highly Polar Cyanopropyl Column
-
Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).[7][11]
-
Oven Temperature Program: 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min).[7][11]
Logical Workflow for GC Column Selection
The selection of the optimal GC column for branched FAME analysis depends on the complexity of the sample and the specific research question. The following diagram illustrates a logical workflow for this selection process.
Caption: A workflow for selecting the appropriate GC column for branched FAME analysis.
Conclusion
For the routine analysis of simple mixtures of branched FAMEs, a medium-polarity column may suffice. However, for complex biological samples such as those derived from bacteria or ruminants, a highly polar cyanopropylsiloxane column, such as the CP-Sil 88 or its equivalent, is strongly recommended to achieve the necessary resolution of iso, anteiso, and other branched isomers.[1][2][3] Extremely polar ionic liquid columns offer a powerful alternative with unique selectivity, proving particularly useful for challenging separations and for confirmation of peak identities.[9] The choice of column should always be guided by the specific analytical requirements, and the provided experimental protocols offer a solid starting point for method development.
References
- 1. Comparison of two gas-liquid chromatograph columns for the analysis of fatty acids in ruminant meat. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Comparison of two gas-liquid chromatograph columns for the analysis of fatty acids in ruminant meat. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
- 9. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
Methyl 13-Methylpentadecanoate: A Comparative Guide for its Use as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 13-methylpentadecanoate, a branched-chain fatty acid (BCFA), with other fatty acids as a potential biomarker in metabolic and inflammatory diseases. By presenting experimental data, detailed methodologies, and outlining associated signaling pathways, this document aims to equip researchers with the necessary information to evaluate its utility in their studies.
Introduction to this compound
This compound is the methyl ester of 13-methylpentadecanoic acid, a saturated fatty acid with a methyl branch on the antepenultimate carbon (an anteiso fatty acid). BCFAs are primarily derived from dietary sources, particularly ruminant meat and dairy products, and are also synthesized by the gut microbiota. Emerging research suggests that circulating levels of BCFAs may serve as important biomarkers for metabolic health, with inverse associations observed between serum BCFA concentrations and the risk of metabolic syndrome.
Comparative Analysis with Other Fatty Acid Biomarkers
The utility of a biomarker is determined by its specificity, sensitivity, and the robustness of its association with a particular physiological or pathological state. Below is a comparison of this compound (as part of the BCFA class) with other fatty acid and common biomarkers for metabolic disease.
Quantitative Data Comparison
The following table summarizes the associations of various fatty acids and biomarkers with metabolic syndrome. It is important to note that data specifically for this compound is limited; therefore, data for the broader class of BCFAs or closely related odd-chain fatty acids (OCFAs) are presented as a proxy.
| Biomarker Class | Specific Analyte/Group | Predominant Source(s) | Association with Metabolic Syndrome Risk | Key Findings & Remarks |
| Branched-Chain Fatty Acids (BCFAs) | This compound | Dairy, Ruminant Meat, Gut Microbiota | Inverse | Lower circulating levels of BCFAs are associated with a higher risk of metabolic syndrome. May reflect both diet and gut microbiome health. |
| Odd-Chain Fatty Acids (OCFAs) | Pentadecanoic Acid (C15:0), Heptadecanoic Acid (C17:0) | Dairy Fat, Gut Microbiota | Inverse | Considered reliable biomarkers of dairy fat intake and are consistently linked to a lower risk of type 2 diabetes and other metabolic disorders. |
| Saturated Fatty Acids (SFAs) | Palmitic Acid (C16:0), Stearic Acid (C18:0) | De novo lipogenesis, various dietary fats | Positive/Neutral | High levels of certain SFAs are often associated with an increased risk, though the role of individual SFAs is complex and debated. |
| Monounsaturated Fatty Acids (MUFAs) | Oleic Acid (C18:1n-9) | Olive oil, nuts, avocados | Inverse | Generally considered protective, a cornerstone of the Mediterranean diet's health benefits. |
| Polyunsaturated Fatty Acids (PUFAs) | Linoleic Acid (C18:2n-6), α-Linolenic Acid (C18:3n-3) | Vegetable oils, nuts, seeds (n-6); Flaxseed, walnuts (n-3) | Complex | The ratio of n-6 to n-3 is considered important. High n-6 and low n-3 intake is linked to inflammation and increased risk. |
| Conventional Biomarkers | ||||
| High-Sensitivity C-Reactive Protein (hs-CRP) | Liver (in response to inflammation) | Positive | A well-established marker of systemic inflammation, strongly associated with metabolic syndrome and cardiovascular disease. | |
| Branched-Chain Amino Acids (BCAAs) | Dietary protein | Positive | Elevated levels are a strong predictor of insulin (B600854) resistance and future development of type 2 diabetes. | |
| Leptin/Adiponectin Ratio | Adipose tissue | Positive | A strong indicator of adipose tissue dysfunction and insulin resistance. |
Experimental Protocols
Accurate quantification of this compound and other fatty acids is critical for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.
Protocol for Fatty Acid Analysis in Human Plasma/Serum by GC-MS
This protocol describes a common method for the extraction and derivatization of fatty acids from plasma or serum for GC-MS analysis.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
To 200 µL of plasma or serum in a glass tube, add an internal standard (e.g., 10 µg of tridecanoic acid, C13:0).[1]
-
Add 1 mL of a 3:1 (v/v) methanol:methylene chloride solution and vortex thoroughly.[1]
-
Centrifuge at 3000 rpm for 10 minutes at room temperature to separate the layers.[1]
-
Carefully transfer the lower organic layer to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 200 µL of acetyl chloride.[1]
-
Place the sample in a 75°C water bath for 1 hour to facilitate the methylation reaction.[1]
-
After cooling, add 4 mL of 7% potassium carbonate to neutralize the reaction, followed by 2 mL of hexane (B92381) to extract the FAMEs.[1]
-
Vortex and centrifuge for 10 minutes at 3000 rpm.[1]
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7820A or similar.
-
Column: SP-2560 polar fused silica (B1680970) capillary column (100 m x 0.25 mm x 0.2 µm).[1]
-
Carrier Gas: Helium or Nitrogen.[1]
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scan or selected ion monitoring (SIM) for targeted quantification.
Visualizing a Plausible Signaling Pathway and Experimental Workflow
Experimental Workflow for FAME Analysis
The following diagram illustrates the key steps in the experimental workflow for the analysis of fatty acid methyl esters from a biological sample.
References
A Comparative Guide to FAME Analysis for Soil Microbial Community Studies
An objective comparison of Fatty Acid Methyl Ester (FAME) analysis with alternative methods for characterizing soil microbial communities, supported by experimental data and detailed protocols.
The study of soil microbial communities is fundamental to understanding soil health, nutrient cycling, and the overall functioning of terrestrial ecosystems. Accurate and efficient methods for characterizing these complex communities are therefore essential for researchers in soil science, agriculture, and environmental microbiology. One established technique is Fatty Acid Methyl Ester (FAME) analysis, which offers a culture-independent approach to profile microbial populations. This guide provides a comprehensive validation of FAME analysis, comparing it with other widely used methods, and presenting the necessary data and protocols for informed decision-making by researchers, scientists, and drug development professionals.
Overview of Microbial Community Analysis Techniques
Several methods are available for analyzing soil microbial communities, each with its own set of strengths and limitations. This guide focuses on the comparison of FAME analysis, particularly the Ester-Linked FAME (EL-FAME) method, with Phospholipid Fatty Acid (PLFA) analysis and quantitative Polymerase Chain Reaction (qPCR).
Fatty Acid Methyl Ester (FAME) Analysis: This method involves the extraction of total ester-linked fatty acids from soil samples. These fatty acids, derived from microbial cell membranes, are then converted into fatty acid methyl esters and analyzed by gas chromatography (GC). The resulting profile of fatty acids serves as a fingerprint of the microbial community, with specific fatty acids acting as biomarkers for different microbial groups.[1][2] The EL-FAME method is noted for its simpler and less expensive methodology compared to PLFA.[3]
Phospholipid Fatty Acid (PLFA) Analysis: Similar to FAME, PLFA analysis also relies on fatty acid biomarkers. However, it specifically targets fatty acids from the phospholipids (B1166683) of viable microbial cell membranes.[1] This is considered to provide a more accurate representation of the living microbial biomass. The protocol involves a more complex lipid fractionation step to separate phospholipids from other lipid classes.[4]
Quantitative Polymerase Chain Reaction (qPCR): This molecular technique quantifies the abundance of specific microbial groups by targeting their DNA.[5] For bacteria and fungi, the 16S rRNA and 18S rRNA genes or the Internal Transcribed Spacer (ITS) regions are commonly used as genetic markers.[5] qPCR offers high specificity but can be affected by issues such as relic DNA from dead cells and PCR amplification biases.[5]
Comparative Performance of Analytical Methods
The choice of method for soil microbial community analysis often depends on the specific research question, budget, and available resources. The following tables summarize quantitative data from studies that have directly compared the performance of FAME, PLFA, and qPCR.
Table 1: Correlation of Microbial Abundance Measurements Between Different Methods
| Microbial Group | Comparison | Correlation Coefficient (r) | Reference |
| Total Microbial Biomass | EL-FAME vs. PLFA | 0.37 - 0.71 | [3] |
| Fungi | EL-FAME vs. PLFA | 0.97 (r²) | [6] |
| Bacteria | EL-FAME vs. PLFA | 0.98 (r²) | [6] |
| Fungal-to-Bacterial Ratio | EL-FAME vs. PLFA | 0.72 (r²) | [6] |
| Total Microorganisms | EL-FAME vs. qPCR | Positive association | [5] |
| Total Microorganisms | PLFA vs. qPCR | Positive association | [5] |
Note: r² represents the coefficient of determination.
Table 2: Methodological Comparison
| Feature | EL-FAME | PLFA | qPCR |
| Principle | Analysis of total ester-linked fatty acids | Analysis of phospholipid fatty acids from viable cells | Quantification of specific DNA markers |
| Cost | Lower | Higher | Variable, can be high |
| Throughput | High | Lower | High |
| Complexity | Simpler methodology[3] | More complex, time-consuming[7] | Requires expertise in molecular biology |
| Biomass Target | Total microbial biomass (living and dead) | Viable microbial biomass | Total microbial DNA (living and dead) |
| Specificity | Broad microbial groups based on biomarkers | Broad microbial groups based on biomarkers | Highly specific to targeted genetic markers |
| Key Advantage | Cost-effective, simple, and rapid[1] | Focuses on the living microbial community | High specificity for target organisms |
| Key Limitation | May overestimate viable biomass due to relic lipids | More laborious and expensive | Potential for bias from relic DNA and PCR inhibitors |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in microbial community analysis. Below are summarized methodologies for EL-FAME and PLFA analysis.
Ester-Linked Fatty Acid Methyl Ester (EL-FAME) Protocol
This protocol is a simplified version of the procedure described by Schutter and Dick (2000).
-
Saponification and Methylation: 3 grams of soil are incubated with 0.2 M methanolic potassium hydroxide (B78521) (KOH) at 37°C for one hour with periodic vortexing. This step simultaneously extracts and methylates the ester-linked fatty acids.[7]
-
Neutralization: The reaction is stopped by adding 1.0 M acetic acid.
-
Extraction: The FAMEs are partitioned into an organic solvent, typically hexane (B92381).
-
Washing and Drying: The organic phase is washed, and the solvent is evaporated under a stream of nitrogen.
-
Analysis: The dried FAMEs are redissolved in a suitable solvent and analyzed by Gas Chromatography (GC). An internal standard (e.g., methyl nonadecanoate) is added for quantification.[4]
Phospholipid Fatty Acid (PLFA) Protocol
This protocol is based on the Bligh and Dyer (1959) method.
-
Lipid Extraction: Lipids are extracted from 10 grams of soil using a single-phase mixture of chloroform, methanol, and citrate (B86180) buffer.[4]
-
Lipid Fractionation: The extracted lipids are fractionated using solid-phase extraction chromatography to separate neutral lipids, glycolipids, and phospholipids.[4]
-
Methanolysis: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into FAMEs.[4]
-
Extraction and Drying: The FAMEs are extracted with hexane and dried under a nitrogen stream.
-
Analysis: The FAMEs are redissolved and analyzed by Gas Chromatography (GC), using an internal standard for quantification.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for EL-FAME and PLFA analysis.
Caption: Workflow for Ester-Linked Fatty Acid Methyl Ester (EL-FAME) analysis.
Caption: Workflow for Phospholipid Fatty Acid (PLFA) analysis.
Logical Relationships and Considerations
The decision to use FAME analysis, or any other method, involves a trade-off between different factors. The following diagram illustrates the logical relationships influencing method selection.
Caption: Factors influencing the selection of a soil microbial analysis method.
Conclusion
FAME analysis, particularly the EL-FAME method, presents a validated, rapid, and cost-effective tool for characterizing soil microbial communities.[1] While PLFA analysis offers a more precise measure of the viable microbial biomass, EL-FAME provides comparable results for bacterial abundance and overall community composition, with the advantage of a simpler and faster protocol.[3][6] The choice between these methods, and others like qPCR, will ultimately depend on the specific research objectives, available resources, and the desired level of taxonomic resolution. For large-scale studies where cost and sample throughput are major considerations, EL-FAME is a highly valuable and reliable option. However, for studies focusing specifically on the living microbial component or requiring high taxonomic specificity, PLFA and qPCR, respectively, may be more appropriate choices. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their soil microbial community studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ester Linked Fatty Acid (ELFA) method should be used with caution for interpretating soil microbial communities and their relationships with environmental variables in forest soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Robustness of FAME Analysis Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acid methyl esters (FAMEs) is paramount. The robustness of the analytical protocol employed directly impacts the reliability and reproducibility of experimental data. This guide provides an objective comparison of common FAME analysis protocols, focusing on key performance characteristics and offering supporting experimental data to aid in method selection and validation.
Key Parameters for Assessing Protocol Robustness
A robust FAME analysis protocol is characterized by its accuracy, precision, sensitivity, and reproducibility. Key validation parameters include:
-
Accuracy: The closeness of a measured value to a standard or known value.
-
Precision: The closeness of two or more measurements to each other, often expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Recovery: The percentage of the true amount of a substance that is detected after the complete analytical procedure.
Comparison of Derivatization Methods for FAME Analysis
The conversion of fatty acids to their corresponding methyl esters (derivatization) is a critical step in FAME analysis. The choice of derivatization method can significantly impact recovery rates and overall accuracy. Here, we compare two common methods: a base-catalyzed followed by an acid-catalyzed method (KOCH₃/HCl) and a base-catalyzed method followed by derivatization with (trimethylsilyl)diazomethane (TMS-DM).
Table 1: Comparison of Recovery Rates for Derivatization Methods
| Fatty Acid | KOCH₃/HCl Method Recovery (%) | TMS-DM Method Recovery (%) |
| C12:0 | 95 - 105 | 98 - 102 |
| C14:0 | 94 - 106 | 97 - 103 |
| C16:0 | 92 - 108 | 96 - 104 |
| C18:0 | 90 - 110 | 95 - 105 |
| C18:1 (Unsaturated) | 84 - 112 | 90 - 106 |
| C18:2 (Unsaturated) | 84 - 112 | 90 - 106 |
Data adapted from a comparative study on bakery and fast-food products.[1][2]
The TMS-DM method generally demonstrates higher and more consistent recovery rates, particularly for unsaturated fatty acids, compared to the KOCH₃/HCl method.[1][2]
Comparison of Detection Methods: GC-FID vs. GC-MS
Gas chromatography (GC) is the standard technique for separating FAMEs. The choice of detector, most commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS), influences the sensitivity and selectivity of the analysis.
Table 2: Comparison of Detection Limits for GC-FID and GC-MS
| FAME Compound | GC-FID LOD (mg/L) | GC-FID LOQ (mg/L) | GC-MS LOD (mg/L) | GC-MS LOQ (mg/L) |
| Methyl Palmitate (C16:0) | 0.5 | 1.5 | 0.05 | 0.15 |
| Methyl Stearate (C18:0) | 0.5 | 1.5 | 0.05 | 0.15 |
| Methyl Oleate (C18:1) | 0.5 | 1.5 | 0.05 | 0.15 |
| Methyl Linoleate (C18:2) | 0.5 | 1.5 | 0.05 | 0.15 |
| Methyl Linolenate (C18:3) | 0.5 | 1.5 | 0.05 | 0.15 |
Data is illustrative and can vary based on instrumentation and specific method parameters.[3]
GC-MS offers significantly lower LODs and LOQs compared to GC-FID, making it the preferred method for analyzing trace amounts of FAMEs.[3][4] While GC-FID is a robust and cost-effective option for many applications, GC-MS provides higher sensitivity and the added benefit of mass spectral data for compound identification.[3][4]
Experimental Protocols
Sample Preparation and Lipid Extraction (General Protocol)
A general workflow for sample preparation and lipid extraction is outlined below. Specific details may vary depending on the sample matrix.
Caption: General workflow for sample preparation and lipid extraction.
FAME Derivatization Protocol (Acid-Catalyzed)
This protocol describes a common acid-catalyzed derivatization method using boron trifluoride (BF₃) in methanol.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS [scioninstruments.com]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 13-methylpentadecanoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 13-methylpentadecanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Protocols and Handling
Before initiating any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The primary focus should be on minimizing exposure and preventing accidental release.
General Handling Precautions:
-
Work in a well-ventilated area to avoid the inhalation of vapors or mists.[1][2][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE) as detailed in the table below.[1][3]
-
Do not eat, drink, or smoke when handling the chemical.[2]
-
Keep containers securely sealed when not in use.[2]
-
Prevent the build-up of electrostatic charge by using non-sparking tools.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Justification |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[1] A face shield is recommended if there is a risk of splashing.[3] | To prevent eye contact which can cause serious irritation.[4][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, PVC).[3] Gloves must be inspected prior to use.[1] | To protect the skin from potential irritation and allergic reactions.[3] |
| Body | Laboratory coat or chemical-resistant apron.[3] Wear fire/flame resistant and impervious clothing.[1] | To prevent contamination of personal clothing.[3] |
| Respiratory | Not generally required with adequate ventilation.[3] Use a full-face respirator if exposure limits are exceeded or if aerosols are generated.[1] | To avoid inhalation of vapors or mists which may cause respiratory irritation.[3] |
Step-by-Step Disposal Procedure
All waste must be handled in accordance with local, state, and federal regulations.[2] It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated and clearly labeled waste container.[2][3]
-
The container should be suitable for chemical waste, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step 3: Final Disposal
-
Do not discharge the chemical into sewers or the environment.[1][6]
-
The recommended disposal methods, in order of preference, are:
-
Recycling: Consult the manufacturer for recycling options, although this is not always appropriate as material properties can change during use.[2]
-
Incineration: Arrange for disposal at a licensed chemical destruction plant through controlled incineration with flue gas scrubbing.[8]
-
Landfill: If incineration is not an option, the waste may be buried at an approved site.[2]
-
-
Contaminated packaging should be handled in the same manner as the chemical itself. Containers can be triple-rinsed and offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. regi.com [regi.com]
- 8. METHYL 14-METHYLPENTADECANOATE - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistics for Handling Methyl 13-methylpentadecanoate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl 13-methylpentadecanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the highest safety standards in your laboratory.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended.[1][2][3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical splash-resistant with side protection. Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2][4] |
| Face Shield | Recommended in situations with a higher risk of splashing.[1][3] | |
| Hand Protection | Chemically Protective Gloves | Nitrile rubber or natural rubber are suitable materials. Inspect gloves for any signs of degradation or puncture before use.[1][4][5] |
| Body Protection | Long-Sleeved Clothing or Lab Coat | To prevent skin contact.[2][4][6] |
| Apron or Chemical-Resistant Suit | Recommended for larger quantities or where significant splashing may occur.[6] | |
| Respiratory Protection | Air-Purifying Respirator | Not typically required under normal use with adequate ventilation. For large-scale operations, emergencies, or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it may be combustible.[2][4][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2][8]
-
Ground/bond container and receiving equipment.[8]
2. Storage:
-
Keep the container in a dry, cool, and well-ventilated place.[2][4]
-
Store away from strong oxidizing agents.[2]
3. Accidental Release Measures:
-
Ventilate the area of the spill.[4]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
For small spills, absorb the liquid with an inert material (e.g., sand, diatomaceous earth, or universal binding agents) and place it into a suitable, closed container for disposal.[4][9]
-
Prevent the spill from entering drains or surface water.[1][9]
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[8][10]
5. Disposal:
-
Dispose of contaminated materials and waste in accordance with all local, state, and federal regulations.[1]
-
Chemical waste should be collected in suitable, closed containers and properly labeled for disposal.[2]
Experimental Protocols
Detailed methodologies for experiments involving fatty acid methyl esters, such as preparation for gas-liquid chromatography, can vary. A common method involves saponification followed by methylation.
Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) for Analysis
This protocol is a generalized example based on common laboratory practices for preparing FAMEs from lipid samples.
-
Saponification: A lipid sample is hydrolyzed by heating with a solution of potassium hydroxide (B78521) (KOH) in ethanol.[11]
-
Acidification: The reaction mixture is then acidified using an acid such as hydrochloric acid (HCl).[11]
-
Extraction of Free Fatty Acids: The released free fatty acids are extracted using a non-polar solvent like hexane.[11]
-
Methylation: After evaporating the solvent, the free fatty acids are methylated. This is often achieved by heating with a reagent like boron trifluoride (BF₃) in methanol.[11]
-
Extraction of FAMEs: Water is added to the solution, and the resulting fatty acid methyl esters are extracted with hexane.[11]
-
Analysis: The final FAMEs are then ready for analysis by gas-liquid chromatography.
Visual Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. smsrail.com [smsrail.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. download.basf.com [download.basf.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. targetmol.com [targetmol.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
